Tolnaftate
Description
Propriétés
IUPAC Name |
O-naphthalen-2-yl N-methyl-N-(3-methylphenyl)carbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-14-6-5-9-17(12-14)20(2)19(22)21-18-11-10-15-7-3-4-8-16(15)13-18/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSNMLFNXJSCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS | |
| Record name | TOLNAFTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21121 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042477 | |
| Record name | Tolnaftate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white powder. (NTP, 1992), Solid | |
| Record name | TOLNAFTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21121 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tolnaftate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | TOLNAFTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21121 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tolnaftate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00525 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2398-96-1 | |
| Record name | TOLNAFTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21121 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Naphthyl N-methyl-N-(3-tolyl)thiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolnaftate [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolnaftate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00525 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tolnaftate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tolnaftate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tolnaftate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolnaftate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLNAFTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06KB629TKV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tolnaftate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230.9 to 232.7 °F (NTP, 1992), 111 °C | |
| Record name | TOLNAFTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21121 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tolnaftate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00525 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolnaftate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Tolnaftate's Mechanism of Action on Squalene Epoxidase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the antifungal agent tolnaftate, with a specific focus on its interaction with the enzyme squalene epoxidase. This compound exerts its fungicidal activity by selectively inhibiting this key enzyme in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. This inhibition leads to a depletion of ergosterol and a toxic accumulation of squalene, ultimately resulting in fungal cell death. This document details the biochemical basis of this interaction, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and provides visual representations of the involved pathways and workflows.
Introduction
This compound is a synthetic thiocarbamate antifungal agent that has been in clinical use for the topical treatment of dermatophyte infections. Its efficacy stems from its specific targeting of the fungal ergosterol biosynthesis pathway, a metabolic route that is essential for fungal cell membrane integrity and function, and sufficiently distinct from the mammalian cholesterol biosynthesis pathway to allow for selective toxicity. The primary molecular target of this compound is squalene epoxidase (EC 1.14.99.7), a non-cytochrome P450 monooxygenase that catalyzes the conversion of squalene to 2,3-oxidosqualene.
The Ergosterol Biosynthesis Pathway and the Role of Squalene Epoxidase
Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] The biosynthesis of ergosterol is a complex, multi-step process that begins with the synthesis of squalene. Squalene epoxidase then catalyzes the first oxygenation step in sterol synthesis, converting squalene to 2,3-oxidosqualene, a common precursor for all sterols.[4] This reaction is a critical control point in the pathway.
Mechanism of Action of this compound
This compound functions as a selective, reversible, and non-competitive inhibitor of fungal squalene epoxidase.[5][6]
3.1. Non-Competitive Inhibition
Inhibition of squalene epoxidase by this compound has been shown to be non-competitive with respect to the substrate, squalene.[7] This indicates that this compound binds to a site on the enzyme that is distinct from the squalene binding site (an allosteric site).[7] The binding of this compound to this allosteric site induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the binding of squalene.[7]
The key consequences of this inhibition are twofold:
-
Ergosterol Depletion: The inhibition of squalene epoxidase blocks the downstream synthesis of ergosterol. The resulting deficiency in ergosterol disrupts the structure and function of the fungal cell membrane, leading to increased permeability and the leakage of essential intracellular components.[4][8]
-
Squalene Accumulation: The blockage of the pathway leads to the intracellular accumulation of squalene.[9][10][11] High concentrations of squalene are toxic to the fungal cell, contributing to membrane disruption and ultimately cell death.[8]
Quantitative Data
The inhibitory potency of this compound against squalene epoxidase has been quantified in various studies. The following table summarizes key quantitative data for the inhibition of squalene epoxidase from Trichophyton rubrum, a common dermatophyte.
| Parameter | Value | Fungal Species | Reference |
| IC50 | 51.5 nM | Trichophyton rubrum | [12] |
| Ki | ~51.5 nM | Trichophyton rubrum | [12][6] |
Note: For a non-competitive inhibitor, the Ki (inhibition constant) is considered to be equal to the IC50 (half-maximal inhibitory concentration).
Experimental Protocols
This section outlines the key experimental protocols used to characterize the mechanism of action of this compound on squalene epoxidase.
5.1. Preparation of Fungal Microsomes
This protocol describes the isolation of the microsomal fraction containing squalene epoxidase from fungal cells.
-
Fungal Culture: Grow the desired fungal species (e.g., Trichophyton rubrum) in a suitable liquid medium to the late logarithmic phase.
-
Cell Lysis: Harvest the fungal mycelia by filtration and wash with a suitable buffer (e.g., phosphate buffer, pH 7.4). Resuspend the mycelia in the same buffer containing protease inhibitors and disrupt the cells using mechanical means such as a bead beater or French press.
-
Differential Centrifugation: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.
-
Microsome Isolation: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and store at -80°C until use. Protein concentration should be determined using a standard method (e.g., Bradford assay).
5.2. Squalene Epoxidase Inhibition Assay
This protocol details the in vitro assay to determine the inhibitory effect of this compound on squalene epoxidase activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., phosphate buffer, pH 7.4):
-
Fungal microsomes (as the enzyme source)
-
NADPH (as a cofactor)
-
FAD (as a cofactor)
-
[3H]-Squalene (as the substrate), emulsified with a detergent like Tween 80.
-
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. A control with the solvent alone should be included.
-
Incubation: Pre-incubate the mixtures for a short period at 37°C before initiating the reaction by adding the substrate. Incubate the complete reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases.
-
Analysis: Analyze the organic phase using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate squalene from its epoxidized product. Quantify the radioactivity in the respective spots or peaks to determine the enzyme activity.
-
IC50 Determination: Plot the enzyme activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
5.3. Quantification of Squalene Accumulation in Fungal Cells
This protocol describes the quantification of intracellular squalene in fungal cells treated with this compound.
-
Fungal Treatment: Grow the fungal culture in the presence of various concentrations of this compound for a specified period.
-
Cell Harvesting and Lysis: Harvest the fungal cells, wash them, and then lyse them using an appropriate method.
-
Lipid Extraction: Extract the total lipids from the cell lysate using a solvent system such as chloroform:methanol.
-
Saponification: Saponify the lipid extract using ethanolic potassium hydroxide to hydrolyze triacylglycerols and sterol esters.
-
Extraction of Non-saponifiable Lipids: Extract the non-saponifiable lipids (including squalene) with a non-polar solvent like hexane or petroleum ether.
-
Quantification by GC-MS or HPLC:
-
GC-MS: Derivatize the squalene if necessary, and then analyze by Gas Chromatography-Mass Spectrometry (GC-MS). Use a standard curve of known squalene concentrations for quantification.[1][2][13][3]
-
HPLC: Analyze the extract by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase. Quantify squalene by comparing the peak area to a standard curve.[2][13][3]
-
Visualizations
6.1. Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Squalene isolation by HPLC and quantitative comparison by HPLC and GLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SMPDB [smpdb.ca]
- 9. Mutation in the Squalene Epoxidase Gene of Trichophyton interdigitale and Trichophyton rubrum Associated with Allylamine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents this compound and tolciclate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical characterization of terbinafine-resistant Trichophyton rubrum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Laboratory Synthesis of Tolnaftate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory synthesis of Tolnaftate, a widely used topical antifungal agent. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, comparative data, and a thorough understanding of the chemical pathways involved in the preparation of this important pharmaceutical compound.
Introduction
This compound, chemically known as O-2-naphthyl N-methyl-N-(m-tolyl)thiocarbamate, is a synthetic thiocarbamate with potent antifungal activity against various dermatophytes.[1] Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane.[2][3] This guide explores the primary synthetic routes for obtaining this compound in a laboratory setting, providing detailed experimental protocols and a comparative analysis of the available methods.
Synthetic Pathways
Two primary synthetic pathways for the laboratory preparation of this compound have been established. Both routes utilize 2-naphthol as a key starting material.
Route 1: One-Step Synthesis from 2-Naphthol and N-Methyl-N-(m-tolyl)thiocarbamoyl chloride
This is the most direct and commonly employed method for this compound synthesis. It involves the reaction of 2-naphthol with the pre-formed N-methyl-N-(m-tolyl)thiocarbamoyl chloride in the presence of a base.
Route 2: Two-Step Synthesis via a Thiophosgene Intermediate
This alternative pathway involves a two-step process. First, 2-naphthol is reacted with thiophosgene to generate an intermediate, 2-naphthoxythiocarbonyl chloride. This intermediate is then subsequently reacted with N-methyl-m-toluidine to yield this compound.
Data Presentation: Comparison of Synthetic Routes
The selection of a synthetic route often depends on factors such as reagent availability, yield, purity, and overall process efficiency. The following table summarizes the key quantitative parameters for the two primary synthetic pathways to this compound.
| Parameter | Route 1: One-Step Synthesis | Route 2: Two-Step Synthesis |
| Starting Materials | 2-Naphthol, N-Methyl-N-(m-tolyl)thiocarbamoyl chloride | 2-Naphthol, Thiophosgene, N-Methyl-m-toluidine |
| Key Reagents | Base (e.g., Pyridine, Sodium Hydride) | Base (e.g., Triethylamine) |
| Reaction Steps | 1 | 2 |
| Reported Yield | Good to Excellent | Moderate to Good |
| Key Advantages | More direct, potentially higher overall yield. | Avoids the need to pre-synthesize and isolate the thiocarbamoyl chloride. |
| Key Disadvantages | Requires the synthesis or procurement of N-methyl-N-(m-tolyl)thiocarbamoyl chloride. | Involves the use of highly toxic thiophosgene. |
Experimental Protocols
Synthesis of Precursors
1. Synthesis of N-Methyl-m-toluidine
N-Methyl-m-toluidine is a key precursor for both synthetic routes, either for the preparation of the thiocarbamoyl chloride (Route 1) or for the final coupling step (Route 2).
-
Method: N-methylation of m-toluidine.
-
Procedure: A mixture of m-toluidine and a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) is reacted in the presence of a base. Industrial-scale synthesis may involve heating m-toluidine with methanol and sulfuric acid under pressure.[4]
-
Work-up and Purification: The reaction mixture is worked up by neutralization and extraction. The crude product is then purified by distillation.
2. Synthesis of N-Methyl-N-(m-tolyl)thiocarbamoyl chloride
This is the key electrophilic reagent for the one-step synthesis of this compound.
-
Method: Reaction of N-methyl-m-toluidine with thiophosgene.
-
Procedure: To a solution of N-methyl-m-toluidine in an inert solvent (e.g., dichloromethane), thiophosgene is added dropwise at a controlled temperature (typically 0-5 °C). The reaction is stirred until completion, monitored by TLC.
-
Work-up and Purification: The reaction mixture is carefully quenched with ice water and extracted. The organic layer is dried and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or used directly in the next step.
This compound Synthesis
Route 1: One-Step Synthesis
-
Reaction: O-acylation of 2-naphthol with N-methyl-N-(m-tolyl)thiocarbamoyl chloride.
-
Materials:
-
2-Naphthol
-
N-Methyl-N-(m-tolyl)thiocarbamoyl chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-naphthol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N-methyl-N-(m-tolyl)thiocarbamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.[5]
-
Route 2: Two-Step Synthesis
-
Step 1: Synthesis of 2-Naphthoxythiocarbonyl chloride
-
Reaction: Reaction of 2-naphthol with thiophosgene.
-
Procedure: To a solution of 2-naphthol in a suitable solvent, an equimolar amount of thiophosgene is added at a low temperature. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Work-up: The reaction mixture is worked up to isolate the intermediate, 2-naphthoxythiocarbonyl chloride.
-
-
Step 2: Synthesis of this compound
-
Reaction: Reaction of 2-naphthoxythiocarbonyl chloride with N-methyl-m-toluidine.
-
Procedure: The isolated 2-naphthoxythiocarbonyl chloride is dissolved in an appropriate solvent and reacted with N-methyl-m-toluidine. A base is typically added to facilitate the reaction.
-
Work-up and Purification: The reaction mixture is worked up by extraction and washing. The crude this compound is then purified by recrystallization or column chromatography.
-
Purification and Characterization
-
Purification: The crude this compound obtained from either synthetic route can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.[6][7] Column chromatography on silica gel is also an effective method for obtaining high-purity this compound.[5]
-
Characterization: The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine the purity of this compound and to quantify any impurities.[1][8]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the this compound molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
-
Mandatory Visualizations
Caption: Overview of the synthetic pathways to this compound.
Caption: General experimental workflow for this compound synthesis.
Conclusion
This technical guide has detailed the primary laboratory synthesis pathways for this compound, providing comprehensive experimental protocols for researchers. The choice between the one-step and two-step synthesis routes will depend on the specific laboratory capabilities, reagent availability, and safety considerations. The one-step route offers a more direct approach, while the two-step route provides an alternative that avoids the pre-synthesis of the thiocarbamoyl chloride, albeit with the use of the hazardous reagent thiophosgene. Careful execution of the outlined procedures and thorough purification and characterization are essential for obtaining high-purity this compound for research and development purposes.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Methyl-N-(m-tolyl)thiocarbamoyl chloride | C9H10ClNS | CID 12513593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Implementing polymeric pseudorotaxanes for boosting corneal permeability and antiaspergillus activity of this compound: formulation development, statistical optimization, ex vivo permeation and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vitro Pharmacokinetics and Pharmacodynamics of Tolnaftate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolnaftate is a synthetic thiocarbamate antifungal agent primarily used for the topical treatment of superficial fungal infections caused by dermatophytes.[1] Its efficacy is rooted in a specific mechanism of action that disrupts a crucial biosynthetic pathway in fungi. This technical guide provides an in-depth overview of the in vitro pharmacokinetics and pharmacodynamics of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.
Pharmacodynamics: The Fungicidal Mechanism of Action
The primary pharmacodynamic effect of this compound is its ability to inhibit the growth of susceptible fungi. This is achieved by targeting a key enzyme in the fungal cell membrane biosynthesis pathway.
Mechanism of Action: Inhibition of Squalene Epoxidase
This compound's antifungal activity stems from its non-competitive inhibition of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[3][4]
The inhibition of squalene epoxidase by this compound leads to two significant downstream consequences:
-
Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of ergosterol, compromising the structural and functional integrity of the fungal cell membrane.
-
Accumulation of Squalene: The substrate of the inhibited enzyme, squalene, accumulates within the fungal cell to toxic levels. This accumulation further disrupts membrane function and is believed to contribute significantly to the antifungal effect.[2]
This dual action of ergosterol depletion and squalene accumulation results in increased cell membrane permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[5]
Signaling Pathway: Ergosterol Biosynthesis
The following diagram illustrates the ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound.
Caption: Ergosterol biosynthesis pathway and this compound's mechanism of action.
In Vitro Antifungal Susceptibility
The in vitro activity of this compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Quantitative Data
The following tables summarize the in vitro susceptibility of various dermatophytes to this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Dermatophytes
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 0.06 - 0.25 | 0.125 | 0.25 | [6] |
| Trichophyton mentagrophytes | 0.06 - 0.25 | - | - | [6] |
| Various Dermatophytes | 0.5 - >32 | - | - | [7] |
Note: MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data availability for these metrics is limited for this compound.
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Species | MFC (µg/mL) | Reference(s) |
| Dermatophytes | Generally considered to have a fungicidal effect | [8] |
Note: Specific MFC values for this compound are not widely reported in recent literature, though it is generally regarded as fungicidal against dermatophytes.
In Vitro Pharmacokinetics
The in vitro pharmacokinetics of this compound primarily focuses on its penetration into the skin, as it is administered topically and has minimal systemic absorption.
Skin Penetration
In vitro studies using human skin have demonstrated that this compound penetrates the epidermis and dermis.
Table 3: In Vitro Human Skin Penetration of this compound (1% w/w solution in polyethylene glycol 400 for 24 hours)
| Skin Layer | Mean Amount Penetrated (µg/cm²) | Standard Deviation (µg/cm²) | Reference(s) |
| Epidermis | 2.60 | 0.28 | [9][10][11] |
| Dermis | 0.92 | 0.12 | [9][10][11] |
These findings indicate that this compound can reach the site of dermatophyte infections in the skin.[9][11]
Experimental Protocols
Standardized methods are crucial for obtaining reproducible in vitro data. The following are detailed protocols for key experiments.
Broth Microdilution Method for MIC Determination (Adapted from CLSI M38-A2 and EUCAST Guidelines)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[12][13][14][15]
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
-
Serial Dilutions:
-
Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of test concentrations.
-
-
Inoculum Preparation:
-
Culture the dermatophyte on a suitable agar medium (e.g., Sabouraud dextrose agar) to induce sporulation.
-
Harvest the conidia by flooding the agar surface with sterile saline and gently scraping.
-
Adjust the conidial suspension to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL using a spectrophotometer.[14]
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a drug-free growth control well and an un-inoculated sterility control well.
-
Incubate the plate at 28-30°C for a duration sufficient for visible growth in the control well (typically 4-7 days for dermatophytes).[14]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth control.[16]
-
Experimental Workflow: Broth Microdilution for MIC
The following diagram outlines the workflow for the broth microdilution method.
Caption: Broth microdilution experimental workflow.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.[17]
-
Perform MIC Assay:
-
Conduct a broth microdilution assay as described above.
-
-
Subculturing:
-
Following the incubation period for the MIC assay, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a fresh, drug-free agar plate.
-
-
Incubation:
-
Incubate the agar plates at an appropriate temperature and for a sufficient duration to allow for fungal growth.
-
-
Reading the MFC:
-
The MFC is the lowest concentration of this compound from the MIC assay that results in no fungal growth on the subculture plates.
-
In Vitro Skin Penetration Assay (Using Franz Diffusion Cells)
This assay measures the amount of a topically applied drug that penetrates the skin layers.[9][11][18]
-
Skin Preparation:
-
Use excised human or animal skin.
-
Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
-
Application of this compound:
-
Apply a known amount of the this compound formulation to the surface of the stratum corneum in the donor compartment.
-
-
Incubation and Sampling:
-
Maintain the receptor fluid at a physiological temperature (e.g., 32°C for the skin surface).
-
At predetermined time points, collect samples from the receptor fluid.
-
-
Analysis of Skin Layers:
-
At the end of the experiment, dismount the skin and separate the epidermis and dermis.
-
Extract this compound from each skin layer using a suitable solvent.
-
-
Quantification:
Conclusion
The in vitro pharmacodynamic and pharmacokinetic profile of this compound demonstrates its targeted action against dermatophytes. Its specific inhibition of squalene epoxidase provides a robust mechanism for its fungicidal activity. The ability of this compound to penetrate the epidermal and dermal layers of the skin, as shown in in vitro models, supports its clinical use in treating superficial fungal infections. The standardized protocols outlined in this guide are essential for the continued evaluation of this compound and the development of new antifungal agents. Further research to establish a broader range of MIC₅₀, MIC₉₀, and MFC values against a wider variety of fungal species would be beneficial for a more comprehensive understanding of its in vitro activity.
References
- 1. ostemed-dr.contentdm.oclc.org [ostemed-dr.contentdm.oclc.org]
- 2. The mode of antifungal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. [Has this compound a fungicidal effect against dermatophytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Assay of this compound in human skin samples after in vitro penetration studies using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Identification and Antifungal Susceptibility Patterns of Clinical Dermatophytes Following CLSI and EUCAST Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. medicinearticle.com [medicinearticle.com]
- 16. Frontiers | Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes [frontiersin.org]
- 17. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species | MDPI [mdpi.com]
- 18. Study of this compound release from fatty acids containing ointment and penetration into human skin ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolnaftate's Antifungal Spectrum of Activity Against Dermatophytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolnaftate, a synthetic thiocarbamate, has long been a staple in the topical treatment of dermatophytoses. Its efficacy is rooted in the specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This targeted mechanism of action confers a selective antifungal effect against a range of dermatophytes, the primary causative agents of superficial fungal infections of the skin, hair, and nails. This technical guide provides an in-depth analysis of the antifungal spectrum of this compound against key dermatophyte species, supported by quantitative susceptibility data. Detailed experimental protocols for determining antifungal activity are outlined, and the underlying biochemical pathway and experimental workflows are visually represented to provide a comprehensive resource for researchers and drug development professionals.
Introduction
Dermatophytes, a group of keratinophilic fungi belonging to the genera Trichophyton, Microsporum, and Epidermophyton, are responsible for a significant burden of superficial mycoses worldwide, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm). This compound functions as a fungistatic or fungicidal agent by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol synthesis. This document collates and presents the available quantitative data on its in vitro activity, details the methodologies used for its evaluation, and provides visual representations of its mechanism of action and the experimental processes.
Mechanism of Action: Inhibition of Squalene Epoxidase
The primary antifungal mechanism of this compound is the non-competitive inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By inhibiting squalene epoxidase, this compound blocks the conversion of squalene to squalene epoxide. This disruption has a dual antifungal effect:
-
Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately inhibiting fungal growth.[1]
-
Squalene Accumulation: The blockage of the pathway leads to the intracellular accumulation of squalene, which is toxic to the fungal cell at high concentrations and further disrupts cellular functions.[1][3]
This targeted action on a fungal-specific pathway contributes to the favorable safety profile of this compound in topical applications.
Antifungal Spectrum and Quantitative Activity
This compound exhibits a broad spectrum of activity against the dermatophytes responsible for the majority of superficial fungal infections. The in vitro efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Data Presentation
The following tables summarize the MIC and MFC values of this compound against various dermatophyte species as reported in the literature. It is important to note that variations in experimental methodology (e.g., inoculum size, incubation time, and endpoint criteria) can influence reported values.
| Dermatophyte Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Trichophyton rubrum | 5 | 0.002 - 0.004 | - | - | [3] |
| Trichophyton mentagrophytes | 4 | 0.004 - 0.008 | - | - | [4] |
| Microsporum canis | 4 | 0.008 - 0.016 | - | - | [4] |
| Epidermophyton floccosum | 1 | 0.004 | - | - | [4] |
| Various Dermatophytes | 106 | 0.5 - >32 | - | - |
| Dermatophyte Species | Number of Isolates | MFC Range (µg/mL) | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) | Reference |
| Trichophyton rubrum | - | ≤0.06 | - | - | [3] |
| Trichophyton mentagrophytes | 4 | 0.008 - 0.016 | - | - | [4] |
| Microsporum canis | 4 | 0.016 - 0.031 | - | - | [4] |
| Epidermophyton floccosum | 1 | 0.008 | - | - | [4] |
Experimental Protocols
The determination of in vitro antifungal susceptibility of dermatophytes to this compound is primarily conducted using broth microdilution methods, with guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 11.0.[1][5][6]
Broth Microdilution Method (Adapted from CLSI M38-A2)
This protocol outlines the key steps for determining the MIC of this compound against dermatophytes.
1. Inoculum Preparation:
-
Culture the dermatophyte isolate on a suitable medium, such as potato dextrose agar (PDA), at 28-30°C until adequate conidiation is observed (typically 7-14 days).
-
Harvest conidia by flooding the agar surface with sterile 0.85% saline, gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Further dilute the standardized inoculum in RPMI 1640 medium to achieve the desired final concentration (typically 1 x 10³ to 3 x 10³ CFU/mL).
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared fungal inoculum.
-
Include a drug-free growth control well and a medium-only sterility control well.
-
Seal the plate and incubate at 28-35°C for 4-7 days, or until sufficient growth is visible in the growth control well.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80% or 100%) compared to the drug-free growth control. The endpoint can be read visually or spectrophotometrically.
5. Determination of Minimum Fungicidal Concentration (MFC):
-
Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto a fresh, drug-free agar plate.
-
The plates are incubated at 28-30°C for a sufficient period to allow for fungal growth.
-
The MFC is the lowest concentration of this compound from which no fungal growth is observed on the subculture plates, indicating a 99.9% killing of the initial inoculum.[4]
Conclusion
This compound remains a relevant and effective antifungal agent for the topical treatment of dermatophytoses. Its specific mechanism of action, targeting squalene epoxidase in the ergosterol biosynthesis pathway, provides a selective advantage against a broad range of common dermatophytes. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and professionals in the field of mycology and antifungal drug development. Standardization of susceptibility testing methods, such as those outlined by CLSI and EUCAST, is critical for the accurate and reproducible evaluation of antifungal agents and for monitoring the potential emergence of resistance.
References
- 1. How to: perform antifungal susceptibility testing of microconidia-forming dermatophytes following the new reference EUCAST method E.Def 11.0, exemplified by Trichophyton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medicinearticle.com [medicinearticle.com]
The Discovery and Development of Tolnaftate: A Thiocarbamate Antifungal Agent
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tolnaftate, a synthetic thiocarbamate, emerged in the 1960s as a significant topical agent for the treatment of superficial dermatophyte infections. Its discovery marked a notable advancement in antifungal therapy, offering a targeted and effective alternative to existing treatments. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and mechanism of action of this compound. It details the key experimental protocols that established its antifungal efficacy and presents quantitative data from seminal in vitro and in vivo studies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug development and antifungal research.
Discovery and Historical Context
This compound (O-2-Naphthyl N-methyl-N-(3-tolyl)thionocarbamate) was discovered in 1962 by a team of Japanese scientists led by Teruhisa Noguchi at the Nippon Soda Company.[1] The discovery was a result of a systematic investigation into naphthiomates, a class of chemical compounds, for their potential antifungal properties. At the time, the primary treatments for dermatophytosis included topical agents like undecylenic acid and the orally administered griseofulvin. While effective to an extent, there was a clear need for new, potent, and safe topical antifungal agents.
Following its discovery, this compound was introduced for clinical use and was recognized for its efficacy against common dermatophytes. In the United States, it was classified by the Food and Drug Administration (FDA) as a Category 1 GRASE (Generally Recognized As Safe and Effective) drug in 1965, solidifying its position in dermatological practice.[2] It became widely available as an over-the-counter (OTC) medication, most notably under the brand name Tinactin, for treating conditions such as athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[1][3]
Chemical Synthesis
The synthesis of this compound, as described in U.S. Patent 3,334,126, is a two-step process starting from 2-naphthol.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of O-2-naphthyl chlorothiocarbonate
-
A solution of 2-naphthol in an inert solvent (e.g., benzene, toluene) is prepared in a reaction vessel equipped with a stirrer and a cooling system.
-
An equimolar amount of a base, such as pyridine or triethylamine, is added to the solution to act as a hydrogen chloride acceptor.
-
The mixture is cooled, typically to a temperature between 0°C and 10°C.
-
Thiophosgene (CSCl₂) is added dropwise to the cooled solution while maintaining the temperature. The reaction is exothermic and requires careful control of the addition rate.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure the reaction goes to completion.
-
The resulting mixture, containing the precipitated salt of the base (e.g., pyridine hydrochloride), is filtered.
-
The solvent is removed from the filtrate by evaporation under reduced pressure to yield the crude O-2-naphthyl chlorothiocarbonate intermediate.
Step 2: Synthesis of O-2-Naphthyl N-methyl-N-(3-tolyl)thionocarbamate (this compound)
-
The crude O-2-naphthyl chlorothiocarbonate from Step 1 is dissolved in a suitable inert solvent.
-
A solution of N-methyl-m-toluidine in the same solvent is prepared separately.
-
The N-methyl-m-toluidine solution is added dropwise to the solution of the intermediate. An equimolar amount of a base (e.g., pyridine) is also added to neutralize the hydrogen chloride produced during the reaction.
-
The mixture is stirred for several hours at room temperature.
-
The reaction mixture is washed with water to remove the salt of the base and any unreacted starting materials.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated.
-
The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound as a white crystalline powder.
Mechanism of Action: Inhibition of Squalene Epoxidase
This compound exerts its antifungal effect by specifically targeting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The primary molecular target is the enzyme squalene epoxidase.[1]
Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a multi-step process, and squalene epoxidase catalyzes a key early step: the conversion of squalene to 2,3-oxidosqualene (squalene epoxide).
This compound acts as a noncompetitive and reversible inhibitor of squalene epoxidase. By blocking this enzyme, this compound triggers a dual antifungal effect:
-
Depletion of Ergosterol: The inhibition of squalene epoxidase halts the downstream production of ergosterol. The resulting ergosterol deficiency compromises the structural integrity and function of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.
-
Accumulation of Squalene: The blockage of the pathway leads to the intracellular accumulation of the substrate, squalene. High concentrations of squalene are toxic to the fungal cell, disrupting membrane function and contributing to cell death.
This targeted action on a fungal-specific pathway contributes to this compound's low toxicity in mammalian hosts, as the equivalent enzyme in the cholesterol biosynthesis pathway is significantly less sensitive to the drug.
// Nodes "Acetyl-CoA" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Squalene" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Squalene_Epoxide" [label="2,3-Oxidosqualene", fillcolor="#FFFFFF", fontcolor="#202124"]; "Lanosterol" [fillcolor="#FFFFFF", fontcolor="#202124"]; "Ergosterol" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Fungal_Membrane" [label="Fungal Cell Membrane\n(Normal Integrity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "SE" [label="Squalene Epoxidase", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Toxic_Accumulation" [label="Squalene Accumulation\n(Toxic)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ergosterol_Depletion" [label="Ergosterol Depletion", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Membrane_Disruption" [label="Disrupted Cell Membrane\n(Increased Permeability)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Fungal_Death" [label="Fungal Cell Death", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges "Acetyl-CoA" -> "Squalene" [label="Multiple Steps"]; "Squalene" -> "SE"; "SE" -> "Squalene_Epoxide"; "Squalene_Epoxide" -> "Lanosterol"; "Lanosterol" -> "Ergosterol" [label="Multiple Steps"]; "Ergosterol" -> "Fungal_Membrane";
"this compound" -> "SE" [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];
"SE" -> "Toxic_Accumulation" [style=dashed, arrowhead=open, color="#5F6368", label="Leads to"]; "SE" -> "Ergosterol_Depletion" [style=dashed, arrowhead=open, color="#5F6368", label="Leads to"];
"Ergosterol_Depletion" -> "Membrane_Disruption"; "Toxic_Accumulation" -> "Membrane_Disruption"; "Membrane_Disruption" -> "Fungal_Death"; } caption: "Signaling pathway of this compound's antifungal action."
Preclinical Evaluation
In Vitro Antifungal Activity
The antifungal spectrum of this compound was established through in vitro susceptibility testing against a range of pathogenic fungi. It demonstrated potent activity primarily against dermatophytes.
Data Presentation: In Vitro Susceptibility of Dermatophytes to this compound
| Fungal Species | MIC Range (µg/mL) |
| Trichophyton rubrum | 0.5 - >32 |
| Trichophyton mentagrophytes | 0.5 - >32 |
| Microsporum canis | 0.5 - >32 |
| Epidermophyton floccosum | 0.5 - >32 |
| Note: Data from a study showing a general MIC range for various dermatophyte isolates.[4] this compound is noted to be one of the most active topical agents against these species, though specific MIC₅₀ and MIC₉₀ values are not consistently reported in publicly available literature. |
Experimental Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M38-A Guidelines)
// Nodes "Start" [label="Fungal Isolate\n(e.g., T. rubrum)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Culture" [label="Culture on Agar\n(e.g., PDA) for 7-15 days", fillcolor="#FFFFFF", fontcolor="#202124"]; "Harvest" [label="Harvest Conidia\nusing sterile saline", fillcolor="#FFFFFF", fontcolor="#202124"]; "Adjust" [label="Adjust Inoculum Density\n(Spectrophotometer)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Prepare_Drug" [label="Prepare Serial Dilutions\nof this compound in DMSO", fillcolor="#FFFFFF", fontcolor="#202124"]; "Add_to_Plate" [label="Add Drug Dilutions\nto 96-Well Microplate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Inoculate" [label="Inoculate Wells\nwith Fungal Suspension", fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubate" [label="Incubate at 28-35°C\nfor 4-7 days", fillcolor="#FFFFFF", fontcolor="#202124"]; "Read" [label="Read MIC\n(Lowest concentration with\n~80% growth inhibition)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="MIC Value Determined", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "Start" -> "Culture"; "Culture" -> "Harvest"; "Harvest" -> "Adjust"; "Prepare_Drug" -> "Add_to_Plate"; "Add_to_Plate" -> "Inoculate"; "Adjust" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read"; "Read" -> "End"; } caption: "Experimental workflow for determining Minimum Inhibitory Concentration (MIC)."
-
Inoculum Preparation: Dermatophyte isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 28-30°C for 7 to 15 days to encourage sporulation. Conidia are harvested by flooding the agar surface with sterile saline containing a surfactant (e.g., Tween 80) and gently scraping the surface. The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle. The upper suspension of conidia is collected and the inoculum density is adjusted using a spectrophotometer to a specified transmittance, which is then diluted to achieve the final target concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Antifungal Agent Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then prepared in the test medium (e.g., RPMI-1640) in a 96-well microdilution plate.
-
Inoculation and Incubation: Each well of the microdilution plate is inoculated with the prepared fungal suspension. Growth control (no drug) and sterility control (no inoculum) wells are included. The plates are incubated at 28-35°C for 4 to 7 days, or until sufficient growth is observed in the control wells.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined visually or spectrophotometrically as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.
In Vivo Efficacy
The guinea pig model of dermatophytosis (tinea pedis) has been a standard for evaluating the in vivo efficacy of topical antifungal agents.
Experimental Protocol: Guinea Pig Model of Tinea Pedis
-
Animal Model: Hartley strain guinea pigs are used. The plantar surface of the hind paws is used as the infection site.
-
Inoculum Preparation: A virulent strain of Trichophyton mentagrophytes is cultured on agar. A conidial suspension is prepared and adjusted to a high concentration (e.g., 1 x 10⁷ cells/mL).
-
Infection: The plantar skin of the guinea pigs is gently abraded. A small volume of the fungal inoculum is applied to the abraded site. The site is then occluded with a bandage for several days to establish the infection.
-
Treatment: After a defined period (e.g., 7-10 days) to allow for the full development of the infection (characterized by erythema, scaling, and inflammation), the animals are randomly assigned to treatment groups. The test article (e.g., 1% or 2% this compound formulation) and a vehicle control are applied topically to the infected area once or twice daily for a period of 2 to 4 weeks.[5][6]
-
Evaluation: The primary endpoint is the mycological cure rate. At the end of the treatment period, skin samples from the infected site are excised. The tissue is homogenized and cultured on a selective agar medium. The therapeutic efficacy is evaluated based on the number of colony-forming units (CFUs) recovered from the tissue of treated animals compared to the untreated control group. A significant reduction in fungal burden indicates efficacy.[6]
Clinical Development and Efficacy
Early clinical trials demonstrated the effectiveness and safety of topical this compound for the treatment of common dermatophytoses.
Data Presentation: Efficacy of 1% this compound Cream in Early Clinical Trials
| Infection Type | Treatment Group | Placebo Group | Study Duration |
| Tinea pedis, cruris, corporis | 82.7% (24/29) Cleared or Greatly Improved[4] | 22.2% (2/9) Cleared or Greatly Improved[4] | 3 weeks |
| Tinea pedis | >80% Cure Rate[7] | Not specified | 4 weeks |
| Tinea pedis, cruris, corporis | Significant symptom reduction vs. placebo[8] | - | Not specified |
Table summarizes results from separate clinical studies.
These studies established that a 1% this compound cream, applied twice daily, was statistically superior to placebo in achieving both clinical and mycological cure. The treatment was well-tolerated, with minimal side effects, typically limited to mild local irritation.[4]
Conclusion
The discovery of this compound in the 1960s was a pivotal moment in the history of antifungal therapy. Its novel mechanism of action, targeting squalene epoxidase, provided a highly selective and effective means of combating dermatophyte infections. Through rigorous in vitro and in vivo testing, its potent fungicidal activity was established, leading to its rapid adoption in clinical practice. For decades, this compound has remained a reliable and accessible over-the-counter treatment for superficial fungal infections, underscoring the success of its targeted drug development. This guide has provided a technical overview of its journey from laboratory synthesis to clinical application, offering valuable insights for the ongoing development of new antifungal agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, A POTENT TOPICAL ANTIFUNGAL AGENT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C19H17NOS | CID 5510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. This compound Monograph for Professionals - Drugs.com [drugs.com]
Technical Guide: Physicochemical Properties and Experimental Analysis of Tolnaftate
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the molecular characteristics and common experimental methodologies for the antifungal agent Tolnaftate.
Core Molecular and Physical Data
This compound is a synthetic thiocarbamate antifungal agent.[1] Accurate calculations for experimental work, such as preparing stock solutions and determining molar concentrations, depend on precise molecular data. The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₉H₁₇NOS[1][2][3][4][5] |
| Molecular Weight | 307.41 g/mol [1][2][3][5] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 110 - 115 °C[1][2] |
| Solubility | Insoluble in water; soluble in chloroform and acetone; sparingly soluble in ethanol and methanol.[4][6] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's antifungal activity stems from its ability to disrupt the fungal cell membrane.[7] The primary mechanism of action is the non-competitive inhibition of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway.[1][7][8] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.
By inhibiting squalene epoxidase, this compound blocks the conversion of squalene to squalene epoxide, a key precursor to ergosterol.[8] This inhibition leads to two primary antifungal effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, increasing its permeability. This leads to the leakage of essential intracellular components and ultimately, cell death.[8]
-
Accumulation of Squalene: The blockage of the pathway causes a toxic accumulation of squalene within the fungal cell, which can interfere with cellular processes and contribute to the antifungal effect.[8]
This targeted action on an enzyme specific to the fungal sterol pathway accounts for this compound's low toxicity to human cells.[7]
Experimental Protocols for Analysis
Quantitative analysis of this compound is essential for quality control, formulation development, and stability testing. The most common methods involve spectrophotometry and liquid chromatography.
A simple and rapid method for quantifying this compound is UV-Visible spectrophotometry.
-
Principle: This method relies on measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax).
-
Methodology:
-
Solvent Selection: this compound is practically insoluble in water, so an organic solvent like methanol is typically used.[9]
-
Standard Solution Preparation: A stock solution is prepared by accurately weighing and dissolving pure this compound in the chosen solvent (e.g., 100 mg in 100 ml of methanol to get 1 mg/ml).[9]
-
Calibration Curve: A series of working standard solutions of varying concentrations (e.g., 1-5 µg/ml) are prepared by diluting the stock solution.[9] The absorbance of each is measured.
-
λmax Determination: The solutions are scanned across a UV range (e.g., 200-400 nm) to determine the λmax, which for this compound in methanol is approximately 257-258 nm .[4][9][10]
-
Quantification: The absorbance of the unknown sample (extracted from a formulation and appropriately diluted) is measured at the λmax, and its concentration is determined by referencing the calibration curve.[9]
-
HPLC provides a more specific and sensitive method for the determination of this compound, especially in complex formulations.
-
Principle: This technique separates this compound from other components in a sample based on its interaction with a stationary phase (column) and a mobile phase.
-
Typical Methodology:
-
Chromatographic System: A reversed-phase C18 column is commonly used.[10][11]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent and an aqueous buffer, such as methanol and aqueous potassium dihydrogen phosphate solution (e.g., 80:20, v/v) or acetonitrile and water (e.g., 80:20, v/v).[10][11]
-
Sample Preparation: The analyte is isolated from the formulation matrix by direct extraction or dilution with the mobile phase or a suitable solvent.[11]
-
Detection: UV detection at a wavelength of 257 nm or 258 nm is used for quantification.[10][11]
-
Analysis: The method is validated for linearity, accuracy, and precision. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.[10]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 2398-96-1 | FT28308 | Biosynth [biosynth.com]
- 4. mpbio.com [mpbio.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound | Hedgehog/Smoothened | Antifungal | TargetMol [targetmol.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. rjptonline.org [rjptonline.org]
- 10. A liquid chromatographic method for the determination of this compound in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic determination of this compound in commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolnaftate's Inhibition of Ergosterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolnaftate, a synthetic thiocarbamate, is a well-established antifungal agent primarily used for the topical treatment of dermatophyte infections. Its efficacy stems from the specific and noncompetitive inhibition of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway of fungi. This disruption leads to a fungistatic or fungicidal effect through two primary mechanisms: the depletion of ergosterol, an essential component for fungal cell membrane integrity, and the toxic accumulation of squalene. This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting key quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the relevant biochemical and experimental frameworks.
Introduction
Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process that presents several targets for antifungal drug development. This compound exploits one such target, squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the sterol synthesis pathway. By inhibiting this enzyme, this compound effectively halts ergosterol production, leading to compromised cell membrane function and, ultimately, fungal cell death.[1][2][3] This targeted mechanism of action contributes to its selective toxicity against fungi with minimal effects on mammalian cells, as the cholesterol biosynthesis pathway is significantly less sensitive to the drug.[1]
Mechanism of Action: Inhibition of Squalene Epoxidase
This compound acts as a reversible and noncompetitive inhibitor of fungal squalene epoxidase.[3][4] This mode of inhibition means that this compound binds to a site on the enzyme distinct from the substrate-binding site, and its inhibitory effect cannot be overcome by increasing the substrate (squalene) concentration. The consequences of this enzymatic blockade are twofold:
-
Ergosterol Depletion: The inhibition of squalene epoxidase directly prevents the synthesis of downstream products, including lanosterol and ultimately ergosterol. The resulting ergosterol-deficient cell membranes exhibit increased permeability, leading to the leakage of essential intracellular components and a disruption of cellular organization.[1][2]
-
Squalene Accumulation: The blockage of the pathway causes the upstream substrate, squalene, to accumulate within the fungal cell.[1][2][3] High concentrations of squalene are toxic and interfere with various cellular processes, further contributing to the antifungal effect of this compound.[1][2]
This dual-action mechanism makes this compound a potent agent against susceptible fungi, primarily dermatophytes such as Trichophyton, Epidermophyton, and Microsporum species.
Signaling Pathway Diagram
Caption: Inhibition of Ergosterol Biosynthesis by this compound.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against squalene epoxidase has been quantified in various fungal species. The following tables summarize the key findings from published literature.
| Fungus | Assay Type | Inhibitor | IC50 (50% Inhibitory Concentration) | Reference |
| Candida albicans | Cell-free (microsomal) | This compound | 3.5 µM | Ryder et al., 1986 |
| Candida albicans | Whole cell | This compound | 500 µM | Georgopapadakou & Bertasso, 1992[5] |
| Trichophyton rubrum | Cell-free (microsomal) | Terbinafine* | 15.8 nM | Favre & Ryder, 1996 |
*Note: Terbinafine, another squalene epoxidase inhibitor, is included for comparative purposes to highlight the high potency of this class of antifungals against dermatophytes.
| Fungus | Parameter | This compound Concentration | Effect | Reference |
| T. mentagrophytes | Ergosterol Biosynthesis | 0.1 mg/mL | Complete Inhibition | Barrett-Bee et al., 1986 |
| C. albicans | Ergosterol Biosynthesis | 100 mg/mL | Incomplete Inhibition | Ryder et al., 1986[1] |
The significant difference in this compound's activity between cell-free and whole-cell assays in Candida albicans suggests a potential permeability barrier in this yeast species, which may contribute to its lower clinical efficacy against Candida infections.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's role in inhibiting ergosterol biosynthesis.
Protocol 1: Fungal Microsomal Squalene Epoxidase Activity Assay
This protocol is adapted from Ryder and Dupont (1985) and is designed to measure the in vitro activity of squalene epoxidase from a microsomal fraction of fungal cells.
1. Preparation of Fungal Microsomes and Soluble Cytoplasmic Fraction (S-100): a. Grow fungal cells (e.g., Candida albicans) to the late exponential phase in a suitable liquid medium (e.g., YPD broth). b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA). c. Resuspend the cell pellet in the same buffer and disrupt the cells using mechanical means (e.g., glass bead homogenization or a French press). d. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria. e. Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C. The supernatant is the S-100 fraction. f. The pellet contains the microsomal fraction. Wash the pellet by resuspending in the buffer and centrifuging again at 100,000 x g for 60 minutes. g. Resuspend the final microsomal pellet in a small volume of buffer and determine the protein concentration (e.g., by the Bradford assay).
2. Squalene Epoxidase Assay: a. Prepare the reaction mixture in a final volume of 200 µL containing:
- 0.1 M Tris-HCl buffer, pH 7.4
- 1 mM NADPH
- 1 mM FAD
- S-100 fraction (as required, typically around 1 mg protein)
- Microsomal fraction (typically 0.1-0.5 mg protein)
- This compound or vehicle control (e.g., DMSO) at various concentrations. b. Pre-incubate the mixture for 5 minutes at 30°C. c. Start the reaction by adding the substrate, [³H]-squalene (e.g., 50 µM), emulsified with a suitable detergent (e.g., Tween 80). d. Incubate the reaction for 30-60 minutes at 30°C with shaking. e. Stop the reaction by adding 1 mL of 10% (w/v) KOH in methanol. f. Saponify the mixture at 80°C for 30 minutes. g. Extract the non-saponifiable lipids by adding 1 mL of water and 2 mL of n-hexane. Vortex and centrifuge to separate the phases. h. Transfer the upper hexane phase to a new tube and dry under a stream of nitrogen. i. Re-dissolve the residue in a small volume of a suitable solvent (e.g., chloroform). j. Separate the lipids by thin-layer chromatography (TLC) on silica gel plates using a solvent system such as hexane:diethyl ether (9:1, v/v). k. Visualize the spots corresponding to squalene and 2,3-oxidosqualene (and lanosterol if present) using appropriate standards. l. Scrape the corresponding spots into scintillation vials and quantify the radioactivity using a liquid scintillation counter. m. Calculate the percentage of squalene converted to 2,3-oxidosqualene and determine the inhibition by this compound relative to the vehicle control.
Experimental Workflow Diagram
Caption: Workflow for the Fungal Microsomal Squalene Epoxidase Assay.
Protocol 2: Quantification of Ergosterol and Squalene in Fungal Cells
This protocol describes the extraction and quantification of total cellular ergosterol and accumulated squalene from fungal cells treated with this compound, using High-Performance Liquid Chromatography (HPLC) for ergosterol and Gas Chromatography-Mass Spectrometry (GC-MS) for squalene.
1. Fungal Culture and Treatment: a. Grow fungal cells in a suitable liquid medium to mid-exponential phase. b. Treat the cultures with various concentrations of this compound or a vehicle control for a defined period (e.g., 4-24 hours). c. Harvest the cells by filtration or centrifugation, wash with distilled water, and lyophilize or record the wet weight.
2. Saponification and Lipid Extraction: a. To the fungal pellet (e.g., 50-100 mg dry weight), add 3 mL of 10% (w/v) KOH in methanol. b. Incubate at 80°C for 60-90 minutes to saponify the lipids. c. Allow the mixture to cool to room temperature. d. Add 1 mL of distilled water and 3 mL of n-hexane. e. Vortex vigorously for 3 minutes and centrifuge at 2,000 x g for 5 minutes to separate the phases. f. Carefully transfer the upper hexane layer (containing the non-saponifiable lipids) to a clean glass tube. g. Repeat the hexane extraction twice more and pool the hexane fractions. h. Dry the pooled hexane extract under a stream of nitrogen.
3. Analysis and Quantification: a. For Ergosterol (HPLC): i. Re-dissolve the dried lipid extract in a known volume of a suitable solvent (e.g., 1 mL of methanol or isopropanol). ii. Filter the sample through a 0.22 µm syringe filter into an HPLC vial. iii. Inject an aliquot (e.g., 20 µL) onto a C18 reverse-phase HPLC column. iv. Elute with an isocratic mobile phase, typically 100% methanol, at a flow rate of 1 mL/min. v. Detect ergosterol using a UV detector at 282 nm. vi. Quantify the ergosterol content by comparing the peak area to a standard curve prepared with pure ergosterol.
b. For Squalene (GC-MS): i. Re-dissolve a portion of the dried lipid extract in a known volume of hexane. ii. Inject 1 µL of the sample into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS). iii. Use a suitable temperature program, for example: initial temperature of 150°C for 1 minute, ramp at 25°C/min to 300°C, and hold for 5 minutes. iv. Use helium as the carrier gas. v. Set the mass spectrometer to scan a suitable mass range or use Selected Ion Monitoring (SIM) for characteristic squalene ions (e.g., m/z 69, 81, 410) for higher sensitivity. vi. Quantify the squalene content by comparing the peak area to a standard curve prepared with pure squalene.
Conclusion
This compound's antifungal activity is unequivocally linked to its targeted inhibition of squalene epoxidase within the ergosterol biosynthesis pathway. This guide has provided a comprehensive overview of this mechanism, supported by quantitative inhibitory data and detailed experimental protocols. The methodologies described herein serve as a foundation for researchers engaged in the study of antifungal agents, enabling the consistent and accurate evaluation of squalene epoxidase inhibitors. A thorough understanding of this compound's mode of action at a molecular level is crucial for the rational design and development of new, more potent antifungal therapies.
References
- 1. A novel method for studying ergosterol biosynthesis by a cell-free preparation of Aspergillus fumigatus and its inhibition by azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Tolnaftate Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Tolnaftate powder. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support further research and formulation activities.
Chemical Identity and Structure
This compound is a synthetic thiocarbamate that functions as an antifungal agent. It is structurally characterized by a naphthalene ring linked to a thiocarbamate moiety.
| Identifier | Value |
| IUPAC Name | O-naphthalen-2-yl N-methyl-N-(3-methylphenyl)carbamothioate[1] |
| Chemical Formula | C₁₉H₁₇NOS[1] |
| Molecular Weight | 307.41 g/mol [2][3] |
| CAS Number | 2398-96-1[1] |
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1][4] Key physicochemical data are summarized in the table below, providing a quantitative basis for formulation and analytical development.
| Property | Value |
| Melting Point | 110-113 °C[5] |
| Boiling Point | Data not experimentally available; predicted to be 453.4 ± 38.0 °C.[6] |
| logP | > 5[7] |
| pKa | Data not experimentally available.[8] |
Solubility Profile
This compound is practically insoluble in water but exhibits solubility in various organic solvents.[4][9]
| Solvent | Solubility |
| Water | < 0.1 mg/mL (practically insoluble)[1][10] |
| Chloroform | 50 mg/mL[11] |
| Dimethylformamide (DMF) | ~30 mg/mL[12] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL[12] |
| Acetone | Soluble[13] |
| Ethanol | Sparingly soluble[12][13] |
| Methanol | Sparingly soluble[13] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of this compound.
| Technique | Key Data |
| UV-Vis Spectroscopy | λmax: 257-258 nm in methanol.[9][14] |
| Infrared (IR) Spectroscopy | C=C stretching (phenyl and naphthalene): 1680 cm⁻¹; Asymmetric C-H stretching: ~3095 cm⁻¹; Symmetric C-H stretching: 2875 cm⁻¹; C-N-C stretching: 1500 cm⁻¹; C=S stretching: 1205 cm⁻¹.[7] |
| NMR Spectroscopy | A ¹H NMR spectrum is available for reference.[15] |
Mechanism of Action
This compound exerts its antifungal effect by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[16] This inhibition leads to an accumulation of squalene and a deficiency of ergosterol, which is a vital component of the fungal cell membrane. The disruption of the cell membrane's integrity results in increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[17]
References
- 1. This compound | C19H17NOS | CID 5510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. 托萘酯 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 4. uspbpep.com [uspbpep.com]
- 5. researchgate.net [researchgate.net]
- 6. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Showing Compound this compound (FDB023578) - FooDB [foodb.ca]
- 9. rjptonline.org [rjptonline.org]
- 10. This compound | Hedgehog/Smoothened | Antifungal | TargetMol [targetmol.com]
- 11. This compound BP [hev-chemicals.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound(2398-96-1) 1H NMR spectrum [chemicalbook.com]
- 16. agilent.com [agilent.com]
- 17. who.int [who.int]
Spectroscopic Analysis of Tolnaftate: A Technical Guide for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the structural confirmation of Tolnaftate. By presenting detailed experimental protocols, quantitative data, and logical workflows, this document serves as a valuable resource for professionals in the field of pharmaceutical analysis.
Introduction
This compound, O-2-Naphthyl-N-methyl-N-(3-tolyl)thiocarbamate, is a synthetic antifungal agent. Its structural integrity is paramount to its therapeutic efficacy and safety. Spectroscopic analysis provides a powerful toolkit for the unambiguous confirmation of its chemical structure. This guide will delve into the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in confirming the presence of chromophoric groups within the this compound molecule. The naphthalene and tolyl moieties contribute to its characteristic absorption spectrum.
Data Presentation
| Parameter | Value | Reference |
| Maximum Wavelength (λmax) | 257 nm | |
| Solvent | Methanol | |
| Beer's Law Concentration Range | 1-5 µg/mL | |
| Molar Absorptivity (ε) | 2.183 x 10⁴ L·mol⁻¹·cm⁻¹ |
Experimental Protocol: Quantitative Analysis of this compound by UV-Vis Spectroscopy
This protocol outlines the steps for the quantitative determination of this compound.
-
Preparation of Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of pure this compound and dissolve it in a 50 mL volumetric flask with methanol.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions with methanol to obtain concentrations ranging from 1 to 5 µg/mL.
-
Spectrophotometric Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Set the wavelength range to scan from 200 to 400 nm.
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution at the λmax of 257 nm.
-
-
Calibration Curve Construction: Plot a graph of absorbance versus concentration. The resulting curve should be linear, and the concentration of an unknown sample can be determined by interpolating its absorbance on this curve.
dot
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.
Data Presentation
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
| ~3095 | Aromatic C-H Stretch | Medium | |
| ~2927 | Aliphatic C-H Stretch (CH₃) | Medium | |
| ~1680 | C=C Stretch (Aromatic Rings) | Strong | |
| ~1500 | C-N-C Stretch | Very Strong | |
| ~1260 | C-O Stretch (Aromatic Ether) | Strong | |
| ~1205 | C=S Stretch (Thiocarbamate) | Strong |
Experimental Protocol: ATR-FTIR Spectroscopy of this compound Powder
Attenuated Total Reflectance (ATR) is a convenient sampling technique for powdered solids.
-
Instrument and Accessory Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum should be analyzed for the characteristic absorption bands of this compound.
-
dot
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the this compound molecule. Both ¹H and ¹³C NMR are crucial for its structural confirmation.
Data Presentation: ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly found in search results | Aromatic Protons (Naphthyl & Tolyl) | ||
| Data not explicitly found in search results | N-CH₃ Protons | ||
| Data not explicitly found in search results | Tolyl-CH₃ Protons |
Data Presentation: ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| Data not explicitly found in search results | C=S (Thiocarbamate) |
| Data not explicitly found in search results | Aromatic Carbons (Naphthyl & Tolyl) |
| Data not explicitly found in search results | N-CH₃ Carbon |
| Data not explicitly found in search results | Tolyl-CH₃ Carbon |
Experimental Protocol: Quantitative ¹H NMR (qNMR) of this compound
This protocol describes a general procedure for quantitative NMR analysis.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the spectrometer is properly tuned and shimmed.
-
Acquire the ¹H NMR spectrum using a 90° pulse and a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the analyte (this compound) and the internal standard.
-
Calculate the concentration of this compound using the following equation:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Wₛ / MWₛ) * (MWₓ / Wₓ)
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ, Iₛ = Integral of the analyte and standard signals
-
Nₓ, Nₛ = Number of protons for the integrated signals of the analyte and standard
-
Wₓ, Wₛ = Weight of the analyte and standard
-
MWₓ, MWₛ = Molecular weight of the analyte and standard
-
Conclusion
The structural confirmation of this compound is reliably achieved through a combination of spectroscopic techniques. UV-Vis spectroscopy confirms the presence of the conjugated aromatic systems. FTIR spectroscopy identifies the key functional groups, including the thiocarbamate linkage. NMR spectroscopy provides a detailed map of the proton and carbon skeleton. Finally, mass spectrometry confirms the molecular weight and provides valuable information about the molecule's fragmentation, further corroborating the proposed structure. The integrated application of these methods, following the detailed protocols provided, ensures the accurate and comprehensive structural elucidation of this compound, a critical aspect of quality control in the pharmaceutical industry.
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Tolnaftate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tolnaftate is a synthetic thiocarbamate antifungal agent primarily used for the topical treatment of superficial fungal infections caused by dermatophytes, such as tinea pedis, tinea cruris, and tinea corporis.[1][2] Its mechanism of action involves the noncompetitive inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3][4][5] This inhibition leads to the accumulation of toxic levels of squalene and a deficiency in ergosterol, a vital component of the fungal cell membrane, ultimately resulting in fungal cell death.[3][5][6] While effective against dermatophytes, this compound exhibits lower activity against yeasts such as Candida species.[2][3]
Standardized methods for antifungal susceptibility testing are crucial for understanding the efficacy of antifungal agents, monitoring for the development of resistance, and for the research and development of new antifungal drugs. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for the in vitro susceptibility testing of yeasts and filamentous fungi.[7][8][9][10][11][12][13] However, specific guidelines for the testing of this compound are not explicitly detailed in these documents. The following protocols are based on established methodologies for antifungal susceptibility testing of filamentous fungi, with modifications adapted for the specific properties of this compound.
Mechanism of Action of this compound
This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. The key steps in this pathway are outlined below:
Caption: Mechanism of action of this compound via inhibition of squalene epoxidase.
Quantitative Data: In Vitro Susceptibility of Fungi to this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various fungal species as reported in the literature. It is important to note that MIC values can vary depending on the testing methodology used.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Trichophyton rubrum | 0.5 - >32 | - | - | [14] |
| Trichophyton mentagrophytes | 0.5 - >32 | - | - | [14] |
| Epidermophyton floccosum | 0.5 - >32 | - | - | [14] |
| Dermatophytes (General) | 0.5 - >32 | - | - | [14] |
Note: Data for MIC50 and MIC90 for this compound are not widely available in the cited literature. The provided MIC range is a general range for dermatophytes.
Experimental Protocols
The following protocols describe the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against dermatophytes. These protocols are adapted from the CLSI M38 guidelines for filamentous fungi.
Experimental Workflow: Broth Microdilution for this compound
Caption: Workflow for this compound antifungal susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
1. Preparation of this compound Stock Solution and Dilutions:
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the test wells should not exceed 1% to avoid inhibiting fungal growth.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to achieve the desired concentration range for testing (e.g., 0.03 to 64 µg/mL).
2. Inoculum Preparation:
-
Fungal Culture: Grow the dermatophyte isolate on a suitable agar medium, such as Sabouraud Dextrose Agar, at 28-30°C until sufficient sporulation is observed.
-
Spore Suspension: Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Inoculum Adjustment: Adjust the turbidity of the conidial suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to a concentration of approximately 1-5 x 106 CFU/mL.
-
Final Inoculum: Dilute the adjusted suspension in RPMI-1640 medium to obtain the final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.
3. Broth Microdilution Assay:
-
Plate Preparation: Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well.
-
Controls: Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 28-30°C for 4 to 7 days, or until growth is clearly visible in the growth control well.
4. Endpoint Determination (MIC Reading):
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
1. Subculturing:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well showing no visible growth (i.e., at and above the MIC).
-
Spot the aliquot onto a Sabouraud Dextrose Agar plate.
2. Incubation:
-
Incubate the agar plates at 28-30°C for a duration sufficient to allow for the growth of any viable fungi (typically 3-5 days).
3. MFC Determination:
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plate, indicating a ≥99.9% killing of the initial inoculum.
Conclusion
The provided protocols and data serve as a foundational guide for the in vitro antifungal susceptibility testing of this compound. Adherence to standardized methodologies, where available and adapted appropriately, is essential for generating reproducible and comparable data. This information is critical for researchers and drug development professionals in evaluating the efficacy of this compound and in the broader context of antifungal resistance surveillance and new drug discovery. Further studies are warranted to establish standardized MIC breakpoints for this compound against a wider range of clinically relevant fungal isolates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of Tolnaftate_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The mode of antifungal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. SMPDB [smpdb.ca]
- 7. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 8. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. EUCAST: Fungi (AFST) [eucast.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. EUCAST: Methodology and Instructions [eucast.org]
- 14. researcher.manipal.edu [researcher.manipal.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tolnaftate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tolnaftate is a synthetic thiocarbamate antifungal agent used topically for the treatment of various skin infections.[1] Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in pharmaceutical formulations and biological matrices to ensure product quality and support pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound due to its high sensitivity, specificity, and resolving power.[1][2] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes a selection of reported chromatographic conditions for the analysis of this compound. Method 1 offers a simple isocratic elution, while Method 2 provides an alternative for stability-indicating assays.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | SunQSil C18 (250 mm × 4.6 mm, 5 µm)[3][4] | LiChrospher 100 RP-18e (5 µm) with a guard column[2] | Hypersil-Phenyl-5-μm (25 x 0.46 cm)[5] |
| Mobile Phase | Acetonitrile:Water (85:15, v/v)[3][4] | Methanol:Water (70:30, v/v)[2] | Methanol:Water (60:40, v/v)[5] |
| Flow Rate | 1.0 mL/min[3] | 0.8 mL/min[2] | Not Specified |
| Detection Wavelength | 256 nm[4] | 257 nm[2] | 250 nm[5] |
| Injection Volume | 10 µL | 10 µL[2] | Not Specified |
| Column Temperature | Ambient | 40°C[2] | Not Specified |
| Retention Time | ~6.9 min[3][4] | ~13.2 min[2] | Not Specified |
2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 0.276-6 µg/mL).[4]
3. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Pharmaceutical Formulations (e.g., Creams, Ointments): Accurately weigh a portion of the formulation equivalent to a known amount of this compound. Disperse the sample in a suitable solvent such as methanol or acetonitrile. Sonicate to facilitate extraction and then dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
For Biological Matrices (e.g., Skin Samples): Tissues can be homogenized and extracted with an organic solvent like methanol using ultrasonication.[2] The resulting extract should be centrifuged, and the supernatant collected, filtered, and diluted with the mobile phase as needed before HPLC analysis.[2]
4. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 0.276-6 µg/mL[4][6] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Accuracy (% Recovery) | 98.28% - 100.71%[4][6] |
| Precision (% RSD) | < 2%[1] |
| Limit of Detection (LOD) | 0.092 µg/mL[4][6] |
| Limit of Quantitation (LOQ) | 0.276 µg/mL[4][6] |
| Specificity | The method should be able to resolve this compound from its degradation products and other matrix components.[3] |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the key steps in the method development and validation process.
Caption: Logical flow of HPLC method development and validation.
The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in various samples. The presented protocols and validation data serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry. Proper method validation is essential to ensure the accuracy and reliability of the results obtained.
References
- 1. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Stability-Indicating HPLC-PDA Method for this compound: Identification, Characterization and In Silico Toxicity Predictions of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Chromatographic Analysis of Tolnaftate
Introduction
Tolnaftate is a synthetic thiocarbamate antifungal agent used topically for the treatment of various skin infections. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the sample preparation and chromatographic analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC).
I. Analyte Information
-
Name: this compound
-
Class: Antifungal (Thiocarbamate)
-
Typical Formulations: Creams, powders, solutions, gels, and aerosols (typically 1% w/w or w/v).[1][2]
-
Solubility: Practically insoluble in water, soluble in organic solvents like methanol and acetonitrile.[3]
II. Chromatographic Methods
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method for the analysis of this compound.[4][5][6][7]
General Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][8]
-
Detection: UV spectrophotometer at approximately 257 nm or 258 nm.[3][4][5]
-
Mobile Phase: Isocratic elution is commonly employed. Typical mobile phases include:
-
Flow Rate: Typically in the range of 0.8 to 1.5 mL/min.[4][5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: Often ambient, but can be controlled (e.g., 40°C) for improved reproducibility.[5]
III. Sample Preparation Protocols
The choice of sample preparation method depends on the formulation or matrix being analyzed. The primary goal is to extract this compound into a solvent compatible with the HPLC mobile phase while minimizing interference from excipients.
Protocol 1: Sample Preparation from Creams and Ointments
This protocol outlines the extraction of this compound from semi-solid dosage forms.
Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Accurately weigh a portion of the cream or ointment equivalent to a known amount of this compound into a suitable container (e.g., a 50 mL centrifuge tube).
-
Add a precise volume of extraction solvent (e.g., methanol or a mixture of acetonitrile and water). A common approach is direct extraction with a solvent mixture like acetonitrile-water (80:20).[6]
-
Vortex the mixture vigorously for 5-10 minutes to ensure complete dispersion of the sample and dissolution of this compound.
-
For enhanced extraction, sonicate the mixture for 15-30 minutes.[5]
-
Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10-15 minutes to separate the excipients.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Protocol 2: Sample Preparation from Powders
This protocol is suitable for the extraction of this compound from powder formulations.
Materials:
-
Methanol (HPLC grade)
-
Volumetric flask
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Accurately weigh a portion of the powder containing a known amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the extraction solvent (e.g., methanol) and vortex or sonicate until the this compound is completely dissolved.[3]
-
Make up the volume to the mark with the extraction solvent and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for chromatographic analysis.
Protocol 3: Sample Preparation from Liquid Formulations (Solutions, Sprays)
For liquid formulations, a simple dilution step is often sufficient.
Materials:
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks
Procedure:
-
Accurately transfer a known volume or weight of the liquid formulation into a volumetric flask.
-
Dilute to the mark with a suitable solvent (e.g., methanol or acetonitrile-water mixture) to achieve a concentration within the calibration range.[6]
-
Mix the solution thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial if necessary to remove any particulate matter.
-
The diluted sample is ready for injection.
Protocol 4: Sample Preparation from Human Skin (for in-vitro penetration studies)
This protocol is designed for the extraction of this compound from skin layers.[5]
Materials:
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
The separated epidermis and dermis are placed in individual vials.
-
Add a known volume of pure methanol (e.g., 1 mL) as the extraction solvent.[5]
-
Perform extraction using bath sonication for approximately 30 minutes.[5]
-
Centrifuge the samples to pellet any tissue debris.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
The extract is now ready for analysis.
IV. Data Presentation
The following tables summarize quantitative data from various validated HPLC methods for this compound analysis.
Table 1: Chromatographic Performance and Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Methanol:Aqueous KH2PO4 (80:20)[4] | Methanol:Water (70:30)[5] | Acetonitrile:Water (85:15)[8] |
| Linearity Range (µg/mL) | 1.0 - 51.0[4] | 0.6 - 100[5] | 0.276 - 6[8] |
| Correlation Coefficient (R²) | Not specified | > 0.999 | 0.9936[8] |
| LOD (µg/mL) | Not specified | Not specified | 0.092[8] |
| LOQ (µg/mL) | Not specified | Not specified | 0.276[8] |
| Retention Time (min) | ~9[4] | 13.2[5] | 6.9[8] |
Table 2: Precision and Recovery Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Within-day Precision (%RSD) | 0.7 - 2.9[4] | ≤ 3.8[5] | Not specified |
| Between-day Precision (%RSD) | 1.3 - 3.4[4] | ≤ 3.8[5] | Not specified |
| Recovery (%) | Not specified | 98.2 - 104.2 (accuracy)[5] | 98.28 - 100.71[8] |
| Extraction Recovery from Skin (%) | Not applicable | ~90[5] | Not applicable |
V. Visualizations
Caption: General workflow for this compound sample preparation from different formulations.
Caption: Logical flow of the HPLC analysis for this compound quantification.
References
- 1. This compound topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. This compound (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. rjptonline.org [rjptonline.org]
- 4. A liquid chromatographic method for the determination of this compound in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Liquid chromatographic determination of this compound in commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application of Tolnaftate in Fungal Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tolnaftate in fungal cell culture studies. This document details the mechanism of action, provides quantitative data on its antifungal activity, and offers detailed protocols for key experimental procedures.
This compound is a synthetic thiocarbamate antifungal agent.[1] It is primarily used for the topical treatment of superficial fungal infections of the skin, such as athlete's foot, jock itch, and ringworm.[2][3] Its application in in vitro fungal cell culture studies is crucial for understanding its mechanism of action, determining its spectrum of activity, and evaluating its potential as a lead compound in antifungal drug discovery.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[4][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[5] Inhibition of squalene epoxidase leads to two critical downstream effects:
-
Depletion of Ergosterol: The blockage of the ergosterol synthesis pathway results in a deficiency of this vital sterol in the fungal cell membrane. This compromises the membrane's structural integrity and fluidity, leading to impaired function of membrane-bound enzymes and transport systems.[4]
-
Accumulation of Squalene: The inhibition of squalene epoxidase causes the intracellular accumulation of its substrate, squalene.[4] High levels of squalene are toxic to the fungal cell and can further disrupt membrane function.[4]
The combined effect of ergosterol depletion and squalene accumulation leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[4] this compound is generally fungistatic at lower concentrations, inhibiting fungal growth, and can be fungicidal at higher concentrations.
Quantitative Data: In Vitro Susceptibility
The in vitro activity of this compound against various fungal species is typically determined by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the reported MIC ranges for this compound against common dermatophytes.
Table 1: MIC of this compound against Dermatophytes
| Fungal Species | MIC Range (µg/mL) |
| Trichophyton rubrum | 0.5 - >32[6] |
| Trichophyton mentagrophytes | 0.5 - >32[6] |
| Epidermophyton floccosum | 0.5 - >32[6] |
| Microsporum canis | 0.5 - >32[6] |
| Microsporum audouinii | 0.5 - >32[6] |
| Microsporum gypseum | 0.5 - >32[6] |
| Trichophyton tonsurans | 0.5 - >32[6] |
| Trichophyton schoenleinii | Active in vitro (specific MIC not provided)[7] |
Note: this compound is generally considered inactive against yeasts such as Candida albicans, as well as other fungi like Cryptococcus neoformans and Aspergillus fumigatus.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution (Adapted from CLSI M38-A2)
This protocol is used to determine the in vitro susceptibility of filamentous fungi, including dermatophytes, to this compound.[9]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Fungal isolate
-
Sabouraud Dextrose Agar (SDA)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (28-30°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on SDA at 28-30°C for 7-14 days to induce sporulation.
-
Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:50 in RPMI-1640 medium to obtain a final working inoculum of 0.4-5 x 10^4 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Add 100 µL of each drug dilution to the appropriate wells.
-
-
Inoculation:
-
Add 100 µL of the working fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a drug-free growth control well (inoculum + medium) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.
-
Protocol 2: Squalene Epoxidase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the squalene epoxidase enzyme.
Materials:
-
Fungal cell culture (e.g., Trichophyton rubrum)
-
Microsomal fraction preparation buffer (e.g., Tris-HCl buffer with DTT and EDTA)
-
[³H]-squalene (radiolabeled substrate)
-
NADPH
-
FAD
-
This compound solutions at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Microsome Preparation:
-
Grow the fungal culture to the mid-log phase.
-
Harvest the cells and mechanically disrupt them (e.g., with glass beads) in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in the assay buffer.
-
-
Enzyme Assay:
-
In a reaction tube, combine the microsomal preparation, NADPH, FAD, and [³H]-squalene.
-
Add this compound at various concentrations to different tubes. Include a control with no inhibitor.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
-
-
Extraction and Quantification:
-
Stop the reaction by adding a strong base (e.g., KOH in methanol).
-
Extract the lipids (including the product, 2,3-oxidosqualene) with an organic solvent (e.g., hexane).
-
Measure the radioactivity of the extracted product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of squalene epoxidase inhibition for each this compound concentration compared to the control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity). A study on Trichophyton rubrum showed an IC50 of 51.5 nM for this compound.[10]
-
Protocol 3: Ergosterol Quantification by HPLC
This protocol quantifies the ergosterol content in fungal cells after treatment with this compound.
Materials:
-
Fungal cell culture
-
This compound
-
Alcoholic potassium hydroxide (for saponification)
-
n-Heptane or n-hexane (for extraction)
-
Methanol (for HPLC mobile phase)
-
Ergosterol standard
-
HPLC system with a C18 column and UV detector
Procedure:
-
Cell Treatment and Harvesting:
-
Grow the fungal culture in the presence of various concentrations of this compound (and a no-drug control) for a defined period.
-
Harvest the cells by centrifugation and wash them with sterile water.
-
Determine the dry weight of the cell pellet.
-
-
Saponification and Extraction:
-
Add alcoholic potassium hydroxide to the cell pellet and heat (e.g., at 85°C for 1 hour) to saponify the lipids.
-
Cool the mixture and extract the non-saponifiable lipids (including ergosterol) with n-heptane or n-hexane.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Quantification:
-
Create a standard curve using known concentrations of the ergosterol standard.
-
Calculate the ergosterol content in the fungal samples based on the peak area and the standard curve. Express the results as µg of ergosterol per mg of cell dry weight.
-
Protocol 4: Time-Kill Assay
This assay evaluates the rate at which this compound kills fungal cells.
Materials:
-
Fungal isolate
-
This compound at various concentrations (e.g., 1x, 2x, and 4x the MIC)
-
Culture medium (e.g., RPMI-1640)
-
SDA plates
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum as described in the MIC assay protocol.
-
-
Assay Setup:
-
In sterile tubes, add the fungal inoculum to the culture medium containing different concentrations of this compound.
-
Include a drug-free growth control.
-
-
Incubation and Sampling:
-
Incubate the tubes at the optimal growth temperature with agitation.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto SDA plates.
-
Incubate the plates until colonies are visible and count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and this compound concentration.
-
Plot the log10 CFU/mL against time to generate time-kill curves.
-
A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Workflow for a time-kill assay.
References
- 1. Identification and <i>in vitro</i> antifungal susceptibility of dermatophyte species isolated from lesions of cutaneous dermatophytosis: A cross-sectional study - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 2. This compound topical Uses, Side Effects & Warnings [drugs.com]
- 3. ostemed-dr.contentdm.oclc.org [ostemed-dr.contentdm.oclc.org]
- 4. SMPDB [smpdb.ca]
- 5. europeanreview.org [europeanreview.org]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. This compound, a potent topical antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. njccwei.com [njccwei.com]
- 10. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Tolnaftate in Animal Models of Tinea Pedis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tolnaftate in preclinical animal models of tinea pedis, a common superficial fungal infection of the feet. The protocols detailed below are synthesized from established methodologies in the field to guide researchers in evaluating the efficacy of this compound and other antifungal agents.
Mechanism of Action of this compound
This compound is a synthetic thiocarbamate antifungal agent. Its primary mechanism of action involves the non-competitive inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. By inhibiting squalene epoxidase, this compound disrupts ergosterol synthesis, leading to an accumulation of toxic squalene and a depletion of ergosterol. This ultimately compromises the fungal cell membrane, leading to cell death.
Experimental Protocols
The guinea pig has been established as a suitable animal model for tinea pedis due to the anatomical and physiological similarities of its skin to human skin. The following protocols are based on a composite of methodologies from various studies.
Induction of Tinea Pedis in a Guinea Pig Model
This protocol describes a non-abrasive method for inducing a reproducible and persistent Trichophyton mentagrophytes infection on the plantar surface of guinea pig feet.
Materials:
-
Hartley strain guinea pigs (male, 300-350 g)
-
Trichophyton mentagrophytes (e.g., ATCC 18748 or other appropriate strain)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile physiological saline (0.9% NaCl)
-
Sterile cotton swabs
-
Hemocytometer
-
Sterile filter paper discs (5 mm diameter)
-
Occlusive dressing (e.g., waterproof adhesive tape)
Procedure:
-
Fungal Culture Preparation: Culture T. mentagrophytes on SDA plates at 28°C for 10-14 days until sporulation is abundant.
-
Inoculum Preparation: Flood the surface of the SDA plate with sterile physiological saline. Gently scrape the surface with a sterile loop to dislodge the fungal elements.
-
Filter the suspension through sterile gauze to remove mycelial fragments.
-
Wash the collected conidia and hyphal fragments by centrifugation (1500 x g for 10 minutes) and resuspend in sterile saline.
-
Adjust the final concentration of the fungal suspension to 1 x 10⁷ cells/mL using a hemocytometer.
-
Infection Procedure: Anesthetize the guinea pigs.
-
Saturate a sterile 5 mm filter paper disc with the fungal suspension.
-
Apply the saturated disc to the plantar surface of the hind paw.
-
Secure the disc with an occlusive dressing.
-
Remove the dressing and filter paper after 72 hours.
-
Allow the infection to establish for 7-10 days. Successful infection is characterized by erythema, scaling, and slight inflammation.
Application Notes and Protocols for the Development of Topical Tolnaftate Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of various topical formulations of the antifungal agent, Tolnaftate. The protocols outlined below are intended for research and development purposes.
Introduction to this compound
This compound is a synthetic thiocarbamate that serves as a potent antifungal agent.[1] It is primarily used for the topical treatment of superficial fungal infections of the skin, such as athlete's foot (tinea pedis), jock itch (tinea cruris), and ringworm (tinea corporis).[1][2] The primary mechanism of action for this compound involves the inhibition of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.[3][4] Due to its poor water solubility, the formulation of this compound for effective topical delivery presents a significant challenge.[2][5]
Physicochemical Properties and Solubility of this compound
A thorough understanding of this compound's physicochemical properties is crucial for formulation development. This compound is practically insoluble in water but exhibits solubility in various organic solvents.[2][6] This information is critical for selecting appropriate vehicles and solvent systems to ensure the drug remains in a solubilized state within the formulation for optimal skin penetration.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [7] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [7] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.33 mg/mL | [7] |
| Chloroform | Soluble | [2] |
| Acetone | Soluble | [2] |
| Methanol | Sparingly soluble | [2][6] |
| Ethanol | Slightly soluble | [2][7] |
| Polyethylene Glycol 400 (PEG-400) | Soluble | [2] |
| Propylene Glycol | Soluble | [2][8] |
| Water | Insoluble | [2] |
Formulation Strategies for Topical this compound
Several formulation strategies can be employed to enhance the topical delivery of this compound. These range from simple solutions and gels to more advanced vesicular and emulsion-based systems.
Simple Solutions and Gels
Simple solutions can be prepared using a combination of solvents in which this compound is soluble, such as a mixture of isopropyl alcohol, isopropyl myristate, and polyethylene glycol.[2] Gels can be formulated by incorporating a gelling agent like Carbopol into an aqueous or hydroalcoholic base.[9]
Vesicular Systems (Liposomes and Niosomes)
Vesicular systems like liposomes and niosomes are microscopic vesicles that can encapsulate both lipophilic and hydrophilic drugs. These carriers can improve drug penetration into the skin and provide a sustained release profile.[9] Liposomes are composed of phospholipids, while niosomes are formed from non-ionic surfactants.[9]
Emulsion-Based Systems (Emulgels and Microemulgels)
Emulgels are a combination of an emulsion and a gel, offering the advantages of both systems.[10][11] They have a non-greasy feel and are easily spreadable. Microemulgels are oil-in-water or water-in-oil microemulsions incorporated into a gel base, characterized by their thermodynamic stability and small droplet size, which can enhance drug permeation.[8]
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of topical this compound formulations.
Preparation of a 1% this compound Topical Solution
Materials:
-
This compound powder
-
Isopropyl alcohol
-
Isopropyl myristate
-
Polyethylene glycol 400 (PEG-400)
-
Stirring plate and magnetic stirrer
-
Glass beaker
-
Graduated cylinders
Protocol:
-
Weigh the required amount of this compound to achieve a 1% (w/w) concentration in the final formulation.
-
In a glass beaker, combine the desired proportions of isopropyl alcohol, isopropyl myristate, and PEG-400. A common starting point is a mixture of 35-50% isopropyl myristate, 37-50% isopropyl alcohol, and at least 7% PEG-400 by weight.[2]
-
Place the beaker on a stirring plate and add a magnetic stirrer.
-
While stirring, slowly add the weighed this compound powder to the solvent mixture.
-
Continue stirring until the this compound is completely dissolved, resulting in a clear solution.
-
Store the final solution in a well-closed container.
Preparation of this compound Loaded Liposomal Gel
This protocol describes the preparation of liposomes using the thin-film hydration technique, followed by their incorporation into a hydrogel.
Materials:
-
This compound
-
Soya lecithin
-
Cholesterol
-
Chloroform
-
Phosphate buffer saline (PBS) pH 7.4
-
Carbopol 971 P
-
Sodium hydroxide (2N)
-
Benzyl alcohol
-
Rotary evaporator
-
Bath sonicator
-
Mechanical stirrer
Protocol:
-
Preparation of Liposomes: a. Accurately weigh this compound, soya lecithin, and cholesterol and dissolve them in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it to form a thin, dry film on the inner surface by evaporating the chloroform under vacuum. c. Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature without vacuum. This will form a milky suspension of multilamellar vesicles (MLVs). d. To reduce the vesicle size, sonicate the liposomal suspension in a bath sonicator for approximately 30 minutes.
-
Preparation of Liposomal Gel: a. Disperse Carbopol 971 P in purified water with continuous stirring. b. Add benzyl alcohol as a preservative to the Carbopol dispersion. c. Slowly add the prepared liposomal suspension to the Carbopol gel base with constant mixing. d. Adjust the pH of the final formulation to between 6.8 and 7.0 using 2N sodium hydroxide.
Workflow for Liposomal Gel Preparation
In Vitro Drug Release Testing (IVRT)
This protocol utilizes a Franz diffusion cell to evaluate the release of this compound from a topical formulation.[9]
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., egg membrane)
-
Receptor medium (e.g., PBS pH 7.4)
-
Magnetic stirrer
-
Constant temperature water bath (37°C ± 2°C)
-
Syringes and needles
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Protocol:
-
Mount the synthetic membrane onto the Franz diffusion cell, separating the donor and receptor compartments.[9]
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.[9]
-
Place the Franz diffusion cell in a constant temperature water bath set to 37°C ± 2°C and allow the medium to equilibrate.[9]
-
Accurately weigh and apply a known quantity of the this compound formulation onto the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment through the sampling port.[9]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using a validated analytical method.[9]
-
Calculate the cumulative amount of drug released per unit area over time.
Table 2: Example In Vitro Release Data for Different this compound Formulations
| Formulation Type | Time (hours) | Cumulative Drug Release (%) | Reference |
| Liposomal Gel (Neutral) | 12 | 58.2 ± 0.6 | |
| Liposomal Gel (Negative) | 12 | 51.19 ± 0.81 | |
| Liposomal Gel (Positive) | 12 | 44.84 ± 0.9 | |
| Marketed Cream | 12 | 19.78 ± 1.12 | |
| Ethosomal Gel | 12 | 4010.83 µg (total amount permeated) | [12] |
| Conventional Gel | 12 | 1941.4 µg (total amount permeated) | [12] |
| Microemulgel (F6) | 24 | 97.09 | [8] |
| Nail Lacquer (F3) | 24 | 94.48 | [13] |
Ex Vivo Skin Permeation Study
This study uses excised animal or human skin to provide a more biologically relevant model for assessing drug penetration.[3][9]
Materials:
-
Franz diffusion cell apparatus
-
Excised skin (e.g., rat, porcine, or human)
-
Receptor medium (e.g., PBS pH 7.4)
-
Other materials as listed for IVRT
Protocol:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.[9]
-
Mount the skin on the Franz diffusion cell with the dermal side in contact with the receptor medium and the stratum corneum facing the donor compartment.[9]
-
Follow steps 2-8 as described in the IVRT protocol (Section 4.3).
-
After the study, the skin can be removed, and the amount of drug retained in different skin layers (epidermis and dermis) can be determined after appropriate extraction procedures.[3]
Table 3: Example Ex Vivo Skin Permeation Data for this compound
| Formulation | Skin Type | Duration (hours) | Permeation Parameter | Value | Reference |
| 1% this compound in PEG 400 | Human | 24 | Amount in Epidermis | 2.60 ± 0.28 µg/cm² | [3] |
| 1% this compound in PEG 400 | Human | 24 | Amount in Dermis | 0.92 ± 0.12 µg/cm² | [3] |
| Ethosomal Gel | Goat | 12 | Steady-state Flux | 6.667 µg/cm²/h | [12] |
| Conventional Gel | Goat | 12 | Steady-state Flux | 3.685 µg/cm²/h | [12] |
Antifungal Activity Assay (Agar Well Diffusion Method)
This assay is used to evaluate the efficacy of the formulated this compound against a target fungus.[10]
Materials:
-
Fungal culture (e.g., Candida albicans or a dermatophyte species)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile cork borer
-
Incubator
-
Test formulations and controls (placebo and marketed product)
Protocol:
-
Prepare a standardized inoculum of the test fungus.
-
Evenly spread the fungal inoculum over the surface of the SDA plates.
-
Allow the plates to dry at room temperature.
-
Using a sterile cork borer, create wells of a specific diameter in the agar.
-
Carefully place a known amount of each test formulation, placebo, and control into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 28°C for 48 hours).[14]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented). A larger zone of inhibition indicates greater antifungal activity.
Agar Well Diffusion Assay Workflow
Analytical Methods for this compound Quantification
Accurate and validated analytical methods are essential for quantifying this compound in formulations and biological matrices.
UV-Visible Spectrophotometry
A simple and rapid method for the quantification of this compound.
-
Solvent: Methanol is a suitable solvent.[6]
-
λmax (Wavelength of Maximum Absorbance): Approximately 257 nm.[6][9]
-
Linearity: The method typically shows good linearity in the concentration range of 1-5 µg/mL.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC offers greater specificity and sensitivity for this compound analysis, especially in complex matrices like skin extracts.[3][15]
-
Column: A reversed-phase C18 column is commonly used.[15]
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., potassium dihydrogen phosphate solution) in a ratio of approximately 80:20 (v/v) is effective.[15]
-
Detection: UV detection at 258 nm.[15]
-
Flow Rate: A typical flow rate is 1.5 mL/min.[15]
Mechanism of Action of this compound
This compound's Inhibition of Ergosterol Biosynthesis
This compound exerts its antifungal effect by specifically targeting and inhibiting the enzyme squalene epoxidase.[1][4] This enzyme is responsible for the conversion of squalene to 2,3-oxidosqualene, a crucial step in the biosynthetic pathway of ergosterol.[4] The inhibition of squalene epoxidase leads to a deficiency of ergosterol, which compromises the integrity of the fungal cell membrane, and a toxic accumulation of squalene within the cell, ultimately resulting in cell death.[3][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US5519059A - Antifungal formulation - Google Patents [patents.google.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. The mode of antifungal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Ocular Anti-Aspergillus Activity of this compound Employing Novel Cosolvent-Modified Spanlastics: Formulation, Statistical Optimization, Kill Kinetics, Ex Vivo Trans-Corneal Permeation, In Vivo Histopathological and Susceptibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. ijisrt.com [ijisrt.com]
- 11. ijisrt.com [ijisrt.com]
- 12. This compound-Loaded Ethosomal Gel for Topical Delivery: Formulation and In Vitro Evaluation - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 13. medicalresearchjournal.org [medicalresearchjournal.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A liquid chromatographic method for the determination of this compound in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tolnaftate Stock Solution Preparation for In Vitro Assays
Introduction
Tolnaftate is a synthetic thiocarbamate antifungal agent widely utilized in the treatment of superficial fungal infections, such as athlete's foot, jock itch, and ringworm.[1][2][3] Its efficacy stems from the targeted inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][4][5] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[2][4] For researchers and scientists in drug development, the preparation of accurate and stable this compound stock solutions is a critical first step for reliable and reproducible in vitro experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common in vitro assays.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇NOS | [6][7] |
| Molecular Weight | 307.41 g/mol | [1][6] |
| Appearance | Crystalline solid | [8] |
| Storage (Powder) | -20°C for up to 3 years | [6][9] |
Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~15-65 mg/mL (~48.8-211.4 mM) | Sonication may be required.[6][8] Use freshly opened DMSO as it is hygroscopic.[9] |
| Dimethylformamide (DMF) | ~30 mg/mL | Purge with an inert gas.[8] |
| Ethanol | Slightly soluble | [8] |
| Water | < 1 mg/mL (practically insoluble) | [6] |
Storage of this compound Solutions
| Solvent | Storage Temperature | Stability |
| DMSO | -80°C | Up to 1-2 years[6][9] |
| Aqueous Buffers | Room Temperature | Not recommended for more than one day[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound: Accurately weigh out 3.074 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[6]
-
Sterilization (Optional): If required for your specific cell culture application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller volumes in sterile, light-protective microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage, where they can be stable for up to two years.[9]
Protocol 2: In Vitro Antifungal Susceptibility Testing - Microdilution Assay
This protocol outlines a general procedure for determining the minimum inhibitory concentration (MIC) of this compound against a dermatophyte, adapted from established methodologies.[10]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fungal culture (e.g., Trichophyton rubrum)
-
Appropriate fungal culture medium (e.g., RPMI-1640)
-
Sterile 96-well microplates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., NCCLS M38-A).
-
Serial Dilutions:
-
In a sterile 96-well plate, add 100 µL of fungal culture medium to all wells except the first column.
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in the culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent toxicity to the fungal cells.[11]
-
Add 200 µL of the highest concentration of the this compound working solution to the first well of each row to be tested.
-
Perform a 1:2 serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 28-30°C) for a duration suitable for the growth of the specific fungus (typically 4-7 days for dermatophytes).[10]
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. This can be confirmed by measuring the optical density at a suitable wavelength (e.g., 530 nm).
Visualizations
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Caption: Mechanism of action of this compound via inhibition of squalene epoxidase.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. google.com [google.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mechanism of action of Tolnaftate_Chemicalbook [chemicalbook.com]
- 6. This compound | Hedgehog/Smoothened | Antifungal | TargetMol [targetmol.com]
- 7. GSRS [precision.fda.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Tolnaftate MIC Determination using Broth Microdilution Assay
Version: 1.0
Introduction
Tolnaftate is a synthetic thiocarbamate antifungal agent primarily used topically for the treatment of superficial fungal infections such as athlete's foot, jock itch, and ringworm.[1][2][3] Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane.[2] Determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates is crucial for understanding its spectrum of activity, monitoring for the development of resistance, and in the research and development of new antifungal formulations.
The broth microdilution assay is a standardized and widely accepted method for determining the in vitro susceptibility of fungi to antifungal agents.[4][5][6][7] This application note provides a detailed protocol for determining the MIC of this compound against filamentous fungi, including dermatophytes, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38.[4][5]
Principle of the Method
The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of this compound in a microtiter plate. Following incubation, the plates are examined for visible growth. The MIC is defined as the lowest concentration of the antifungal agent that substantially inhibits the growth of the organism.[8][9]
Materials and Reagents
-
This compound powder (pharmaceutical secondary standard)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile, disposable inoculation loops, and spreaders
-
Spectrophotometer or a hemocytometer
-
Sterile saline (0.85%)
-
Sterile distilled water
-
Fungal isolates
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates
-
Incubator
-
Micropipettes and sterile tips
-
Multichannel pipette (optional)
Experimental Protocols
This compound is practically insoluble in water but soluble in DMSO.[10][11]
-
Aseptically weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a stock solution of 1280 µg/mL. Ensure complete dissolution.
-
This stock solution can be stored at -20°C for up to one year.[11]
The preparation of the fungal inoculum should be performed in a biological safety cabinet. The following protocol is based on the CLSI M38 guidelines for filamentous fungi.[4][12]
-
Subculture the fungal isolate onto a PDA or SDA plate and incubate at 30-35°C for 7-10 days, or until adequate sporulation is observed.[12]
-
Flood the surface of the mature fungal culture with approximately 5 mL of sterile saline.
-
Gently rub the surface of the colony with a sterile, bent-tipped applicator to dislodge the conidia.
-
Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 15-20 minutes at room temperature.[12]
-
Carefully transfer the upper suspension of conidia to a new sterile tube.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL by diluting with RPMI 1640 medium. This can be achieved by counting with a hemocytometer or by adjusting the turbidity to match a 0.5 McFarland standard and then performing a further 1:50 dilution.
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.[13]
-
Prepare an intermediate dilution of the this compound stock solution by adding a calculated volume to RPMI 1640 medium to achieve a concentration of 128 µg/mL (2X the highest desired final concentration).
-
Add 200 µL of the 128 µg/mL this compound solution to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[13] This will result in a range of this compound concentrations from 64 µg/mL to 0.125 µg/mL. Well 11 will serve as the growth control (drug-free).
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each of the wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to the final desired range (e.g., 64 µg/mL to 0.125 µg/mL). The final inoculum concentration will be approximately 0.2 x 10⁴ to 2.5 x 10⁴ CFU/mL.
-
Well 12 should contain 200 µL of RPMI 1640 medium only and will serve as the sterility control.
-
-
Incubation:
-
Seal the microtiter plates or place them in a container with a moistened paper towel to prevent evaporation.
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.[14]
-
-
Examine the microtiter plates visually using a reading mirror or an inverted microscope.
-
The growth control well (well 11) should show abundant growth.
-
The sterility control well (well 12) should show no growth.
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (for yeasts) or complete inhibition of visible growth (for molds) compared to the growth control.[8] For some drug-organism combinations, a slight, hazy growth may be observed at higher concentrations; in such cases, the MIC is read as the lowest concentration that inhibits ≥50% of the growth compared to the control.
Data Presentation
| Parameter | Recommended Value/Range | Reference |
| Antifungal Agent | This compound | - |
| Solvent for Stock | Dimethyl sulfoxide (DMSO) | [10][11] |
| Stock Concentration | 1280 µg/mL | - |
| Test Medium | RPMI 1640 with MOPS buffer, pH 7.0 | [4][12] |
| Inoculum Size | 0.4 x 10⁴ to 5 x 10⁴ CFU/mL (final concentration) | CLSI M38 |
| Incubation Temperature | 35°C | [14] |
| Incubation Time | 48-72 hours | [14] |
| Final Test Volume | 200 µL | [13] |
| MIC Reading | Visual determination of complete or significant growth inhibition | [8] |
Quality Control
It is recommended to include a quality control strain with known MIC values for this compound in each batch of tests to ensure the accuracy and reproducibility of the results. Suitable quality control strains can be obtained from culture collections such as the American Type Culture Collection (ATCC).
Visualization of Experimental Workflow
Caption: Workflow for this compound MIC determination.
Visualization of Serial Dilution
Caption: Serial dilution of this compound in a 96-well plate.
References
- 1. This compound | C19H17NOS | CID 5510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. This compound topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. scribd.com [scribd.com]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Hedgehog/Smoothened | Antifungal | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tolnaftate Extraction from Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Tolnaftate from various pharmaceutical formulations for subsequent analysis. The methodologies are designed to ensure high recovery rates and sample purity, suitable for quantitative analysis by High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Introduction
This compound is a synthetic thiocarbamate antifungal agent used topically to treat various skin infections.[1][2] Accurate quantification of this compound in pharmaceutical formulations such as creams, powders, gels, and solutions is crucial for quality control and stability studies. The extraction of this compound from these complex matrices is a critical step that dictates the accuracy and reliability of the final analytical results. This document outlines validated extraction protocols and analytical conditions.
Physicochemical Properties of this compound
A thorough understanding of this compound's solubility is essential for selecting an appropriate extraction solvent. This compound is practically insoluble in water but soluble in several organic solvents.[3][4][5]
Solubility Profile:
-
Dimethylformamide (DMF): Soluble (approx. 30 mg/ml)[6]
-
Dimethyl sulfoxide (DMSO): Soluble (approx. 15 mg/ml)[6]
-
Polyethylene Glycol 400 (PEG-400): Soluble[3]
-
Isopropyl Myristate: Soluble[3]
-
Isopropyl Alcohol: Soluble[3]
Extraction Methodologies
The choice of extraction method and solvent depends on the pharmaceutical formulation (matrix). The primary goal is to efficiently dissolve and extract this compound while minimizing the co-extraction of interfering excipients.
General Extraction Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from pharmaceutical formulations.
Caption: General workflow for this compound extraction and analysis.
Experimental Protocols
Protocol 1: Extraction from Creams and Gels
This protocol utilizes a solvent extraction method followed by centrifugation to separate the excipients.
Materials:
-
This compound Cream/Gel
-
Methanol (HPLC Grade)[1]
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or equivalent)
-
Volumetric flasks
Procedure:
-
Accurately weigh an amount of cream or gel equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex for 2 minutes to disperse the sample.
-
Place the tube in an ultrasonic bath for 15 minutes to ensure complete dissolution of this compound.[1]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the insoluble excipients.
-
Carefully decant the supernatant into a 25 mL volumetric flask.
-
Rinse the pellet with an additional 5 mL of methanol, vortex, centrifuge, and add the supernatant to the same volumetric flask.
-
Bring the flask to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for analysis. Further dilution with the mobile phase may be necessary to fall within the calibration range.
Protocol 2: Extraction from Powders
For powder formulations, direct dissolution and filtration are typically sufficient.
Materials:
-
This compound Powder
-
Acetonitrile:Water (80:20, v/v) or Methanol[7]
-
Volumetric flasks
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or equivalent)
Procedure:
-
Accurately weigh an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the extraction solvent (Acetonitrile:Water or Methanol).
-
Vortex for 5 minutes or until the powder is completely dispersed and the this compound is dissolved.
-
Bring the flask to volume with the extraction solvent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for analysis.
Protocol 3: Extraction from Topical Solutions and Aerosols
These formulations often require a simple dilution step.
Materials:
-
This compound Topical Solution/Aerosol
-
Acetonitrile:Water (80:20, v/v) or Methanol[7]
-
Volumetric flasks
Procedure:
-
For solutions, accurately transfer a known volume of the solution containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
For aerosols, accurately weigh the can before and after dispensing a portion of the contents into a beaker to determine the sample weight. Then, proceed with a suitable aliquot.
-
Dilute to volume with the chosen solvent.
-
The sample is now ready for analysis. Filtration may be necessary if any particulate matter is observed.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantification of this compound.[1][7][8]
Typical HPLC Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 | C18 |
| Mobile Phase | Acetonitrile:Water (85:15, v/v)[9] | Methanol:Aqueous Potassium Dihydrogen Phosphate (80:20, v/v)[8] | Methanol:Water (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[10] | 1.5 mL/min[8] | 0.8 mL/min[1] |
| Detection | UV at 258 nm[6][9] | UV at 258 nm[8] | UV at 257 nm[1][7] |
| Injection Volume | 10 µL | - | 10 µL[1] |
| Column Temp. | Ambient | Ambient[8] | 40°C[1] |
| Retention Time | ~6.9 min[9] | ~9 min[8] | ~13.2 min[1] |
System Suitability: Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored to ensure the validity of the results.
UV-Visible Spectrophotometry
A simpler, more accessible method for this compound quantification, though less specific than HPLC.
Procedure:
-
Prepare a standard stock solution of this compound in methanol (e.g., 100 µg/mL).[2]
-
From the stock solution, prepare a series of calibration standards (e.g., 1-5 µg/mL) in methanol.[2]
-
Measure the absorbance of the standards and the extracted sample solution at the wavelength of maximum absorbance (λmax), which is approximately 257-258 nm.[2][6]
-
Construct a calibration curve of absorbance versus concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
Data Presentation and Validation
The performance of the extraction and analytical methods should be thoroughly validated.
Method Validation Parameters
The following diagram outlines the key parameters for method validation.
Caption: Key parameters for analytical method validation.
Quantitative Data Summary
The following tables summarize typical performance data for this compound analysis using HPLC.
Table 1: Extraction Recovery from Different Matrices
| Formulation | Extraction Solvent | Recovery (%) | Reference |
| Cream | Acetonitrile:Water (80:20) | 98.1 - 103.0 | [7][11] |
| Gel | Acetonitrile:Water (80:20) | 98.1 - 103.0 | [7][11] |
| Powder | Acetonitrile:Water (80:20) | 98.1 - 103.0 | [7][11] |
| Aerosol | Acetonitrile:Water (80:20) | 98.1 - 103.0 | [7][11] |
| Human Skin (Epidermis) | Methanol | ~93.2 | [1] |
| Human Skin (Dermis) | Methanol | ~89.3 | [1] |
Table 2: HPLC Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1.0 - 51.0 µg/mL | [8] |
| 0.6 - 100 µg/mL | [1] | |
| 0.276 - 6 µg/mL | [9] | |
| Correlation Coefficient (r²) | > 0.99 | [9] |
| Precision (RSD) | Within-day: 0.7 - 2.9% | [8] |
| Between-day: 1.3 - 3.4% | [8] | |
| Overall: 0.23 - 1.16% | [7][11] | |
| Accuracy (Recovery) | 98.28 - 100.71% | [9] |
| 98.2 - 104.2% | [1] | |
| Limit of Detection (LOD) | 0.4 µg/mL | [1] |
| 0.092 µg/mL | [9] | |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | [1] |
| 0.276 µg/mL | [9] |
Conclusion
The protocols described provide robust and reliable methods for the extraction of this compound from a variety of pharmaceutical formulations. The choice of solvent and extraction technique should be tailored to the specific product matrix. For accurate and precise quantification, HPLC is the recommended analytical technique, and the method should be validated according to established guidelines to ensure data integrity.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. rjptonline.org [rjptonline.org]
- 3. US5519059A - Antifungal formulation - Google Patents [patents.google.com]
- 4. mpbio.com [mpbio.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0005005) [hmdb.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Liquid chromatographic determination of this compound in commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A liquid chromatographic method for the determination of this compound in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Tolnaftate-Loaded Nanofibers for Dermatophytosis Treatment Models
Introduction Dermatophytosis, a superficial fungal infection of keratinized tissues like skin, hair, and nails, is a prevalent global health issue often caused by keratinophilic fungi.[1][2] Conventional topical treatments can be limited by poor drug penetration and adherence, while systemic therapies may carry risks of side effects.[3][4] Nanofiber-based drug delivery systems offer a promising alternative, providing high surface-area-to-volume ratios, controlled drug release, and improved site-specific adhesion.[5][6] This document provides detailed protocols for the fabrication, characterization, and evaluation of Tolnaftate-loaded polyacrylate nanofibers, a novel approach for the effective management of dermatophytosis.[1][7] These protocols are based on successful experimental models and are intended for researchers, scientists, and professionals in drug development.
Part 1: Nanofiber Fabrication and Characterization
The foundational step involves the fabrication of drug-loaded nanofibers using the electrospinning technique. This method is cost-effective and allows for the creation of nanofibrous scaffolds from various biocompatible polymers.[1][8]
Protocol 1.1: Fabrication of this compound-Loaded Polyacrylate Nanofibers
This protocol details the electrospinning process for creating nanofibers from a blend of Eudragit ERL100 and ERS100 polymers loaded with this compound.[1]
Materials:
-
Eudragit ERL100 and ERS100
-
This compound
-
Ethanol
-
Magnetic stirrer
-
Electrospinning apparatus (e.g., E-Spin, Nanotech IIT, Kanpur, India)[1]
-
10 mL plastic syringe with a sharp needle
Procedure:
-
Polymer Solution Preparation: Prepare variable combinations of Eudragit ERL100 and ERS100 polymers in ethanol. Three different ratios (D1, D2, D3) are typically prepared to evaluate the effect of polymer concentration on nanofiber properties (see Table 1).[1][7]
-
Drug Incorporation: Add this compound (1% w/v) to each polymer solution.[1]
-
Homogenization: Stir the mixture using a magnetic stirrer at room temperature until a non-aggregated, homogenous drug-polymer dispersion is achieved.[1]
-
Electrospinning Setup:
-
Nanofiber Collection: Initiate the electrospinning process. The nanofibers will be deposited on a grounded brass collector.[1]
-
Drying and Storage: Keep the fabricated nanofiber mats in a desiccator for further characterization and studies.[7]
Protocol 1.2: Characterization of Nanofibers
Characterization is crucial to ensure the fabricated nanofibers possess the desired physical and chemical properties for drug delivery.
Methods:
-
Surface Morphology: Analyze the surface topography, fiber diameter, and presence of defects using Field Emission Scanning Electron Microscopy (FESEM).[7]
-
Chemical Compatibility: Perform Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) to study the compatibility of this compound with the polymers.[1]
-
Thermal Stability: Use Thermogravimetric Analysis (TGA) to assess the thermal stability of the nanofibers compared to the raw components. The fabricated nanofibers have been found to be thermally stable up to 450 °C.[1]
-
Crystallinity: Employ Powder X-ray Diffraction (PXRD) to determine the crystalline state of this compound within the amorphous polymer matrix.[1]
Table 1: Nanofiber Formulations and Physical Characteristics
| Formulation ID | ERL100:ERS100 Ratio | Average Fiber Diameter (nm) | Surface Morphology Description |
|---|---|---|---|
| D1 | 1:3 | 462.7 ± 40.5 | Regular, defect-free, non-beaded |
| D2 | 1:1 | 302.6 ± 50.4 | Regular, defect-free, non-beaded |
| D3 | 3:1 | 402.3 ± 65.0 | Regular, defect-free, non-beaded |
Data sourced from Misra et al., 2017.[1][7]
Part 2: In Vitro Evaluation
In vitro tests are performed to predict the therapeutic performance of the nanofibers, including their drug release profile and antifungal efficacy.
Protocol 2.1: Determination of Drug Loading and Encapsulation Efficiency
This protocol determines the amount of drug successfully incorporated into the nanofibers.
Procedure:
-
Weigh a known mass of the this compound-loaded nanofiber mat.[9]
-
Dissolve the mat in a suitable solvent that can dissolve both the polymer and the drug.[10]
-
Analyze the solution using UV-Vis Spectrophotometry at the maximum absorbance wavelength for this compound to determine the drug concentration.[9]
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:[9]
-
DL (%) = (Mass of drug in nanofibers / Total mass of nanofibers) x 100
-
EE (%) = (Actual drug loaded in nanofibers / Theoretical drug amount used in fabrication) x 100
-
Protocol 2.2: In Vitro Drug Release Study
This assay measures the rate and extent of this compound release from the nanofiber matrix.
Procedure:
-
Apparatus: Use a dialysis membrane method.[2]
-
Release Medium: Prepare a phosphate buffer with a pH of 6.8 to simulate skin surface conditions.[2]
-
Setup:
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw aliquots of the release medium and replace with an equal volume of fresh buffer to maintain sink conditions.[11]
-
Analysis: Determine the concentration of this compound in each sample using UV-Vis spectrophotometry.[2]
-
Calculation: Calculate the cumulative percentage of drug released over time.[2]
Protocol 2.3: Swelling Index Determination
The swelling index indicates the ability of the nanofibers to absorb exudates at the infection site, which is important for wound dressing applications.[1]
Procedure:
-
Weigh a sample of the dry nanofiber mat (Wdry).
-
Immerse the sample in a phosphate buffer (pH 6.8).[2]
-
After a specific time (e.g., 24 hours), remove the mat, blot away excess surface water, and weigh the swollen mat (Wwet).[7]
-
Calculate the swelling index using the formula:
-
Swelling Index (%) = [(Wwet - Wdry) / Wdry] x 100
-
Protocol 2.4: In Vitro Antifungal Activity Assay
The broth microdilution method is used to determine the antifungal efficacy of the nanofibers against relevant dermatophytes.[1]
Procedure:
-
Strains: Use standard MTCC strains of dermatophytes such as Trichophyton rubrum, Microsporum canis, Microsporum fulvum, and Microsporum gypseum.[1][2]
-
Assay: Perform the assay according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
-
Incubation: Incubate the dermatophytes with the D3 nanofibers (the formulation with the best overall in vitro properties) in a 96-well microtiter plate.[1][7]
-
Evaluation: After 96 hours of incubation, determine the percentage of growth inhibition by measuring the optical density and comparing it to a control group.[1]
Table 2: Summary of Quantitative In Vitro Data for Nanofiber Formulations
| Formulation ID | Swelling Index (%) (after 24h) | Cumulative Drug Release (%) (after 8h) | Antifungal Activity (% Inhibition of T. rubrum after 96h) |
|---|---|---|---|
| D1 (1:3) | ~150 | 43.56 | Not Reported |
| D2 (1:1) | ~250 | 47.01 | Not Reported |
| D3 (3:1) | ~400 | 71.52 | 95.98 |
Data sourced from Misra et al., 2017.[1][2] The D3 formulation showed superior hydrophilicity, swelling, and drug release, and was therefore selected for antifungal and subsequent in vivo studies.[1]
Part 3: In Vivo Dermatophytosis Model
Animal models are essential for evaluating the therapeutic efficacy of the nanofiber formulation in a biologically relevant system.[12]
Protocol 3.1: Induction of Dermatophytosis in an Animal Model
This protocol describes how to establish a T. rubrum infection in Swiss albino mice.[1]
Materials:
-
Swiss albino mice
-
Trichophyton rubrum (MTCC 7859) culture[2]
-
Hair removal cream
-
70% Ethanol
-
Sterile saline solution
Procedure:
-
Acclimatization: Acclimatize the mice to laboratory conditions.
-
Preparation of Infection Site: One day prior to infection, disinfect a dorsal area of each mouse with 70% ethanol and then depilate the area using a normal hair removal cream.[7]
-
Inoculation: Prepare a suspension of T. rubrum. Inoculate the prepared dorsal surface of the mice with the fungal culture.[1][7]
-
Infection Development: Allow the infection to develop. The first symptoms, such as small scaly redness and erythema, are typically observed over the next few days.[1]
Protocol 3.2: Treatment Application and Efficacy Evaluation
This protocol outlines the treatment of the infected mice with this compound-loaded nanofibers.
Procedure:
-
Group Allocation: Divide the infected mice into groups:
-
Group A: Untreated Control
-
Group B: Treated with pure this compound formulation
-
Group C: Treated with this compound-loaded D3 nanofibers
-
-
Treatment: Once symptoms of dermatophytosis are evident, begin the treatment. Topically apply the D3 nanofibrous scaffolds to the infected area of Group C mice.[1]
-
Duration: Apply the treatment successively for 7 days. The nanofiber scaffold acts as a depot, releasing this compound in a controlled manner.[1]
-
Evaluation:
Table 3: Summary of In Vivo Study Results
| Treatment Group | Observation Period | Outcome |
|---|---|---|
| Untreated Control | 7 Days | Symptoms of dermatophytosis (redness, erythema) increased.[1] |
| Pure this compound | 7 Days | Symptoms of dermatophytosis persisted on the dorsal surface.[1] |
| This compound-Loaded D3 Nanofibers | 7 Days | Complete inhibition of the fungal pathogen was observed.[1][7] |
Data sourced from Misra et al., 2017.[1]
Conclusion The use of this compound-loaded polyacrylate nanofibers presents a highly effective strategy for the topical treatment of dermatophytosis. The D3 formulation (3:1 ERL100/ERS100 ratio) demonstrated remarkable hydrophilicity, a high swelling index, controlled drug release for up to 8 hours, and potent in vitro activity against T. rubrum.[1][2] Crucially, in vivo studies on Swiss albino mice confirmed the superior efficacy of the nanofiber scaffold, leading to the complete resolution of infection after seven days of application.[1] These findings suggest that this compound-loaded nanofibers are promising candidates for development as advanced dressing materials for the effective management of topical fungal infections.[1][7]
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Efficacy of topical clotrimazole vs. topical this compound in the treatment of otomycosis. A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Polymeric Nanofibers in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Dermatophytosis Model for Antifungal Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Improving Tolnaftate solubility in aqueous buffers for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tolnaftate. The following information addresses common challenges related to its low aqueous solubility and offers practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a lipophilic drug and is practically insoluble in water.[1][2][3][4] It is, however, soluble in several organic solvents.
Q2: In which organic solvents can I dissolve this compound?
This compound is soluble in a variety of organic solvents. The approximate solubilities are summarized in the table below.
Quantitative Data: this compound Solubility in Common Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [5] |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL, 62-65 mg/mL | [5][6][7] |
| Chloroform | 50 mg/mL | [2] |
| Acetone | Soluble | [1] |
| Ethanol | Sparingly soluble/Slightly soluble | [1][2][5] |
| Methanol | Sparingly soluble | [1][2] |
| Polyethylene Glycol 400 (PEG-400) | Soluble | [1] |
Note: The solubility values can vary depending on the purity of the compound, temperature, and the specific experimental conditions. It is always recommended to perform your own solubility tests.
Troubleshooting Guides
Problem 1: My this compound is not dissolving in my aqueous buffer.
-
Cause: this compound is inherently poorly soluble in aqueous solutions. Direct addition of solid this compound to a buffer will likely result in an insoluble suspension.
-
Solution: A co-solvent strategy is recommended. First, dissolve the this compound in a water-miscible organic solvent to create a concentrated stock solution. Then, dilute this stock solution with your aqueous buffer of choice.
Problem 2: After diluting my organic stock solution of this compound into an aqueous buffer, a precipitate forms.
-
Cause: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final solution to keep the drug dissolved.
-
Solutions:
-
Optimize the Co-solvent Ratio: The final concentration of the organic solvent in your aqueous buffer is critical. For instance, a 1:2 ratio of DMF to PBS (pH 7.2) has been shown to yield a this compound solubility of approximately 0.33 mg/mL.[5] You may need to empirically determine the optimal ratio for your specific buffer and desired final concentration.
-
Use a Different Co-solvent: If one co-solvent is not effective, another might be. DMSO and DMF are common choices.
-
Incorporate Surfactants: Surfactants can help to stabilize the drug in the aqueous phase and prevent precipitation.[8][9] Non-ionic surfactants like Tween 80 or Polysorbate 80 are frequently used.
-
Utilize Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug, forming an inclusion complex that is more water-soluble.[10][11][12] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) have been shown to increase the solubility of this compound.[10]
-
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a Co-solvent
This protocol describes the preparation of a this compound solution in an aqueous buffer using an organic co-solvent.
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., DMF or DMSO) to create a high-concentration stock solution (e.g., 10-30 mg/mL).
-
Ensure the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[6][13]
-
-
Prepare the Final Working Solution:
-
Pre-warm your desired aqueous buffer (e.g., PBS, pH 7.2) to your experimental temperature.
-
While vortexing the buffer, slowly add the this compound stock solution dropwise to the desired final concentration.
-
Visually inspect the solution for any signs of precipitation.
-
Important: It is recommended not to store the aqueous solution for more than one day to avoid potential precipitation over time.[5]
-
Protocol 2: Improving this compound Solubility with Surfactants
This protocol outlines the use of a surfactant to enhance the solubility of this compound in an aqueous buffer.
-
Prepare a Surfactant-Containing Buffer:
-
Prepare your desired aqueous buffer.
-
Add a suitable surfactant (e.g., Tween 80) to the buffer at a low concentration (e.g., 0.1% - 1% v/v). The optimal concentration may need to be determined experimentally.
-
Mix thoroughly until the surfactant is completely dissolved.
-
-
Prepare the this compound Solution:
-
Prepare a concentrated stock solution of this compound in an organic solvent as described in Protocol 1.
-
While vortexing the surfactant-containing buffer, slowly add the this compound stock solution to achieve the desired final concentration.
-
Monitor for any precipitation.
-
Protocol 3: Enhancing this compound Solubility with Cyclodextrins
This protocol describes the use of cyclodextrins to form an inclusion complex with this compound, thereby increasing its aqueous solubility.
-
Prepare a Cyclodextrin Solution:
-
Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer to create a stock solution. The concentration will depend on the desired molar ratio of cyclodextrin to this compound.
-
-
Complexation:
-
Add the this compound powder directly to the cyclodextrin solution.
-
Alternatively, a concentrated stock of this compound in a minimal amount of organic solvent can be added to the cyclodextrin solution.
-
Stir the mixture for an extended period (several hours to overnight) at a controlled temperature to allow for the formation of the inclusion complex.
-
-
Filtration (Optional):
-
If any undissolved this compound remains, filter the solution through a 0.22 µm filter to remove the excess solid. The filtrate will contain the solubilized this compound-cyclodextrin complex.
-
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Troubleshooting options for this compound precipitation.
Caption: this compound's mechanism of action on the fungal cell.
References
- 1. US5519059A - Antifungal formulation - Google Patents [patents.google.com]
- 2. mpbio.com [mpbio.com]
- 3. Showing Compound this compound (FDB023578) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0005005) [hmdb.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | Hedgehog/Smoothened | Antifungal | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. brieflands.com [brieflands.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
Technical Support Center: Tolnaftate Stability in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tolnaftate in various organic solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended organic solvents for dissolving this compound?
This compound, a synthetic thiocarbamate, is practically insoluble in water but soluble in several organic solvents. For analytical and formulation purposes, the following solvents are commonly used:
-
Moderate Solubility: Methanol, Ethanol, and Dimethyl Sulfoxide (DMSO).[1][3]
-
Other Solvents: this compound is also soluble in polyethylene glycol (PEG), propylene glycol, and isopropyl myristate.[1]
It is crucial to use fresh, high-purity solvents, as the presence of impurities or water can affect the stability of this compound. For instance, moisture-absorbing DMSO can reduce its solubility.[3]
Q2: How stable is this compound in common organic solvents under typical laboratory conditions?
While specific kinetic data on the degradation of this compound in various organic solvents is not extensively available in public literature, forced degradation studies provide significant insights into its stability. These studies indicate that this compound is susceptible to degradation under certain stress conditions.
A stock solution of this compound in methanol, when stored in a refrigerator at 4°C for one month, showed no significant changes compared to a freshly prepared solution.[4]
Q3: What are the main degradation pathways for this compound?
Forced degradation studies have shown that this compound is primarily susceptible to degradation through hydrolysis (acidic and alkaline) and oxidation.[5][6][7] It is relatively stable under thermal and photolytic stress.[5][6]
-
Alkaline Hydrolysis: Significant degradation occurs in the presence of a base (e.g., NaOH).[5][8] The primary degradation products are methyl(m-tolyl)carbamic acid and β-naphthol.[8]
-
Acid Hydrolysis: Degradation is also observed under acidic conditions (e.g., HCl).[5][6]
-
Oxidation: Oxidizing agents (e.g., H₂O₂) can lead to the formation of degradation products.[5][6]
-
Thermal and Photolytic Stress: this compound shows more stability under heat and light exposure compared to hydrolytic and oxidative conditions.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound from solution | The solvent may be saturated, or the temperature may have decreased, reducing solubility. The solvent may have absorbed moisture, especially with hygroscopic solvents like DMSO.[3] | Ensure the concentration is within the solubility limits for the specific solvent and temperature. Store solutions in tightly sealed containers to prevent moisture absorption and protect from extreme temperature fluctuations. |
| Unexpected peaks in chromatogram during analysis | This could indicate the presence of degradation products. | Review the sample preparation and storage conditions. The solvent used, exposure to light, extreme pH, or oxidizing agents can cause degradation.[5][6] Refer to the degradation pathways mentioned above to identify potential degradants. |
| Inconsistent analytical results | This may be due to the instability of this compound in the analytical solvent over the duration of the experiment. | Prepare fresh solutions for analysis. If using an autosampler, evaluate the stability of the sample in the autosampler over the expected run time. |
Summary of this compound Stability under Forced Degradation
The following table summarizes the qualitative stability of this compound under various stress conditions as reported in the literature. This data is derived from forced degradation studies designed to develop stability-indicating analytical methods.
| Stress Condition | Solvent/Medium | Observation | Reference |
| Acid Hydrolysis | Methanol / HCl | Degradation Observed | [5][6] |
| Alkaline Hydrolysis | Methanol / NaOH | Significant Degradation | [5][6][8] |
| Oxidative Degradation | Methanol / H₂O₂ | Degradation Observed | [5][6] |
| Thermal Degradation | Methanol | Relatively Stable | [5][6] |
| Photodegradation | Methanol | Relatively Stable | [5][6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method used to assess the stability of this compound and separate it from its degradation products.[5][6][7]
1. Chromatographic Conditions:
-
Column: SunQSil C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 257 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable organic solvent like methanol.
-
From the stock solution, prepare working standards at the desired concentration range (e.g., 1-10 µg/mL) by diluting with the mobile phase.
3. Forced Degradation Studies:
-
Acid Hydrolysis: To a solution of this compound in methanol, add an equal volume of 0.1 N HCl. Reflux for a specified period (e.g., 2 hours), cool, and neutralize with 0.1 N NaOH. Dilute with the mobile phase to the target concentration.
-
Alkaline Hydrolysis: To a solution of this compound in methanol, add an equal volume of 0.1 N NaOH. Reflux for a specified period (e.g., 30 minutes), cool, and neutralize with 0.1 N HCl. Dilute with the mobile phase to the target concentration.
-
Oxidative Degradation: Treat a methanolic solution of this compound with a solution of 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours). Dilute with the mobile phase to the target concentration.
-
Thermal Degradation: Keep a methanolic solution of this compound in a hot air oven at a specified temperature (e.g., 60°C) for a specified period (e.g., 48 hours). Dilute with the mobile phase to the target concentration.
-
Photodegradation: Expose a methanolic solution of this compound to direct sunlight for a specified period (e.g., 48 hours). Dilute with the mobile phase to the target concentration.
4. Analysis:
-
Inject the standard solutions and the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Factors Influencing the Degradation of this compound.
References
- 1. A liquid chromatographic method for the determination of this compound in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5519059A - Antifungal formulation - Google Patents [patents.google.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ijisrt.com [ijisrt.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Two validated chromatographic determinations of an antifungal drug, its toxic impurities and degradation product: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tolnaftate Resistance in Trichophyton Species
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tolnaftate and Trichophyton species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high Minimum Inhibitory Concentrations (MICs) for this compound against our Trichophyton isolates. What are the primary mechanisms of resistance?
A1: The primary mechanism of high-level resistance to this compound in Trichophyton species is target-specific alterations in the squalene epoxidase (SQLE) enzyme, which is the target for both this compound and allylamine antifungals like terbinafine.[1][2] This often manifests as cross-resistance, where isolates resistant to terbinafine also show resistance to other SQLE inhibitors, including this compound.[1][3][4] The key molecular basis for this resistance is point mutations in the SQLE gene.[1][5][6]
Other potential, though less characterized for this compound specifically, mechanisms that can contribute to reduced susceptibility include:
-
Overexpression of efflux pumps: ATP-binding cassette (ABC) transporters can actively pump antifungal drugs out of the fungal cell, reducing their intracellular concentration.[7][8]
-
Biofilm formation: Trichophyton species can form biofilms, which are complex communities of cells embedded in an extracellular matrix. This structure can limit drug penetration and contribute to antifungal resistance.[7][9][10]
Q2: Our Trichophyton isolate is resistant to terbinafine. Is it likely to be resistant to this compound as well?
A2: Yes, it is highly likely. Terbinafine-resistant isolates of Trichophyton species, particularly those with mutations in the squalene epoxidase (SQLE) gene, frequently exhibit cross-resistance to other squalene epoxidase inhibitors, including this compound.[1][3][11] This is because both drugs target the same enzyme.
Q3: We have identified a mutation in the SQLE gene of our Trichophyton isolate. How can we confirm this is the cause of this compound resistance?
A3: To confirm that a specific SQLE mutation is responsible for this compound resistance, you can perform the following experiments:
-
Site-directed mutagenesis: Introduce the identified mutation into a known susceptible strain of Trichophyton. Then, perform antifungal susceptibility testing (AST) on the mutated strain to see if it exhibits increased this compound MICs compared to the wild-type strain.
-
Gene complementation: Introduce a wild-type copy of the SQLE gene into the resistant strain. If the resistance is due to the mutation, the complemented strain should show restored susceptibility to this compound.
-
Biochemical assays: As demonstrated in studies on terbinafine resistance, you can perform enzymatic assays using microsomal fractions to show that the squalene epoxidase from the resistant strain is less sensitive to inhibition by this compound compared to the enzyme from a susceptible strain.[2]
Q4: Are there alternative antifungal agents that are effective against this compound-resistant Trichophyton isolates?
A4: Yes. Since this compound resistance is often linked to target-specific mutations in squalene epoxidase, antifungals with different mechanisms of action are typically effective. These include:
-
Azoles (e.g., itraconazole, voriconazole, fluconazole): These inhibit lanosterol 14α-demethylase, an enzyme further down the ergosterol biosynthesis pathway.[1][7][12]
-
Griseofulvin: This drug disrupts microtubule function in fungal cells.[1][7]
-
Ciclopirox olamine: This agent has a different mode of action, chelating polyvalent metal cations and inhibiting essential enzymes.[5]
It is important to note that some multidrug-resistant strains have been reported, so antifungal susceptibility testing is crucial to guide the selection of an effective alternative agent.[12]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible this compound MIC values in broth microdilution assays.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation issues | Ensure a standardized inoculum of microconidia is used. Growth on potato dextrose agar supplemented with 2% rice flour can encourage sporulation.[13] Use a spectrophotometer to adjust the inoculum to the correct density. |
| Inappropriate growth medium | Use RPMI-1640 medium, as recommended by CLSI M38-A guidelines.[13] Supplementing with 2% glucose can improve growth.[13] |
| Incorrect incubation conditions | Incubate plates at 28°C for 7 days.[13] Ensure a humid environment to prevent evaporation from the wells. |
| Subjective endpoint reading | The recommended endpoint for azoles is 80% growth inhibition.[13] For this compound, a similar endpoint can be used, but it's crucial to be consistent. Using a plate reader to measure optical density can provide more objective results. |
Problem 2: Failure to amplify the SQLE gene for mutation analysis.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Use a fungal DNA extraction kit that includes mechanical disruption (e.g., bead beating) to efficiently lyse the fungal cell walls. Assess DNA quality and quantity using a spectrophotometer or fluorometer. |
| Inappropriate PCR primers | Design primers based on conserved regions of the Trichophyton SQLE gene. You can find published primer sequences in the literature.[14] Ensure primers have appropriate melting temperatures and are free of secondary structures. |
| PCR inhibitors in the DNA sample | Dilute the DNA template to reduce the concentration of potential inhibitors. Consider using a DNA polymerase that is more resistant to inhibitors. |
| Incorrect PCR cycling conditions | Optimize the annealing temperature using a gradient PCR. Ensure the extension time is sufficient for the length of the target amplicon. |
Problem 3: Suspected biofilm formation is interfering with susceptibility testing.
| Possible Cause | Troubleshooting Step |
| Biofilm formation in microtiter plates | Use a crystal violet staining assay to quantify biofilm formation. If significant biofilm is present, consider using a biofilm-specific susceptibility testing method, such as the XTT reduction assay to measure metabolic activity within the biofilm.[9] |
| High MICs due to biofilm | Test the efficacy of biofilm-disrupting agents in combination with this compound. Evaluate the expression of efflux pump genes, which can be upregulated in biofilms, using qRT-PCR.[7][15] |
Data Presentation
Table 1: Common Amino Acid Substitutions in Squalene Epoxidase (SQLE) Associated with Terbinafine and this compound Resistance in Trichophyton Species.
| Amino Acid Substitution | Trichophyton Species | Reference |
| F397L | T. interdigitale, T. rubrum, T. indotineae | [1][5][6] |
| L393F | T. indotineae | [1][4] |
| L393S | T. indotineae | [16] |
| F415V | T. indotineae | [16] |
| A448T | T. indotineae | [7] |
| H440Y | T. rubrum | [7] |
Table 2: Example MIC Ranges for this compound against Susceptible and Resistant Trichophyton Isolates.
| Isolate Type | This compound MIC Range (µg/mL) | Reference |
| Susceptible | 0.5 - 4 | [17] |
| Resistant (with SQLE mutations) | > 32 | [17][18] |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is adapted from the CLSI M38-A guidelines with modifications for dermatophytes.[13][19]
-
Inoculum Preparation:
-
Culture the Trichophyton isolate on potato dextrose agar with 2% rice flour for 7-10 days at 28°C to promote conidiation.[13]
-
Harvest microconidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Allow heavy particles to settle for 5-10 minutes and transfer the supernatant containing the conidia to a new sterile tube.
-
Adjust the conidial suspension to a final concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or by adjusting the optical density.
-
Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum.
-
-
Antifungal Plate Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations ranging from 0.03 to 64 µg/mL.
-
Include a drug-free well (growth control) and a well with medium only (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microtiter plate.
-
Incubate the plate at 28°C for 7 days in a humidified chamber.[13]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes approximately 80% inhibition of growth compared to the growth control.[13] This can be determined visually or with a spectrophotometer at 450 nm.
-
Protocol 2: PCR Amplification and Sequencing of the SQLE Gene
-
DNA Extraction:
-
Grow the Trichophyton isolate in Sabouraud dextrose broth for 5-7 days.
-
Harvest the mycelia by filtration and freeze-dry or grind in liquid nitrogen.
-
Extract genomic DNA using a commercial fungal DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
100 ng of genomic DNA
-
1X PCR buffer
-
2.5 mM MgCl₂
-
0.2 mM dNTPs
-
0.5 µM of each forward and reverse primer for the SQLE gene (e.g., TrSQLE-F1: 5'-ATGGTTGTAGAGGCTCCTCCC-3' and TrSQLE-R1: 5'-CTAGCTTTGAAGTTCGGCAAA-3').[14]
-
1.25 U of Taq DNA polymerase
-
-
Use the following cycling conditions: 95°C for 5 min; 35 cycles of 95°C for 30 s, 60°C for 30 s, and 72°C for 3 min; and a final extension at 72°C for 10 min.[14]
-
-
Analysis of PCR Products:
-
Run 5 µL of the PCR product on a 1% agarose gel to confirm the amplification of a single band of the expected size.
-
Purify the remaining PCR product using a commercial PCR purification kit.
-
-
Sequencing:
-
Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Align the resulting sequence with a wild-type Trichophyton SQLE gene sequence to identify any mutations.
-
Visualizations
Caption: Mechanisms of this compound resistance in Trichophyton species.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. Antifungal Resistance in Dermatophytes: Genetic Considerations, Clinical Presentations and Alternative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of terbinafine-resistant Trichophyton rubrum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. paijournal.com [paijournal.com]
- 4. Resistance Profile, Terbinafine Resistance Screening and MALDI-TOF MS Identification of the Emerging Pathogen Trichophyton indotineae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutation in the Squalene Epoxidase Gene of Trichophyton interdigitale and Trichophyton rubrum Associated with Allylamine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phylogeny, Antifungal Susceptibility, and Point Mutations of SQLE Gene in Major Pathogenic Dermatophytes Isolated From Clinical Dermatophytosis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Dermatophyte Resistance to Antifungal Drugs: Mechanisms and Prospectus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro characterization of Trichophyton rubrum and T. mentagrophytes biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dermatophytic Biofilms: Characteristics, Significance and Treatment Approaches [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro methods for antifungal susceptibility testing of Trichophyton spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Biofilm development in three-dimensional models infected with Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Susceptibility and Mutations in the Squalene Epoxidase Gene in Dermatophytes of the Trichophyton mentagrophytes Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researcher.manipal.edu [researcher.manipal.edu]
- 18. In Vitro Analysis of the Ability of Trichophyton rubrum To Become Resistant to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Enhancing topical delivery of Tolnaftate using penetration enhancers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the topical delivery of Tolnaftate using penetration enhancers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the topical delivery of this compound?
This compound is a highly lipophilic drug with low aqueous solubility, which limits its penetration through the skin layers to the target site of fungal infection.[1] Conventional ointment and cream bases often release only a small amount of the drug, leading to insufficient therapeutic concentrations in the deeper skin layers.[2][3] Overcoming the barrier function of the stratum corneum is the primary challenge in developing effective topical formulations of this compound.[4]
Q2: What are penetration enhancers and how do they improve this compound delivery?
Penetration enhancers are chemical substances that temporarily and reversibly increase the permeability of the skin, allowing more of the active pharmaceutical ingredient (API) to pass through.[5] They can act through various mechanisms, such as disrupting the highly ordered lipid structure of the stratum corneum, increasing the hydration of the stratum corneum, or improving the partitioning of the drug into the skin.[5][6]
Q3: What types of penetration enhancers have been successfully used for this compound?
Several types of penetration enhancers have been investigated for this compound, including:
-
Fatty Acids: Oleic acid, linoleic acid, myristic acid, and lauric acid have been shown to significantly increase the penetration of this compound into the epidermis.[7]
-
Phospholipids: Phospholipon 80 H and Lipoid S45 have been used in provesicular gel systems to enhance drug delivery.[2][3]
-
Solvents: Isopropyl alcohol, polyethylene glycol (PEG), and propylene glycol can improve the solubility and penetration of this compound.[8][9]
-
Natural Enhancers: Clove oil and terpenes have been incorporated into formulations like emulgels and invasomes to boost skin penetration.[9][10]
Q4: Beyond single enhancers, what advanced formulation strategies can be used?
Advanced formulation strategies focus on creating specialized delivery systems to carry this compound more effectively into the skin. These include:
-
Provesicular Gels: These systems transform into vesicular structures upon contact with skin moisture, enhancing drug penetration.[2][3]
-
Emulgels: Combining an emulsion and a gel, these formulations can improve the solubility of hydrophobic drugs like this compound and enhance their skin penetration.[9]
-
Liposomal Gels: Liposomes are vesicles that can encapsulate drugs and improve their delivery across the skin barrier.[11]
-
Niosomes and Spanlastics: These are other types of nanovesicles that have shown promise in enhancing the ocular and topical delivery of this compound.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro drug release | - Poor solubility of this compound in the formulation base.- High viscosity of the formulation hindering drug diffusion.- Inadequate concentration of the penetration enhancer. | - Incorporate a solubilizing agent like polyethylene glycol (PEG) or isopropyl alcohol.[8]- Optimize the concentration of the gelling agent to achieve a less viscous formulation.- Increase the concentration of the penetration enhancer or try a combination of enhancers.[7] |
| Poor ex vivo skin permeation | - Ineffective penetration enhancer for the specific formulation.- Insufficient hydration of the skin during the experiment.- The drug is not being released from the vehicle. | - Screen different classes of penetration enhancers (e.g., fatty acids, phospholipids, terpenes).[7][10]- Ensure the receptor medium in the Franz diffusion cell is adequately hydrating the skin.- Re-evaluate the in vitro release profile to confirm the drug is being released from the formulation. |
| Phase separation or instability of the formulation | - Incompatible excipients.- Inappropriate ratio of oil and aqueous phases in emulsions.- Degradation of the API or excipients. | - Conduct compatibility studies with all excipients.- Optimize the concentration of the emulsifying agent and the homogenization process.[9]- Perform stability studies at different temperature and humidity conditions to identify the cause of degradation.[9][11] |
| Skin irritation in in vivo studies | - High concentration of the penetration enhancer.- The pH of the formulation is not within the skin's physiological range (4.5-6.5).- Allergic reaction to one of the components. | - Reduce the concentration of the penetration enhancer or select a less irritating one.[5]- Adjust the pH of the formulation using appropriate buffering agents.[4]- Conduct patch testing to identify the irritant component. |
| Inconsistent results between batches | - Variations in the manufacturing process (e.g., mixing speed, temperature).- Non-homogeneity of the formulation.- Variability in the quality of raw materials. | - Standardize all manufacturing process parameters.[14]- Ensure adequate mixing to achieve a homogenous product.[14]- Use raw materials from a consistent and reputable supplier and perform quality control checks. |
Data Presentation
Table 1: Effect of Fatty Acids on this compound Penetration into Human Epidermis
| Penetration Enhancer (10% w/w) | Penetration Enhancing Ratio* |
| Oleic Acid | 1.75 |
| Linoleic Acid | 1.68 |
| Myristic Acid | 1.55 |
| Lauric Acid | 1.48 |
| Capric Acid | Not significant |
*Penetration enhancing ratio is the ratio of this compound penetrated from the ointment with the enhancer compared to the control ointment without the enhancer. (Data synthesized from a study by Z. Kežutyė et al., 2011)[7]
Table 2: Characteristics of Different this compound-Loaded Nanovesicles
| Formulation Type | Mean Particle Size (nm) | Entrapment Efficiency (%) | Reference |
| Neutral Liposomes | 119 | 88.14 | [11] |
| Negative Liposomes | 143 | - | [11] |
| Positive Liposomes | 284 | - | [11] |
| Optimal Spanlastics (MS6) | 231.20 | 66.10 | [12] |
| Optimal Invasomes (F4) | 215.65 | 74.45 | [10] |
Experimental Protocols
In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study using a Franz diffusion cell apparatus.
Objective: To determine the rate and extent of this compound release from a topical formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate)
-
Receptor medium (e.g., phosphate buffer pH 7.4 with a surfactant like Tween 80 to ensure sink conditions)
-
This compound formulation
-
Magnetic stirrer
-
Water bath maintained at 32 ± 0.5°C
-
HPLC or UV-Vis spectrophotometer for drug analysis
Procedure:
-
Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Fill the receptor compartment with a known volume of pre-warmed receptor medium and place a magnetic stir bar.
-
Place the Franz diffusion cells in a water bath maintained at 32 ± 0.5°C and allow the system to equilibrate.
-
Apply a known quantity of the this compound formulation uniformly on the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using a validated analytical method (HPLC or UV-Vis).
-
Calculate the cumulative amount of drug released per unit area at each time point and plot it against time.
Ex Vivo Skin Permeation Study
This protocol outlines the procedure for an ex vivo skin permeation study to evaluate the penetration of this compound through the skin.
Objective: To assess the ability of a this compound formulation and its penetration enhancers to deliver the drug across the skin.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, pig)
-
Receptor medium (e.g., phosphate buffer pH 7.4 with a surfactant)
-
This compound formulation
-
Surgical scissors, forceps
-
Heat source (for epidermis separation, if needed)
-
HPLC for drug analysis
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and trimming it to the appropriate size to fit the Franz diffusion cells.
-
(Optional) To separate the epidermis from the dermis, the skin can be heat-stripped by immersing it in water at 60°C for a short period.[15][16]
-
Mount the full-thickness skin or the separated epidermis between the donor and receptor compartments with the stratum corneum side facing the donor compartment.
-
Follow steps 3-7 from the In Vitro Drug Release Study protocol.
-
At the end of the experiment, dismantle the Franz diffusion cell and carefully remove the skin.
-
Wash the surface of the skin to remove any excess formulation.
-
Extract the drug from the different skin layers (epidermis and dermis) using a suitable solvent (e.g., methanol) and sonication.[15][16]
-
Analyze the drug content in the receptor medium and the skin extracts using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area and the amount of drug retained in the skin layers.
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced topical this compound formulations.
Caption: Mechanism of action of penetration enhancers in the stratum corneum for this compound delivery.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Enhancement of the topical this compound delivery for the treatment of tinea pedis via provesicular gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of this compound release from fatty acids containing ointment and penetration into human skin ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5519059A - Antifungal formulation - Google Patents [patents.google.com]
- 9. ijisrt.com [ijisrt.com]
- 10. iajps.com [iajps.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Ocular Anti-Aspergillus Activity of this compound Employing Novel Cosolvent-Modified Spanlastics: Formulation, Statistical Optimization, Kill Kinetics, Ex Vivo Trans-Corneal Permeation, In Vivo Histopathological and Susceptibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. Assay of this compound in human skin samples after in vitro penetration studies using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Tolnaftate degradation in stability-indicating HPLC methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stability-indicating HPLC methods for Tolnaftate.
Frequently Asked Questions (FAQs)
1. What are the common degradation pathways for this compound under stress conditions?
This compound is susceptible to degradation under acidic, basic, and oxidative conditions. It is generally stable under photolytic and thermal stress.[1] Under alkaline conditions, this compound hydrolyzes to form methyl(m-tolyl)carbamic acid and β-naphthol. Oxidative stress also leads to the formation of specific degradation products.
2. My this compound peak is tailing. What are the possible causes and solutions?
Peak tailing for the main this compound peak can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the C18 column can interact with the analyte.
-
Solution: Use a well-end-capped, high-purity silica column. Operating the mobile phase at a lower pH (e.g., around 3-4) can also help to suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too high a concentration of this compound can lead to peak tailing.
-
Solution: Dilute the sample and reinject.
-
-
Contamination: Buildup of matrix components from the sample on the column inlet can cause peak distortion.
-
Solution: Use a guard column and/or implement a sample cleanup procedure. Regularly flush the column with a strong solvent.
-
3. I am observing fronting for my this compound peak. What could be the issue?
Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
-
Column Overload: In some cases, severe mass overload can manifest as peak fronting.
-
Solution: Dilute the sample.
-
4. I see extra peaks in my chromatogram after subjecting this compound to stress conditions. How can I identify them?
The extra peaks are likely degradation products. Based on forced degradation studies, you can expect to see:
-
Acid Hydrolysis: Degradation products are formed under acidic conditions.
-
Base Hydrolysis: The major degradation products are methyl(m-tolyl)carbamic acid and β-naphthol. β-naphthol is more polar than this compound and will likely elute earlier in a reversed-phase HPLC method.
-
Oxidative Degradation: Specific oxidative degradants are formed.
To definitively identify these peaks, techniques like LC-MS/MS are required to determine the mass-to-charge ratio and fragmentation pattern of the unknown peaks and compare them to the expected degradation products.
5. My baseline is noisy. What are the common causes?
A noisy baseline can be due to issues with the pump, detector, or mobile phase:
-
Pump: Air bubbles in the pump or faulty check valves can cause pressure fluctuations leading to a noisy baseline.
-
Solution: Degas the mobile phase and prime the pump. If the problem persists, check and clean or replace the check valves.
-
-
Detector: A failing lamp in a UV detector can increase noise.
-
Solution: Check the lamp energy and replace it if necessary.
-
-
Mobile Phase: Poorly mixed mobile phase or contamination can contribute to baseline noise.
-
Solution: Ensure proper mixing of mobile phase components and use high-purity solvents.
-
Data Presentation
Table 1: Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Degradation Products |
| Acid Hydrolysis | 0.01 N HCl | 10 minutes | 15°C | 27.27%[1] | Unspecified Degradants |
| Base Hydrolysis | 0.01 N NaOH | 30 minutes | 25°C | 29.06% | Methyl(m-tolyl)carbamic acid, β-naphthol |
| Oxidative | 3% v/v H₂O₂ | 12 hours | Room Temperature | 14.18%[1] | Oxidative Degradants |
| Photolytic | UV light | 24 hours | N/A | No significant degradation[1] | N/A |
| Thermal | Dry Heat | 24 hours | N/A | No significant degradation[1] | N/A |
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound to be analyzed by a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Acid Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.01 N hydrochloric acid (HCl).
-
Maintain the solution at 15°C for 10 minutes.[1]
-
After the specified time, neutralize the solution with an equivalent amount of 0.01 N sodium hydroxide (NaOH).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.01 N sodium hydroxide (NaOH).
-
Keep the solution at 25°C for 30 minutes.
-
Neutralize the solution with an equivalent amount of 0.01 N hydrochloric acid (HCl).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
4. Oxidative Degradation:
-
To a known volume of the this compound stock solution, add an equal volume of 3% v/v hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 12 hours.[1]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
5. Photolytic Degradation:
-
Expose a sample of the this compound stock solution (in a suitable transparent container) to UV light in a photostability chamber for 24 hours.[1]
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis.
6. Thermal Degradation:
-
Place a sample of solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 60-80°C) for 24 hours.[1]
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in the mobile phase at a suitable concentration for HPLC analysis.
HPLC Method Parameters (Example)
-
Column: SunQSil C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 257 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Retention Time of this compound: Approximately 6.9 minutes
Visualizations
Caption: this compound Degradation Pathway under Stress Conditions.
Caption: General HPLC Troubleshooting Workflow.
Caption: Logical Relationship of Stress Conditions to this compound Stability.
References
Technical Support Center: In Silico Toxicity Analysis of Tolnaftate Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and predicting the toxicity of Tolnaftate's degradation products through in silico methods. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of this compound observed under forced degradation conditions?
Under forced degradation conditions, this compound primarily yields two major degradation products (DPs):
-
DP I: Formed under basic hydrolysis conditions.
Q2: What in silico models are commonly used to predict the toxicity of these degradation products?
A study by Waghela et al. utilized the following software for in silico toxicity predictions of this compound's degradation products:
Q3: What are the predicted toxicity endpoints for this compound and its degradation products?
The primary toxicity endpoints evaluated in silico are dermal penetration and carcinogenicity.[1][2]
Q4: Where can I find the chemical structures of this compound and its degradation products?
The chemical structures of this compound, DP I, and DP II are essential for any in silico analysis.
-
This compound: O-2-Naphthyl methyl(3-methylphenyl)carbamothioate
-
DP I (Base Hydrolysis Product): N-methyl-N-(m-tolyl)amine
-
DP II (Oxidative Degradation Product): this compound S-oxide
Data Presentation
The following table summarizes the in silico predicted toxicity data for this compound and its major degradation products.
| Compound | Degradation Condition | Predicted Dermal Penetration (Log Kp) | Predicted Carcinogenicity |
| This compound | - | Data not available in searched literature | Data not available in searched literature |
| DP I | Basic Hydrolysis | Data not available in searched literature | Data not available in searched literature |
| DP II | Oxidative Degradation | Data not available in searched literature | Data not available in searched literature |
Note: While the referenced study mentions the use of QikProp and CarcinoPred-EL for toxicity prediction, the specific quantitative output data for dermal penetration and carcinogenicity were not available in the public domain search results. Researchers should run these compounds through the respective software to obtain these values.
Experimental Protocols
Detailed methodologies for conducting forced degradation studies and subsequent in silico analysis are provided below.
Forced Degradation of this compound
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
pH meter
Procedure:
-
Acid Hydrolysis:
-
Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 0.01 N HCl.
-
Keep the solution at 15°C for 10 minutes.[2]
-
Neutralize the solution with an appropriate volume of 0.01 N NaOH.
-
Dilute to volume with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 0.01 N NaOH.
-
Keep the solution at 25°C for 30 minutes.[2]
-
Neutralize the solution with an appropriate volume of 0.01 N HCl.
-
Dilute to volume with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 3% v/v H₂O₂.
-
Keep the solution at room temperature for 12 hours.[2]
-
Dilute to volume with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place 100 mg of solid this compound in a Petri dish.
-
Expose to dry heat at a temperature above accelerated testing conditions (e.g., >50°C) for a specified duration.
-
Dissolve the sample in mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose 100 mg of solid this compound to UV radiation in a photostability chamber.
-
Monitor the exposure in terms of lux hours and watt hours per square meter.
-
Dissolve the sample in mobile phase for HPLC analysis.
-
In Silico Toxicity Prediction Workflow
Objective: To predict the dermal penetration and carcinogenicity of this compound and its degradation products.
Software:
-
QikProp (Schrödinger): For ADME property prediction, including dermal penetration (Log Kp).
-
CarcinoPred-EL: A web-based tool for carcinogenicity prediction.
Procedure:
-
Structure Input: Obtain the 2D or 3D structures of this compound, DP I, and DP II in a suitable format (e.g., SMILES, SDF).
-
Dermal Penetration Prediction (QikProp):
-
Import the chemical structures into the QikProp interface.
-
Run the QikProp calculation to predict various physicochemical and pharmacokinetic properties.
-
Record the predicted value for Log Kp (skin permeability).
-
-
Carcinogenicity Prediction (CarcinoPred-EL):
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild (concentration, temperature, or duration). | Incrementally increase the severity of the stress conditions. For hydrolysis, consider using a higher concentration of acid/base or increasing the temperature. For thermal and photolytic studies, extend the exposure time.[5][6] |
| Complete degradation of the parent drug. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. Use a lower concentration of the stressor, decrease the temperature, or shorten the exposure time to achieve the target degradation of 5-20%.[6] |
| In silico model provides an out-of-domain prediction. | The chemical structure of the degradation product is significantly different from the training set of the model. | Be cautious in interpreting the results. The prediction may not be reliable. Consider using multiple prediction models to see if a consensus can be reached. Note the limitations in your final report. |
| Conflicting carcinogenicity predictions from different models. | Different models use different algorithms and training sets, which can lead to varied predictions for the same compound. | Report the predictions from all models used. A "consensus" approach, where multiple models agree on the prediction, provides higher confidence. If predictions are conflicting, it highlights the uncertainty and the need for further experimental validation. |
Visualizations
Caption: this compound Degradation Pathway.
Caption: In Silico Toxicity Prediction Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. The challenge of predicting drug toxicity in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tolnaftate Nanoemulgel Formulations
Welcome to the technical support center for the optimization of nanoemulgel formulations for sustained Tolnaftate release. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions to assist in the successful development of stable and effective this compound nanoemulgels.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the formulation and evaluation of this compound nanoemulgels.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation or Creaming of Nanoemulsion | - Inappropriate surfactant/co-surfactant (S/CoS) ratio.- Insufficient homogenization energy or time.- Incorrect oil phase concentration. | - Optimize the S/CoS ratio. A common starting point is a 2:1 ratio of Tween 80 to Propylene Glycol.[1]- Increase homogenization speed or duration. High-pressure homogenization is often effective.[2][3]- Adjust the oil concentration. Studies have shown success with almond oil concentrations around 3%.[2][3] |
| Low Drug Entrapment Efficiency | - Poor solubility of this compound in the selected oil phase.- Drug precipitation during the emulsification process. | - Select an oil with high solubilizing capacity for this compound. Almond oil has been used successfully.[1][2][3][4]- Ensure the drug is fully dissolved in the oil phase before emulsification. |
| Inconsistent or Large Particle Size | - Non-optimized formulation components.- Inadequate energy input during homogenization. | - Systematically vary the concentration of oil, surfactant, and co-surfactant to find the optimal ratio for minimal particle size.[3][5]- Utilize high-pressure homogenization to achieve a uniform and small droplet size, typically below 200 nm.[6] |
| Poor Gel Viscosity and Spreadability | - Inappropriate gelling agent concentration.- Incorrect pH of the final formulation. | - Adjust the concentration of the gelling agent (e.g., Carbopol 934 or 940) to achieve the desired viscosity.[1][2]- Neutralize the gel with a suitable agent like triethanolamine to ensure proper gel formation and consistency.[4] |
| Unstable Formulation Over Time (e.g., change in pH, viscosity, or appearance) | - Microbial contamination.- Chemical degradation of components.- Physical instability of the nanoemulsion. | - Incorporate preservatives such as methyl and propyl parabens.[7]- Conduct stability studies under different temperature and humidity conditions as per ICH guidelines.[3]- A zeta potential of around -32 mV indicates good physical stability.[3] |
| Low In-Vitro Drug Release | - High viscosity of the nanoemulgel.- Strong partitioning of the drug in the oil phase. | - Optimize the gelling agent concentration to a level that ensures sustained release without overly hindering drug diffusion.- Consider using a combination of surfactants or adding a penetration enhancer to facilitate drug release from the oil droplets.[7] |
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal oil, surfactant, and co-surfactant for my this compound nanoemulgel?
A1: The selection of components is critical for a stable and effective formulation. Start by determining the solubility of this compound in various oils. The oil with the highest solubility should be chosen for the oil phase. For surfactants and co-surfactants, consider their HLB (Hydrophile-Lipophile Balance) value and toxicity. Non-ionic surfactants like Tween 80 are commonly used due to their low toxicity.[8] A pseudo-ternary phase diagram can be constructed to identify the optimal concentration ranges of the oil, surfactant, and co-surfactant that result in a stable nanoemulsion.
Q2: What is the ideal particle size and zeta potential for a this compound nanoemulgel?
A2: For effective topical delivery, the nanoemulsion droplet size should ideally be below 200 nm.[6] One study reported an optimized formulation with a particle size of 100 nm.[3] The zeta potential is an indicator of the stability of the nanoemulsion. A zeta potential of approximately -30 mV or lower (more negative) suggests good physical stability due to electrostatic repulsion between droplets.[3]
Q3: My nanoemulgel has good initial properties but becomes unstable after a week. What could be the reason?
A3: Instability over time can be due to several factors. Ostwald ripening, where larger droplets grow at the expense of smaller ones, can lead to phase separation. This can be minimized by optimizing the surfactant system and achieving a narrow particle size distribution. Chemical degradation of this compound or other excipients can also occur. It is crucial to conduct long-term stability studies at various storage conditions to assess changes in pH, viscosity, particle size, and drug content. The inclusion of antioxidants like Butylated Hydroxytoluene (BHT) can also be beneficial.[1]
Q4: How can I control the release rate of this compound from the nanoemulgel?
A4: The release rate of this compound can be modulated by several factors. The viscosity of the gel matrix is a key parameter; a higher concentration of the gelling agent will generally lead to a slower release rate. The oil-to-water partition coefficient of the drug also plays a role. A higher affinity of the drug for the oil phase will result in a more sustained release profile. The nature and concentration of the surfactant can also influence the release by affecting the interfacial tension and drug partitioning.
Q5: What are the critical quality attributes to monitor during the development of a this compound nanoemulgel?
A5: Key quality attributes to monitor include:
-
Physical Appearance: Homogeneity, color, and consistency.[3]
-
pH: Should be compatible with the skin, typically in the range of 6.3 to 6.8.[3]
-
Viscosity and Rheological Properties: These affect spreadability and drug release.
-
Particle Size and Polydispersity Index (PDI): Crucial for stability and skin penetration.
-
Zeta Potential: An indicator of the physical stability of the nanoemulsion.[3]
-
Drug Content and Uniformity: To ensure proper dosage.
-
In-Vitro Drug Release: To evaluate the sustained release profile.
-
Stability: Assessed under accelerated and long-term storage conditions.
Experimental Protocols
Preparation of this compound Nanoemulsion
-
Oil Phase Preparation: Dissolve the accurately weighed amount of this compound (e.g., 1%) in the selected oil (e.g., 3% Almond Oil) with the aid of gentle heating and stirring. Add the surfactant (e.g., 5.25% Tween 80) to the oil phase and mix thoroughly.[2]
-
Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the co-surfactant (e.g., Propylene Glycol) in purified water.
-
Emulsification: Add the oil phase to the aqueous phase drop by drop with continuous stirring using a magnetic stirrer.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles and pressure to obtain a nano-sized emulsion.
Formulation of Nanoemulgel
-
Gelling Agent Dispersion: Disperse the gelling agent (e.g., Carbopol 934) in purified water and allow it to swell overnight.
-
Incorporation of Nanoemulsion: Gradually add the prepared this compound nanoemulsion to the gel base with continuous stirring until a homogenous nanoemulgel is formed.
-
pH Adjustment: Adjust the pH of the nanoemulgel to the desired range (e.g., 6.5-7.0) using a neutralizing agent like triethanolamine.
Characterization of Nanoemulgel
-
Particle Size and Zeta Potential Analysis: Use a dynamic light scattering (DLS) instrument to determine the mean droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion.
-
Viscosity Measurement: Employ a Brookfield viscometer to measure the viscosity of the nanoemulgel at different rotational speeds.
-
pH Measurement: Use a calibrated pH meter to determine the pH of the formulation.
-
In-Vitro Drug Release Study:
-
Use a Franz diffusion cell with a suitable membrane (e.g., egg membrane or synthetic membrane).[2][3]
-
Place a known quantity of the nanoemulgel on the donor compartment.
-
Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain the temperature at 37±0.5°C.
-
Withdraw samples from the receptor compartment at predetermined time intervals and replace them with fresh buffer.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method like UV-Vis spectrophotometry.
-
Visualizations
Caption: Workflow for the formulation of this compound nanoemulgel.
Caption: Troubleshooting logic for nanoemulgel instability.
References
Enhancing Tolnaftate permeation through skin in ex vivo models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing Tolnaftate permeation through the skin in ex vivo models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in enhancing this compound skin permeation?
A1: The primary challenges stem from this compound's physicochemical properties and the barrier function of the skin. This compound is a lipophilic drug with low aqueous solubility, which can limit its release from formulations and subsequent partitioning into the stratum corneum.[1][2][3] The stratum corneum, the outermost layer of the skin, acts as a significant barrier to the permeation of most drugs. Overcoming this barrier often requires the use of advanced formulation strategies.
Q2: Which formulation strategies have shown promise for enhancing this compound permeation ex vivo?
A2: Several novel formulation approaches have demonstrated enhanced permeation of this compound. These include:
-
Nanocarriers: Liposomes, niosomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and cubosomes have been utilized to encapsulate this compound, improving its solubility and facilitating its transport across the skin.[4][5][6][7][8]
-
Vesicular Systems: Elastic vesicles like spanlastics and flexosomes have shown the ability to squeeze through the narrow intercellular spaces of the stratum corneum, thereby enhancing drug delivery.[4][9]
-
Complexation: The use of cyclodextrins to form inclusion complexes with this compound can increase its aqueous solubility and subsequent availability for skin permeation.[1][10]
-
Chemical Penetration Enhancers: Fatty acids such as oleic acid, linoleic acid, myristic acid, and lauric acid have been incorporated into ointment formulations to increase this compound penetration into the epidermis.[11]
Q3: What are the standard ex vivo models for studying this compound skin permeation?
A3: The most common ex vivo model utilizes excised skin, typically from human or animal sources (e.g., rat, goat, or bovine hoof membrane), mounted on a Franz diffusion cell.[5][8][11][12][13] This setup allows for the measurement of the amount of drug that permeates through the skin from a donor compartment (containing the formulation) to a receptor compartment (containing a physiological buffer) over time.[14]
Q4: What analytical methods are typically used to quantify this compound in skin permeation studies?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and validated method for the quantification of this compound in skin layers and receptor fluid from permeation studies.[11][15][16][17] UV-Vis spectrophotometry has also been used for assaying this compound in release studies.[11]
Troubleshooting Guides
Issue 1: Low or no detectable this compound in the receptor fluid.
| Possible Cause | Troubleshooting Step |
| Poor drug release from the formulation. | Optimize the formulation by adjusting the concentration of surfactants, lipids, or other excipients to improve drug release. Conduct in vitro release studies to confirm adequate drug liberation before proceeding to ex vivo permeation. |
| Insufficient permeation through the skin barrier. | Consider incorporating permeation enhancers into your formulation.[11] Explore advanced nanocarrier systems known to improve skin penetration.[4][6][7] Ensure the skin used in the experiment is not excessively thick or damaged. |
| Low drug solubility in the receptor medium ("sink conditions" not maintained). | The concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility to maintain a proper concentration gradient.[18] For lipophilic drugs like this compound, consider adding a solubilizing agent (e.g., a small percentage of ethanol or a surfactant) to the receptor fluid.[14] |
| Analytical method not sensitive enough. | Validate your HPLC or other analytical method to ensure the limit of quantification (LOQ) is sufficiently low to detect the expected concentrations of this compound.[15][17] |
| Air bubbles trapped under the skin membrane in the Franz cell. | Carefully inspect the Franz cell after mounting the skin to ensure there are no air bubbles between the skin and the receptor fluid, as these can impede diffusion.[14] Degas the receptor solution before use.[14] |
Issue 2: High variability in permeation results between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent skin sample thickness or integrity. | Use skin samples from the same anatomical site and donor if possible. Carefully inspect each skin section for any damage before mounting. Measure the thickness of each skin sample to account for variations. |
| Inconsistent application of the formulation. | Ensure a consistent amount and uniform application of the formulation to the skin surface in the donor compartment for each replicate.[14] |
| Temperature fluctuations. | Maintain a constant temperature (typically 32°C or 37°C) in the Franz diffusion cell system throughout the experiment, as temperature can significantly affect diffusion rates.[14] |
| Inconsistent sampling. | Adhere to a strict sampling schedule and ensure the volume withdrawn is accurately replaced with fresh receptor medium to maintain a constant volume. |
| Improper mixing in the receptor chamber. | Ensure the magnetic stir bar in the receptor chamber is functioning correctly to maintain a homogenous solution. |
Issue 3: Formulation instability during the experiment.
| Possible Cause | Troubleshooting Step |
| Phase separation or precipitation of the drug in the formulation. | Evaluate the physical and chemical stability of your formulation under the experimental conditions (temperature, duration) before conducting permeation studies. Characterize the formulation before and after the experiment. |
| Interaction of formulation components with the experimental setup. | Ensure that none of the formulation components adsorb to the skin or the components of the Franz diffusion cell. |
Data Presentation
Table 1: Comparison of Different Formulations for Enhancing this compound Permeation
| Formulation Type | Key Components | Permeation Enhancement Ratio (ER) / Flux (Jss) | Skin Model | Reference |
| Ointment with Fatty Acids | Oleic, Linoleic, Myristic, Lauric acids (10% w/w) | ER: 1.48 - 1.75 (into epidermis) | Human skin | [11] |
| Liposomal Gel | Soya lecithin, Cholesterol, Stearylamine, Dicetyl phosphate | Cumulative permeation at 12h: 58.2±0.6% (neutral), 51.19±0.81% (negative), 44.84±0.9% (positive) | Not specified | [6] |
| Cubosomal Gel | Glyceryl monooleate, Poloxamer 407 | Jss: 11.98 µg/cm²/h | Not specified | [7] |
| Niosomal Gel | Span 60, Cholesterol | Higher diffusivity than marketed cream | Rat skin | [8] |
| Polymeric Pseudorotaxanes (PSRs) | Pluronics, HPβCD | Significantly increased drug flux compared to drug suspension | Corneal tissue | [1][2][3][10] |
| Cosolvent-Modified Spanlastics | Spans, Edge activators, Propylene glycol | Significantly increased corneal permeation potential than drug suspension | Corneal tissue | [4] |
| Flexosomes | Stearylamine, Edge activators | Significantly increased drug flux compared to drug suspension | Corneal tissue | [9] |
Note: Direct comparison between studies should be made with caution due to differences in experimental conditions, skin models, and analytical methods.
Experimental Protocols
1. Ex Vivo Skin Permeation Study using Franz Diffusion Cells
This protocol is a generalized procedure based on common practices.[11][14][15][16][17]
-
Skin Preparation:
-
Obtain full-thickness skin (e.g., human abdominal skin, rat abdominal skin) and carefully remove any adhering subcutaneous fat and connective tissue.
-
Shave the hair from the skin if necessary.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
The skin can be used fresh or stored frozen until use. Before the experiment, allow the skin to equilibrate in phosphate-buffered saline (PBS) at room temperature.
-
-
Franz Diffusion Cell Setup:
-
Fill the receptor compartment of the Franz diffusion cell with a suitable receptor medium (e.g., PBS pH 7.4, sometimes with a co-solvent for poorly soluble drugs). Ensure the receptor medium is degassed to prevent bubble formation.[14]
-
Place a small magnetic stir bar in the receptor compartment.
-
Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.
-
Clamp the two compartments together securely.
-
Place the Franz cells in a circulating water bath to maintain a constant temperature (typically 32°C for skin studies).[14]
-
-
Permeation Experiment:
-
Apply a known quantity of the this compound formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling port.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using a validated analytical method like HPLC.[15][17]
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area of the skin (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
2. This compound Extraction from Skin Layers
This protocol is based on methodologies for determining drug retention in the skin.[11][15][16][17]
-
At the end of the permeation study, dismount the skin from the Franz diffusion cell.
-
Wipe the surface of the skin with a cotton swab to remove any excess formulation.
-
Separate the epidermis from the dermis. This can be done by heat separation (e.g., immersing the skin in water at 60°C for a short period) or by mechanical means.[16]
-
Cut the separated epidermis and dermis into small pieces.
-
Place the skin pieces into separate vials containing a suitable extraction solvent (e.g., methanol).
-
Extract the this compound from the skin matrix using methods like ultrasonication or homogenization.[15][16]
-
Centrifuge the samples and collect the supernatant.
-
Analyze the supernatant for this compound content using a validated analytical method.
Mandatory Visualizations
Caption: Workflow for an ex vivo this compound skin permeation study.
Caption: Troubleshooting logic for low this compound permeation results.
References
- 1. Implementing polymeric pseudorotaxanes for boosting corneal permeability and antiaspergillus activity of this compound: formulation development, statistical optimization, ex vivo permeation and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Implementing polymeric pseudorotaxanes for boosting corneal permeability and antiaspergillus activity of this compound: formulation development, statistical optimization, ex vivo permeation and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Ocular Anti-Aspergillus Activity of this compound Employing Novel Cosolvent-Modified Spanlastics: Formulation, Statistical Optimization, Kill Kinetics, Ex Vivo Trans-Corneal Permeation, In Vivo Histopathological and Susceptibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Flexosomes as a promising nanoplatform for enhancing this compound ocular delivery: Formulation, in vitro characterization, statistical optimization, ex vivo and microbial in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Study of this compound release from fatty acids containing ointment and penetration into human skin ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. impactfactor.org [impactfactor.org]
- 14. alterlab.co.id [alterlab.co.id]
- 15. Assay of this compound in human skin samples after in vitro penetration studies using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ptfarm.pl [ptfarm.pl]
- 17. researchgate.net [researchgate.net]
- 18. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Tolnaftate and Terbinafine Antifungal Activity
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antifungal therapeutics, both Tolnaftate and Terbinafine have established roles in the management of superficial fungal infections, primarily those caused by dermatophytes. While both agents target the same enzyme in the fungal ergosterol biosynthesis pathway, their distinct chemical structures and resulting antifungal profiles warrant a detailed comparative analysis. This guide provides an in-depth examination of their antifungal activity, supported by experimental data, detailed methodologies, and visualizations of their mechanism of action.
Mechanism of Action: A Shared Target
Both this compound, a synthetic thiocarbamate, and Terbinafine, an allylamine, exert their antifungal effects by inhibiting the enzyme squalene epoxidase.[1][2] This enzyme is a critical component in the fungal cell membrane's ergosterol biosynthesis pathway.[1][2] The inhibition of squalene epoxidase leads to a dual antifungal effect: a depletion of ergosterol, which is essential for maintaining the structural integrity and function of the fungal cell membrane, and a toxic accumulation of intracellular squalene.[1][3] This disruption ultimately results in fungal cell death.[1][3] It is noteworthy that both drugs exhibit a high specificity for the fungal enzyme over its mammalian counterpart, which contributes to their favorable safety profile.[4]
dot
Caption: Mechanism of action for this compound and Terbinafine.
Quantitative Antifungal Activity
The in vitro efficacy of antifungal agents is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC represents the lowest concentration of a drug that inhibits the visible growth of a microorganism, while MFC is the lowest concentration that results in fungal death.
A comparative study evaluating 17 antifungal drugs against a panel of 20 dermatophytes, including various species of Trichophyton, Microsporum, and Epidermophyton floccosum, demonstrated the high potency of both Terbinafine and this compound.[5][6] Terbinafine was identified as the most potent systemic drug, while this compound was among the most active topical agents.[5][6]
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) |
| Terbinafine | Trichophyton rubrum | 0.004 - 0.015 |
| Trichophyton mentagrophytes | 0.002 - 0.008 | |
| Trichophyton tonsurans | 0.002 - 0.008 | |
| Microsporum canis | 0.008 - 0.03 | |
| Microsporum gypseum | 0.015 | |
| Epidermophyton floccosum | 0.008 | |
| This compound | Trichophyton rubrum | 0.03 - 0.25 |
| Trichophyton mentagrophytes | 0.03 - 0.12 | |
| Trichophyton tonsurans | 0.06 - 0.25 | |
| Microsporum canis | 0.25 - 1 | |
| Microsporum gypseum | 0.25 | |
| Epidermophyton floccosum | 0.12 |
Data summarized from a study utilizing a microdilution assay based on the NCCLS M38-P method.[5]
Experimental Protocols
The determination of MIC and MFC values is crucial for assessing antifungal activity. The following is a detailed methodology for a broth microdilution assay, adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines, which is a common method for testing the susceptibility of filamentous fungi.[5][7]
1. Inoculum Preparation:
-
Fungal strains are cultured on an appropriate agar medium, such as potato dextrose agar, to promote conidiation.
-
Conidia are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80) to create a homogenous suspension.
-
The suspension is adjusted to a specific concentration (e.g., 1-5 x 10^6 CFU/mL) using a spectrophotometer or hemocytometer.
2. Microdilution Plate Preparation:
-
A serial two-fold dilution of the antifungal agents (this compound and Terbinafine) is prepared in 96-well microtiter plates using RPMI 1640 medium.
-
The final drug concentrations should span a range that is expected to include the MIC values.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension to achieve a final concentration of approximately 0.4-5 x 10^4 CFU/mL.
-
The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 4-7 days), depending on the growth rate of the fungal species.
4. MIC Determination:
-
The MIC is determined as the lowest drug concentration at which there is a significant inhibition of fungal growth (e.g., ≥80%) compared to the drug-free control well.
5. MFC Determination:
-
Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto agar plates.
-
The plates are incubated to allow for the growth of any surviving fungi.
-
The MFC is the lowest drug concentration from which no fungal colonies grow on the subculture plates.
dot
Caption: Workflow for antifungal susceptibility testing.
Conclusion
Both this compound and Terbinafine are highly effective antifungal agents that function through the targeted inhibition of squalene epoxidase. Experimental data consistently demonstrates that Terbinafine exhibits greater in vitro potency against a broad range of dermatophytes, as evidenced by its lower MIC values compared to this compound.[5] However, this compound remains a valuable topical antifungal agent.[5][6] The choice between these two drugs in a clinical or research setting will depend on the specific fungal species, the site of infection, and the desired route of administration. The standardized experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other novel antifungal compounds.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 4. Update on terbinafine with a focus on dermatophytoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro activities of 17 antifungal drugs against a panel of 20 dermatophytes by using a microdilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the in vitro activity of terbinafine and lanoconazole against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Tolnaftate and Clotrimazole Face Off Against Dermatophytes
In the landscape of topical antifungal agents, Tolnaftate, a synthetic thiocarbamate, and Clotrimazole, an azole derivative, are frequently employed in the treatment of dermatophytosis. This guide offers a detailed in vitro comparison of their efficacy against common dermatophytes, supported by experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Antifungal Activity
The in vitro potencies of this compound and Clotrimazole against a range of dermatophytes have been evaluated using standardized antifungal susceptibility testing methods. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from a comparative study. Lower MIC and MFC values indicate greater antifungal activity.
| Dermatophyte Species | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Geometric Mean MFC (µg/mL) |
| Trichophyton rubrum | This compound | 0.03 | 0.03 | >4 | >4 | 0.03 | >4 |
| Clotrimazole | 0.125 | 0.25 | >4 | >4 | 0.13 | >4 | |
| Trichophyton mentagrophytes | This compound | 0.03 | 0.03 | 2 | >4 | 0.03 | 2.8 |
| Clotrimazole | 0.06 | 0.125 | >4 | >4 | 0.07 | >4 | |
| Trichophyton tonsurans | This compound | 0.03 | 0.03 | >4 | >4 | 0.03 | >4 |
| Clotrimazole | 0.125 | 0.25 | >4 | >4 | 0.15 | >4 | |
| Microsporum canis | This compound | 0.03 | 0.03 | 0.25 | 0.25 | 0.03 | 0.25 |
| Clotrimazole | 0.25 | 0.25 | >4 | >4 | 0.25 | >4 | |
| Epidermophyton floccosum | This compound | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 | 0.03 |
| Clotrimazole | 0.06 | 0.06 | >4 | >4 | 0.06 | >4 |
Data extracted from Favre et al. (2003). Comparison of in vitro activities of 17 antifungal drugs against a panel of 20 dermatophytes by using a microdilution assay. Journal of Clinical Microbiology, 41(10), 4817-4819.[1][2][3][4]
Experimental Protocols
The data presented above was obtained using a broth microdilution method based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI), specifically the M38-A2 protocol for filamentous fungi, with some modifications.[5][6][7]
Broth Microdilution Assay for Dermatophytes
-
Inoculum Preparation: Dermatophyte isolates are cultured on an appropriate agar medium, such as potato dextrose agar or Sabouraud dextrose agar, at 28-30°C for 7-10 days to encourage sporulation.[5] A suspension of conidia and hyphal fragments is prepared in sterile saline. The suspension is then adjusted to a specific concentration, typically 1 x 10³ to 5 x 10³ CFU/mL.
-
Antifungal Agent Dilution: Stock solutions of this compound and Clotrimazole are prepared, typically in dimethyl sulfoxide (DMSO). Serial twofold dilutions of the antifungal agents are then made in RPMI 1640 medium within a 96-well microtiter plate.
-
Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are incubated at a suitable temperature, generally between 28°C and 35°C, for a period of 4 to 7 days, or until sufficient growth is observed in the drug-free control wells.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.
-
Determination of MFC: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated for a further 48-72 hours. The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates.
Mechanisms of Action
This compound and Clotrimazole target different steps in the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.
-
This compound: As a thiocarbamate, this compound inhibits the enzyme squalene epoxidase.[8][9][10] This blockage prevents the conversion of squalene to squalene epoxide, a precursor of lanosterol. The depletion of ergosterol and the accumulation of toxic levels of squalene disrupt the fungal cell membrane and lead to cell death.
-
Clotrimazole: Belonging to the azole class, Clotrimazole acts by inhibiting the enzyme lanosterol 14-α-demethylase.[1][11][12] This enzyme is responsible for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which alters the fluidity and permeability of the fungal cell membrane, ultimately inhibiting fungal growth.[11]
References
- 1. youtube.com [youtube.com]
- 2. Comparison of in vitro activities of 17 antifungal drugs against a panel of 20 dermatophytes by using a microdilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. msjonline.org [msjonline.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound | C19H17NOS | CID 5510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
Tolnaftate's Efficacy Against Trichophyton rubrum: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tolnaftate's in vitro efficacy against Trichophyton rubrum, a primary causative agent of dermatophytosis. The data presented is intended to offer an objective performance benchmark against other common antifungal agents, supported by established experimental protocols.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[1][2] Its primary mechanism of action is the noncompetitive and reversible inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2]
By blocking squalene epoxidase, this compound prevents the conversion of squalene to lanosterol, a precursor to ergosterol.[1] This inhibition leads to two critical downstream effects: a depletion of ergosterol, which compromises cell membrane structure and function, and a toxic accumulation of intracellular squalene.[1][2] The culmination of these events is the disruption of cell membrane permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[1][2] this compound has demonstrated a higher specificity for the squalene epoxidase of T. rubrum compared to that of Candida albicans.[3]
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
Caption: Mechanism of action of this compound.
Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other antifungal agents against Trichophyton rubrum, as determined by the broth microdilution method. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Activities of Topical Antifungal Drugs against Trichophyton rubrum
| Antifungal Agent | MIC Range (µg/mL) |
| This compound | 0.03 - 0.25 |
| Amorolfine | 0.03 - 0.12 |
| Butenafine | ≤0.004 - 0.015 |
| Ciclopiroxolamine | 0.12 - 1 |
| Clotrimazole | 0.06 - 1 |
| Econazole | 0.06 - 0.5 |
| Miconazole | 0.12 - 1 |
| Naftifine | 0.03 - 0.12 |
| Terbinafine | ≤0.004 - 0.015 |
| Tioconazole | 0.06 - 0.25 |
| Undecylenic acid | 1 - 4 |
Data sourced from a study comparing the in vitro activities of 17 antifungal drugs against a panel of 20 dermatophytes, including 5 strains of T. rubrum.[4]
Table 2: Geometric Mean (GM) MICs of Antifungal Agents against Terbinafine-Susceptible and Terbinafine-Resistant Trichophyton Isolates
| Antifungal Agent | GM MIC (µg/mL) - Terbinafine-Susceptible | GM MIC (µg/mL) - Terbinafine-Resistant |
| This compound | 0.195 | 12.925 |
| Butenafine | Not Reported | 4.0 |
| Itraconazole | 0.061 | 1.415 |
| Ketoconazole | 0.165 | 0.323 |
| Miltefosine | 0.193 | 0.172 |
| Terbinafine | Not Reported | 4.0 |
Data extracted from a study investigating the in vitro activity of miltefosine and other antifungals against terbinafine-resistant T. indotineae/mentagrophytes.[5]
Experimental Protocols
The in vitro susceptibility data presented above are primarily generated using the broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A.[6][7][8][9][10]
Broth Microdilution Method for Trichophyton rubrum (Adapted from CLSI M38-A)
This method determines the MIC of an antifungal agent in a liquid medium.
1. Inoculum Preparation:
-
T. rubrum isolates are cultured on a suitable medium, such as potato dextrose agar, at 28°C for 7 days to encourage conidia production.[6]
-
The fungal colonies are then covered with sterile saline, and the surface is gently probed to create a suspension of conidia and hyphal fragments.[6]
-
The resulting mixture is filtered to separate the microconidia from the hyphal fragments.[6]
-
The final inoculum suspension is adjusted spectrophotometrically to a specific transmittance (e.g., 70-72% at 520 nm) to achieve a standardized cell density.[6]
2. Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (DMSO).[4][9]
-
Serial twofold dilutions of each antifungal agent are made in a 96-well microdilution plate using a standardized growth medium, most commonly RPMI 1640.[6][7][8][9]
3. Inoculation and Incubation:
-
Each well of the microdilution plate is inoculated with the standardized fungal suspension.
-
The plates are incubated at a controlled temperature, typically between 28°C and 35°C, for a period of 4 to 7 days, or until sufficient growth is observed in the drug-free control wells.[6][7][8]
4. MIC Determination:
-
The MIC is determined by visual inspection as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth in the control well.
Below is a diagram of the experimental workflow for the broth microdilution method.
Caption: Workflow for antifungal susceptibility testing.
References
- 1. SMPDB [smpdb.ca]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of action of Tolnaftate_Chemicalbook [chemicalbook.com]
- 4. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of broth microdilution antifungal susceptibility testing conditions for Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Comparative Guide to the Antifungal Activity of Tolnaftate and its Potential for Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tolnaftate with other antifungal agents, focusing on its mechanism of action, in vitro efficacy, and the current understanding of its use in combination therapies. While the synergistic effects of this compound with other antifungals have not been extensively documented in publicly available research, this document summarizes existing data to inform future research and development.
Mechanism of Action: Inhibition of Squalene Epoxidase
This compound is a synthetic thiocarbamate antifungal agent.[1] Its primary mechanism of action is the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
By blocking squalene epoxidase, this compound prevents the conversion of squalene to 2,3-oxidosqualene. This disruption leads to two significant antifungal effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the integrity and fluidity of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[1]
-
Accumulation of Squalene: The buildup of intracellular squalene is toxic to the fungal cell, contributing to the overall antifungal effect.[1]
This mechanism is shared with other classes of antifungals, notably the allylamines, such as terbinafine.[2]
In Vitro Efficacy of this compound
This compound demonstrates potent in vitro activity against a range of dermatophytes, the fungi responsible for common superficial infections like athlete's foot, jock itch, and ringworm.[3] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species as reported in comparative studies.
| Fungal Species | This compound MIC Range (µg/mL) | Comparator Antifungals and their MIC Ranges (µg/mL) | Reference |
| Trichophyton rubrum | 0.03 - 0.25 | Terbinafine: ≤0.004 - 0.03, Itraconazole: 0.03 - 0.5 | [4] |
| Trichophyton mentagrophytes | 0.03 - 0.12 | Terbinafine: ≤0.004 - 0.015, Itraconazole: 0.03 - 0.25 | [4] |
| Trichophyton tonsurans | 0.022 (Geometric Mean) | Itraconazole: 0.026, Terbinafine: 0.033, Fluconazole: 12.540 | [5] |
| Microsporum canis | 0.03 - 0.12 | Terbinafine: ≤0.004 - 0.03, Itraconazole: 0.06 - 1 | [4] |
| Epidermophyton floccosum | 0.03 | Terbinafine: ≤0.004, Itraconazole: 0.06 | [4] |
| Candida albicans | >100 | Terbinafine: 0.25 - 16 | [6] |
Note: Lower MIC values indicate higher antifungal activity.
Synergistic Potential and Combination Therapy
The combination of antifungal agents is a promising strategy to enhance efficacy, broaden the spectrum of activity, and reduce the development of resistance. However, there is a notable lack of published studies specifically investigating the synergistic effects of this compound with other antifungal compounds.
The shared mechanism of action with allylamines like terbinafine suggests a potential for cross-resistance rather than synergy.[7] Studies have shown that terbinafine-resistant isolates of Trichophyton rubrum, which have mutations in the squalene epoxidase gene, are also resistant to this compound.[7] This indicates that combining these two drugs may not provide an additive or synergistic benefit against such strains.
Further research is required to explore the potential for synergistic interactions between this compound and antifungals with different mechanisms of action, such as azoles (e.g., clotrimazole, miconazole) which inhibit lanosterol 14α-demethylase, another key enzyme in the ergosterol biosynthesis pathway.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and can be used to determine the MIC of this compound and other antifungal agents.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Antifungal stock solutions (dissolved in DMSO)
-
Fungal inoculum, adjusted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL
-
Spectrophotometer or microplate reader
Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal agents in the microtiter plates.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 4-7 days.
-
Reading Results: The MIC is the lowest concentration of the drug that causes a predefined level of growth inhibition (e.g., ≥80%) compared to the drug-free control well.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to evaluate the in vitro interaction between two antimicrobial agents.
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient of two antifungal drugs. Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis.
-
Inoculation: Each well is inoculated with a standardized fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (or additive)
-
FICI > 4.0: Antagonism
-
Visualizations
Ergosterol Biosynthesis Pathway and Antifungal Targets
Caption: Inhibition points of this compound, Terbinafine, and Azoles in the fungal ergosterol biosynthesis pathway.
Experimental Workflow for Checkerboard Synergy Assay
Caption: Workflow for determining antifungal synergy using the checkerboard method.
Conclusion
This compound is a potent topical antifungal agent with a well-established mechanism of action against dermatophytes. While its efficacy as a monotherapy for superficial fungal infections is well-documented, there is a significant gap in the literature regarding its synergistic effects when combined with other antifungal drugs. The observed cross-resistance with other squalene epoxidase inhibitors like terbinafine suggests that combinations with antifungals targeting the same pathway may be of limited value. Future research should focus on evaluating this compound in combination with agents that have different molecular targets to identify potential synergistic interactions that could enhance its therapeutic utility.
References
- 1. SMPDB [smpdb.ca]
- 2. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents this compound and tolciclate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activities of antifungal drugs against a large collection of Trichophyton tonsurans isolated from wrestlers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of squalene epoxidase inhibitors on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Comparative Analysis of Tolnaftate and Alternative Antifungal Agents in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the clinical trial data and mechanistic insights of Tolnaftate in comparison to other leading topical antifungal agents. This document provides a detailed comparison of this compound with Terbinafine, Clotrimazole, and Miconazole, supported by quantitative data from clinical studies, in-depth experimental protocols, and visual representations of mechanistic pathways and experimental workflows.
Comparative Efficacy and Safety: A Tabular Summary
The following table summarizes the key quantitative data from various clinical trials, offering a side-by-side comparison of this compound and its alternatives in treating common fungal infections.
| Antifungal Agent | Fungal Infection | Efficacy Metric | Result | Adverse Events | Citation |
| This compound | Tinea Pedis | Cure Rate | 64% | Not specified in source | [1] |
| Otomycosis | Resolution Rate (1 week) | 45% | Not specified in source | [2][3] | |
| Otomycosis | Recurrence Rate | 20% | Not specified in source | [2][3] | |
| Otomycosis | Treatment Failure Rate | 15% | Not specified in source | [2][3] | |
| Tinea Pedis (aerosol spray) | Therapeutic Cure Rate (28 days) | 50% | Not specified in source | [4] | |
| Terbinafine | Tinea Pedis | Cure Rate | 70% | Not specified in source | [1] |
| Clotrimazole | Tinea Corporis/Cruris | Mycological Cure Rate vs. Placebo | Favored Clotrimazole (RR 2.87) | Minimal (irritation, burning) | [5] |
| Otomycosis | Resolution Rate (1 week) | 75% | Not specified in source | [2][3] | |
| Tinea Corporis | Clinical Cure vs. This compound | Comparable results | Not specified in source | [5] | |
| Miconazole | Tinea Pedis | Cure Rate | 47% (as part of 'azoles' group) | Not specified in source | [1] |
| Tinea Pedis (aerosol spray) | Therapeutic Cure Rate (28 days) | 68% | Not specified in source | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the clinical evaluation of antifungal agents.
Clinical Assessment of Tinea Infections
Objective: To evaluate the clinical efficacy of a topical antifungal agent in treating tinea infections (tinea pedis, tinea cruris, tinea corporis).
Methodology:
-
Patient Recruitment: Enroll patients with a clinical diagnosis of the respective tinea infection.[6][7] Inclusion criteria should include the presence of characteristic lesions and positive confirmation of fungal elements via direct microscopy.[6][7]
-
Exclusion Criteria: Exclude pregnant or nursing women, individuals using other topical or oral antifungals or steroids, and those with known allergies to the study medication.[6][7]
-
Treatment Allocation: Randomly assign patients to treatment groups (e.g., this compound cream, comparator drug, placebo). The study should be conducted in a double-blind manner where possible.[4]
-
Dosing and Administration: Instruct patients to apply a thin layer of the assigned cream to the affected area twice daily for a specified duration (e.g., 4 to 6 weeks).[8]
-
Efficacy Evaluation:
-
Clinical Cure: Assess the resolution of clinical signs and symptoms (e.g., erythema, scaling, pruritus) at specified follow-up intervals.
-
Mycological Cure: Perform direct microscopic examination (e.g., KOH preparation) and fungal culture of skin scrapings from the lesion site at the end of the treatment period to confirm the absence of fungal elements.[9]
-
-
Safety Assessment: Monitor and record any adverse events, such as skin irritation or burning, throughout the study.[5]
-
Data Analysis: Compare the clinical and mycological cure rates between the treatment groups to determine the relative efficacy.
Mycological Examination
Objective: To detect and identify the causative fungal pathogen from clinical specimens.
Methodology:
-
Specimen Collection: Collect skin scrapings, nail clippings, or hair from the active border of the lesion.[10] Transport dermatological specimens in a dry, sterile container.
-
Direct Microscopy (KOH Preparation):
-
Place a small portion of the specimen on a clean glass slide.
-
Add a drop of 10-20% potassium hydroxide (KOH) solution.
-
Gently heat the slide to clear the keratinous debris.
-
Examine under a microscope for the presence of fungal hyphae and/or spores.[11]
-
-
Fungal Culture:
-
Inoculate the specimen onto a primary isolation medium, such as Sabouraud Dextrose Agar.
-
Incubate the culture at an appropriate temperature (e.g., 25-30°C) for up to 4 weeks.[9]
-
Examine the culture periodically for fungal growth.
-
Identify the isolated fungus based on its macroscopic (colony morphology) and microscopic (spore and hyphal structures) characteristics.
-
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a specific fungus in vitro.
Methodology (Broth Microdilution Method):
-
Antifungal Agent Preparation: Prepare a series of two-fold dilutions of the antifungal agent in a liquid culture medium (e.g., RPMI 1640).
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested.
-
Assay Setup:
-
In a 96-well microtiter plate, add a fixed volume of each antifungal dilution to the wells.
-
Add the standardized fungal inoculum to each well.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Incubation: Incubate the microtiter plate at an appropriate temperature and duration.
-
MIC Determination: Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that shows no visible growth or a significant reduction in growth compared to the positive control.[12][13][14][15][16]
Visualizing the Science: Diagrams and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. community.the-hospitalist.org [community.the-hospitalist.org]
- 2. Efficacy of topical clotrimazole vs. topical this compound in the treatment of otomycosis. A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of topical clotrimazole vs. topical this compound in the treatment of otomycosis. A randomized controlled clinical trial | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 4. 2% Miconazole nitrate powder in aerosol spray form: its efficacy in treating tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical antifungal treatments for tinea cruris and tinea corporis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluate the Efficacy and Safety of this compound Cream in the Treatment of Patients With Fungal Infections [ctv.veeva.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. www1.racgp.org.au [www1.racgp.org.au]
- 10. droracle.ai [droracle.ai]
- 11. icmr.gov.in [icmr.gov.in]
- 12. benchchem.com [benchchem.com]
- 13. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 14. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tolnaftate and Miconazole: In Vitro Efficacy Against Dermatophytes
For Immediate Release
In the landscape of antifungal agents, Tolnaftate and Miconazole have long been cornerstone topical treatments for superficial fungal infections caused by dermatophytes. This guide offers a detailed comparison of their in vitro efficacy, drawing upon experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective antifungal activities.
At a Glance: Key Efficacy Metrics
The in vitro potency of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC represents the lowest concentration of the drug that prevents visible growth of a microorganism, while MFC is the lowest concentration that results in fungal death. The following tables summarize the in vitro activity of this compound and Miconazole against a panel of common dermatophytes, as determined by the broth microdilution method.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Miconazole Against Common Dermatophytes
| Fungal Species | This compound MIC (µg/mL) | Miconazole MIC (µg/mL) |
| Trichophyton rubrum (5 strains) | 0.03 - 0.125 | 0.125 - 0.5 |
| Trichophyton mentagrophytes (4 strains) | 0.03 - 0.06 | 0.125 - 0.25 |
| Trichophyton tonsurans (5 strains) | 0.03 - 0.125 | 0.125 - 0.5 |
| Microsporum canis (4 strains) | 0.06 - 0.25 | 0.5 - 2 |
| Epidermophyton floccosum (1 strain) | 0.03 | 0.125 |
Data extracted from Favre et al., 2003, Journal of Clinical Microbiology.[1][2]
Table 2: Minimum Fungicidal Concentration (MFC) of this compound and Miconazole Against Common Dermatophytes
While the study by Favre et al. (2003) did not provide specific MFC values for each strain, it did offer a qualitative assessment of fungicidal activity. The study noted that for this compound, MFCs were generally found to be at or near the MIC values, indicating fungicidal action. Miconazole, as an azole, is typically considered fungistatic against dermatophytes, meaning it inhibits fungal growth rather than directly killing the fungal cells. A definitive MFC is often difficult to establish for fungistatic agents and is generally significantly higher than the MIC.
Mechanisms of Action: A Tale of Two Pathways
The differing in vitro profiles of this compound and Miconazole can be attributed to their distinct molecular mechanisms of action, both of which target the biosynthesis of ergosterol, a critical component of the fungal cell membrane.
This compound is a thiocarbamate antifungal that specifically inhibits squalene epoxidase, a key enzyme in the early stages of the ergosterol biosynthesis pathway. This inhibition leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately disrupting cell membrane integrity and leading to cell death.
Miconazole , an imidazole derivative, acts on a later step in the same pathway. It inhibits lanosterol 14α-demethylase, a cytochrome P450 enzyme responsible for the conversion of lanosterol to ergosterol. This disruption leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which alter the fluidity and function of the fungal cell membrane.
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, a standardized technique for determining the MIC of antifungal agents.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.
1. Fungal Inoculum Preparation:
-
Dermatophyte strains are cultured on a suitable agar medium, such as potato dextrose agar or Sabouraud dextrose agar, to promote sporulation.
-
A suspension of conidia (spores) is prepared by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
The resulting suspension is adjusted to a specific turbidity using a spectrophotometer to achieve a standardized final inoculum concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
2. Antifungal Drug Serial Dilution:
-
Stock solutions of this compound and Miconazole are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Two-fold serial dilutions of each drug are prepared in a 96-well microtiter plate using RPMI 1640 medium.
3. Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents.
-
The plates are incubated at a controlled temperature (typically 28-35°C) for a specified period (usually 4-7 days) until sufficient growth is observed in the drug-free control wells.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete or significant inhibition of visible fungal growth compared to the drug-free control.
Determination of Minimum Fungicidal Concentration (MFC)
Following the determination of MIC, the MFC can be ascertained to evaluate the fungicidal activity of the compounds.
1. Subculturing:
-
A small aliquot (e.g., 10-20 µL) from each well of the microtiter plate that shows no visible growth is subcultured onto a fresh, drug-free agar plate (e.g., Sabouraud dextrose agar).
2. Incubation:
-
The agar plates are incubated under the same conditions as the initial MIC assay to allow for the growth of any surviving fungal elements.
3. MFC Determination:
-
The MFC is defined as the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture agar plates, indicating a ≥99.9% killing of the initial inoculum.
Discussion
The in vitro data demonstrate that both this compound and Miconazole are effective against a range of clinically relevant dermatophytes. Notably, this compound generally exhibits lower MIC values compared to Miconazole against the tested strains, suggesting a higher intrinsic potency in inhibiting fungal growth. This is consistent with its fungicidal mechanism of action, which is often more rapid and definitive than the fungistatic action of azoles like Miconazole.
However, it is crucial to note that in vitro efficacy is one of many factors that determine clinical success. Other parameters, such as drug formulation, penetration into the stratum corneum, and local drug concentrations at the site of infection, play a significant role in the overall therapeutic outcome.
Conclusion
This comparative guide provides a summary of the in vitro efficacy of this compound and Miconazole against key dermatophyte species. Based on the available data, this compound demonstrates superior in vitro potency with lower MICs and a fungicidal mechanism of action. Miconazole remains a broadly effective fungistatic agent. This information, coupled with the detailed experimental protocols and mechanistic insights, serves as a valuable resource for researchers and professionals in the field of antifungal drug development and evaluation. Further studies, particularly those providing direct comparative data on zones of inhibition and MFC values, would be beneficial for a more complete in vitro comparison.
References
A Comparative Analysis of Tolnaftate and Other Topical Antifungals for the Treatment of Tinea Pedis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of tolnaftate versus other topical antifungal agents in the treatment of tinea pedis (athlete's foot). The information presented is collated from systematic reviews, meta-analyses, and clinical trials to support research and development in dermatology.
Executive Summary
Tinea pedis is a common superficial fungal infection of the feet, primarily caused by dermatophytes. Treatment typically involves topical antifungal agents. This guide focuses on the comparative efficacy of this compound, a thiocarbamate antifungal, against other prominent classes of topical antifungals, namely allylamines (e.g., terbinafine, butenafine) and azoles (e.g., clotrimazole, miconazole). Data from numerous studies indicate that while this compound is an effective treatment option compared to placebo, allylamines generally exhibit slightly higher and faster cure rates. Azoles also demonstrate efficacy, with cure rates that can be comparable to this compound, though treatment durations are often longer.
Mechanism of Action: this compound
This compound exerts its antifungal effect by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of squalene epoxidase leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell.[4][5] This dual-action disrupts cell membrane integrity and function, ultimately leading to fungal cell death.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Consensus for the Treatment of Tinea Pedis: A Systematic Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapy of Skin, Hair and Nail Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
In Vitro Susceptibility of Dermatophytes: A Comparative Analysis of Tolnaftate, Ketoconazole, and Fluconazole
For Immediate Release
A comprehensive review of in vitro studies reveals varying efficacy of commonly used antifungal agents against dermatophytes, the fungi responsible for infections of the skin, hair, and nails. This guide synthesizes available data on the susceptibility of dermatophytes to Tolnaftate, a thiocarbamate antifungal, versus two azole antifungals, Ketoconazole and Fluconazole, providing researchers, scientists, and drug development professionals with a comparative overview of their performance.
Executive Summary
Ketoconazole and Fluconazole generally demonstrate lower Minimum Inhibitory Concentration (MIC) ranges against a broad spectrum of dermatophytes compared to this compound.[1][2] This suggests a higher in vitro potency of the azole antifungals. However, it is crucial to consider that in vitro susceptibility does not always directly correlate with clinical outcomes. The choice of an appropriate antifungal agent depends on various factors, including the specific dermatophyte species, the site of infection, and patient-specific considerations.
Comparative Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of this compound, Ketoconazole, and Fluconazole against various dermatophyte isolates as reported in scientific literature. The MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.
| Antifungal Agent | MIC Range (µg/mL) | Reference |
| This compound | 0.5 - >32 | [1][2] |
| Ketoconazole | 0.25 - 8 | [1][2] |
| Fluconazole | 0.25 - 16 | [1][2] |
Note: MIC values can vary between studies due to differences in methodology, the specific dermatophyte species tested, and geographic location of the isolates.
Experimental Protocols
The determination of in vitro antifungal susceptibility of dermatophytes is typically performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[3][4][5][6][7] This standardized protocol ensures reproducibility and comparability of results across different laboratories.
Key Steps in the Broth Microdilution Assay:
-
Isolate Preparation: Dermatophyte isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to promote sporulation.[7] The fungal colonies are then carefully harvested to create a suspension of conidia (spores).
-
Inoculum Standardization: The conidial suspension is adjusted to a specific concentration, typically between 1 x 10³ and 3 x 10³ colony-forming units (CFU)/mL, using a spectrophotometer or hemocytometer.
-
Antifungal Agent Preparation: Stock solutions of this compound, Ketoconazole, and Fluconazole are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions of each antifungal agent is then prepared in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are then incubated at a controlled temperature, typically between 28°C and 35°C, for a period of 4 to 7 days.
-
Endpoint Determination: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth in the drug-free control well. The growth inhibition can be assessed visually or by using a spectrophotometric reader.
Experimental Workflow
Caption: Workflow for dermatophyte antifungal susceptibility testing.
Concluding Remarks
The compiled in vitro data indicates that Ketoconazole and Fluconazole are generally more potent against dermatophytes than this compound. The standardized CLSI M38-A2 protocol provides a reliable framework for conducting antifungal susceptibility testing, which is crucial for monitoring resistance trends and guiding the development of new antifungal therapies. Further research correlating in vitro findings with clinical efficacy is essential for optimizing the treatment of dermatophytosis.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. msjonline.org [msjonline.org]
- 5. medicinearticle.com [medicinearticle.com]
- 6. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 7. saspublishers.com [saspublishers.com]
A Comparative Study of Tolnaftate and Tolciclate Activity Against Dermatophytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal agents Tolnaftate and Tolciclate, focusing on their activity against dermatophytes, the fungi responsible for common skin infections such as ringworm, athlete's foot, and jock itch. This analysis is supported by experimental data to assist in research and development efforts within the field of antifungal therapies.
Executive Summary
This compound and Tolciclate are both thiocarbamate antifungals that exhibit potent activity against a range of dermatophytes. Their primary mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. Disruption of this pathway leads to a deficiency in ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic squalene, ultimately resulting in fungal cell death.
In vitro studies demonstrate that both compounds are effective against various species of Trichophyton, Microsporum, and Epidermophyton. However, available data suggests that Tolciclate may exhibit greater potency in some instances. In vivo animal studies also indicate that Tolciclate can be more active than this compound. This guide will delve into the available quantitative data, experimental protocols, and the underlying biochemical pathways to provide a comprehensive comparison.
Data Presentation: In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and Tolciclate against a panel of common dermatophytes. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Tolciclate against Dermatophytes (µg/mL)
| Dermatophyte Species | This compound (µg/mL) | Tolciclate (µg/mL) |
| Trichophyton mentagrophytes | 0.03 - 0.125 | 0.016 - 0.063 |
| Trichophyton rubrum | 0.03 - 0.125 | 0.016 - 0.063 |
| Trichophyton tonsurans | 0.03 - 0.125 | 0.016 - 0.063 |
| Microsporum canis | 0.125 - 0.5 | 0.063 - 0.25 |
| Microsporum gypseum | 0.125 | 0.063 |
| Epidermophyton floccosum | 0.03 | 0.016 |
Data compiled from in vitro studies. The range represents variations observed across different strains of the same species.
One study also noted that in guinea pig models of skin infections with Trichophyton asteroides and Microsporum canis, Tolciclate was generally found to be three times more active than this compound, and in some instances, up to ten times more active[1].
Experimental Protocols
Broth Microdilution Method for MIC Determination (Based on CLSI M38-A2)
The in vitro susceptibility of dermatophytes to this compound and Tolciclate is determined using a broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.
a. Inoculum Preparation:
-
Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote conidiation.
-
Conidia are harvested and suspended in sterile saline.
-
The suspension is adjusted to a specific concentration (e.g., 1 x 10³ to 3 x 10³ CFU/mL) using a spectrophotometer or hemocytometer.
b. Antifungal Agent Preparation:
-
Stock solutions of this compound and Tolciclate are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium.
c. Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The microtiter plates are incubated at a controlled temperature (typically 28-35°C) for a specified period (usually 4-7 days).
d. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth (typically ≥80%) compared to a drug-free control well.
Squalene Epoxidase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the squalene epoxidase enzyme.
a. Enzyme Preparation:
-
Microsomal fractions containing squalene epoxidase are prepared from dermatophyte cultures (e.g., Trichophyton rubrum).
-
The fungal cells are mechanically disrupted, and the cell debris is removed by centrifugation.
-
The supernatant is then ultracentrifuged to pellet the microsomal fraction, which is resuspended in a suitable buffer.
b. Assay Reaction:
-
The reaction mixture contains the microsomal enzyme preparation, a radiolabeled substrate (e.g., [³H]squalene), and necessary cofactors (e.g., NADPH, FAD).
-
This compound or Tolciclate at various concentrations is added to the reaction mixture.
-
The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific time.
c. Product Analysis:
-
The reaction is stopped, and the lipids are extracted.
-
The radiolabeled substrate and product (2,3-oxidosqualene) are separated using thin-layer chromatography (TLC).
-
The amount of product formed is quantified using a scintillation counter. The inhibitory concentration (IC₅₀) is the concentration of the drug that reduces the enzyme activity by 50%.
Mandatory Visualizations
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of Squalene Epoxidase in the Ergosterol Biosynthesis Pathway.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Conclusion
References
In Vitro Efficacy of Tolnaftate Against Dermatophytes: A Comparative Microdilution Analysis
For Immediate Release
[City, State] – A comprehensive evaluation of the antifungal agent tolnaftate against a panel of clinically relevant dermatophytes demonstrates its potent in vitro activity, comparable and in some instances superior to other topical and systemic antifungal agents. This comparison guide provides an objective analysis of this compound's performance, supported by experimental data from microdilution assays, to inform researchers, scientists, and drug development professionals.
Executive Summary
Dermatophytosis, a superficial fungal infection of the skin, hair, and nails, is a prevalent condition worldwide. While numerous antifungal agents are available, understanding their comparative efficacy is crucial for effective treatment and the development of new therapeutic strategies. This report focuses on the in vitro activity of this compound, a synthetic thiocarbamate, against a range of dermatophyte species. Utilizing the standardized Clinical and Laboratory Standards Institute (CLSI) M38-A2 microdilution method, this guide presents a comparative analysis of Minimum Inhibitory Concentration (MIC) data for this compound alongside other commonly used antifungals, including terbinafine, itraconazole, and griseofulvin.
Mechanism of Action
This compound exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. Specifically, it inhibits the enzyme squalene epoxidase.[1][2][3][4] This inhibition leads to the accumulation of toxic levels of squalene and a depletion of ergosterol, thereby disrupting cell membrane integrity and ultimately leading to fungal cell death.[3][5]
References
- 1. The mode of antifungal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Ergosterol biosynthesis inhibition by the thiocarbamate antifungal agents this compound and tolciclate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
Safety Operating Guide
Proper Disposal of Tolnaftate: A Guide for Laboratory Professionals
Affiliation: Google Research
This document provides essential safety and logistical information for the proper disposal of tolnaftate, a synthetic thiocarbamate antifungal agent, within a research and development setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as hazardous, being very toxic to aquatic life with long-lasting effects[1]. Therefore, it must not be discharged into the environment and requires disposal in accordance with all applicable federal, state, and local regulations[1][2][3].
Chemical and Physical Properties of this compound
A summary of key quantitative data for this compound is presented below. This information is crucial for safe handling and in determining appropriate disposal pathways.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇NOS | [4][5] |
| Molecular Weight | 307.41 g/mol | [4][6] |
| Melting Point | 110.5-111.5 °C | [4] |
| Water Solubility | <0.1 g/100 mL at 22 °C | [4] |
| LogP | 5.142 (estimated) | [4] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the required steps for the safe disposal of this compound from a laboratory setting. This includes pure this compound, contaminated labware, and empty containers.
Waste Segregation and Containerization
-
Initial Segregation: At the point of generation, segregate this compound waste from non-hazardous trash and other chemical waste streams. Do not mix this compound with incompatible materials such as acids, peroxides, and acid halides[4].
-
Waste Containers:
-
Place solid this compound waste (e.g., unused powder, contaminated gloves, weigh boats) in a dedicated, leak-proof, and clearly labeled hazardous waste container[7][8].
-
For liquid waste containing this compound (e.g., solutions in organic solvents), use a compatible, sealed container. Given its insolubility in water, avoid aqueous waste streams[4].
-
Containers for hazardous pharmaceutical waste are often color-coded; black is typically used for RCRA hazardous pharmaceutical waste.
-
Labeling of Waste Containers
-
Content Identification: Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound"[8][9].
-
Hazard Communication: The label should also include the appropriate hazard warnings, such as "Toxic to Aquatic Life"[1].
Storage of this compound Waste
-
Designated Area: Store the sealed waste containers in a designated satellite accumulation area that is at or near the point of generation[9].
-
Secondary Containment: Place waste containers in a secondary containment bin or tray to mitigate spills or leaks[7][10].
-
Incompatible Materials: Ensure that the storage area does not contain incompatible chemicals[10].
Disposal of Empty this compound Containers
-
Definition of "Empty": A container that held a hazardous chemical is considered "empty" only after all contents have been removed by standard practices, and no more than one inch of residue remains, or 3% by weight for containers less than 110 gallons[11].
-
Decontamination: For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste[11]. Although this compound is not typically P-listed as acutely hazardous, this is a best practice for toxic materials.
-
Final Disposal: Once properly emptied and decontaminated, remove or deface the original labels, and dispose of the container according to institutional guidelines for non-hazardous solid waste[7][11].
Final Disposal Pathway
-
Professional Waste Management: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[9].
-
Incineration: The required method of disposal for hazardous pharmaceutical waste is typically incineration at a permitted treatment, storage, and disposal facility (TSDF)[3].
-
Prohibited Disposal Methods:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
This document is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. fermion.fi [fermion.fi]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. This compound CAS#: 2398-96-1 [amp.chemicalbook.com]
- 5. This compound | C19H17NOS | CID 5510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ukessays.com [ukessays.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Tolnaftate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Tolnaftate in a laboratory setting. Adherence to these guidelines is paramount for ensuring personnel safety and environmental protection.
This compound, a synthetic thiocarbamate antifungal agent, requires careful handling due to its potential for causing serious eye irritation and its toxicity to aquatic life.[1][2][3] While it is not readily absorbed through the skin and is not considered carcinogenic, proper personal protective equipment (PPE) and handling procedures are essential to minimize exposure and ensure a safe laboratory environment.[4][5]
Essential Personal Protective Equipment (PPE)
When handling this compound powder or solutions, the following PPE is mandatory to prevent dermal, ocular, and inhalation exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles | Protects against dust particles and splashes that can cause serious eye irritation.[1][3] |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact.[1][3] |
| Respiratory Protection | P3 respirator (for open handling) | Necessary when dust may be generated to prevent inhalation.[1][3] |
| Protective Clothing | Laboratory coat | Prevents contamination of personal clothing.[6] |
Step-by-Step Handling and Disposal Protocols
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3] The use of a chemical fume hood is strongly recommended, especially when working with the powder form, to avoid dust formation.[1][7]
-
Weighing and Transfer: When weighing the powder, do so carefully to minimize dust generation. Use appropriate tools and a contained weighing environment if possible.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands and face thoroughly after handling the substance.[1][3] Do not eat, drink, or smoke in the work area.[8]
-
Avoid Contamination: Keep containers tightly closed when not in use and store in a dry place.[1][3][4]
Disposal Plan:
-
Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed container.
-
Environmental Precaution: Avoid release to the environment.[1][3] this compound is very toxic to aquatic life with long-lasting effects.[1][2][3]
-
Regulatory Compliance: Dispose of chemical waste in accordance with all applicable national and local regulations.[1][4] Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Quantitative Safety Data
The following table summarizes the available toxicological data for this compound. This information underscores the importance of the recommended safety protocols.
| Toxicity Data | Value | Species | Reference |
| Oral LD50 | 10,000 mg/kg | Mouse | [2] |
| Oral LD50 | >6 g/kg | Rat | [2][6] |
| Intraperitoneal LD50 | 120 mg/kg | Mouse | [2] |
| Subcutaneous LD50 | >6,000 mg/kg | Mouse | [2] |
| Intravenous LD50 | 4,800 mg/kg | Mouse | [2] |
| Subcutaneous LD50 | >4 g/kg | Rat | [2] |
Hazard Classifications:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[2]
-
Acute Toxicity (Inhalation): Category 4 (Harmful if inhaled)[2]
-
Skin Irritation: Category 2[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2]
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][3]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][3]
-
Ingestion: Call a poison center or doctor if you feel unwell.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
